HADA hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6.ClH/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20;/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOEKQNBIXHDI-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Principle of Peptidoglycan Labeling with HADA Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the use of HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride, a fluorescent D-amino acid (FDAA), for the in situ labeling of bacterial peptidoglycan. This powerful tool allows for the visualization of cell wall synthesis, providing critical insights into bacterial growth, division, and the effects of antimicrobial agents.
Introduction to HADA and Peptidoglycan Labeling
The bacterial cell wall is a vital structure, primarily composed of peptidoglycan (PG), a polymer of sugars and amino acids that forms a mesh-like layer outside the plasma membrane.[1] This structure is essential for maintaining cell shape and protecting against osmotic lysis, making its synthesis pathway a prime target for antibiotics.[2][3] HADA is a blue fluorescent D-amino acid that serves as a probe to visualize the sites of active PG synthesis in live bacteria.[4][5] Its utility stems from its ability to be metabolically incorporated into the PG structure by the cell's own enzymatic machinery, offering a non-invasive and specific method for studying cell wall dynamics.
Chemical Structure and Properties:
HADA hydrochloride is the salt form of 7-hydroxycoumarin-3-carboxylic acid linked to the amino group of D-alanine. This structure mimics the natural D-alanine residues that are integral components of the peptide stems in peptidoglycan.
-
Molecular Formula: C₁₃H₁₃ClN₂O₆
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Molecular Weight: 328.71 g/mol
-
Excitation/Emission Maxima: ~405 nm / ~450 nm
The Principle of HADA Incorporation into Peptidoglycan
The core principle of HADA labeling lies in the promiscuity of the enzymes involved in the final stages of peptidoglycan synthesis, specifically transpeptidases. These enzymes, which include both D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases, are responsible for cross-linking the peptide stems of adjacent glycan strands, a crucial step for the integrity of the peptidoglycan sacculus.
HADA, as a D-alanine analog, is recognized as a substrate by these transpeptidases and is incorporated into the peptide side chains of the peptidoglycan. This incorporation occurs at the sites of active cell wall synthesis, allowing for the direct visualization of where new peptidoglycan is being inserted into the existing cell wall. For example, in rod-shaped bacteria like E. coli and B. subtilis, labeling is observed at the sidewall and the septum during cell division. In contrast, polarly growing bacteria such as Agrobacterium tumefaciens and Streptomyces venezuelae show labeling at a single pole.
It is important to note that HADA is incorporated through extracytoplasmic pathways and not by cytoplasmic incorporation into the D-Ala-D-Ala dipeptide precursor. This means HADA directly reports on the activity of the transpeptidases in the periplasm.
dot
Caption: Peptidoglycan synthesis pathway and HADA incorporation.
Experimental Protocols for HADA Labeling
The following protocols are generalized from multiple sources and may require optimization for specific bacterial species and experimental conditions.
General Stock Solution Preparation
-
Prepare a stock solution of this compound. Dissolve this compound in dimethyl sulfoxide (DMSO) to a recommended concentration of 250 mM.
-
Storage. Aliquot the stock solution and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Long-Pulse Labeling for Uniform Cell Wall Staining
This method is suitable for visualizing the overall distribution of peptidoglycan.
-
Cell Culture. Grow bacteria to the desired optical density (e.g., OD₅₇₈ of 0.1) in an appropriate culture medium.
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HADA Incubation. Add HADA stock solution to the culture to a final concentration of 250 µM to 500 µM.
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Incubation. Incubate the culture with shaking for a duration equivalent to one to two generations at the appropriate temperature (e.g., 37°C for E. coli).
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Washing. To improve the signal-to-noise ratio, it is crucial to wash the cells to remove unincorporated HADA. An optimized washing procedure involves:
-
Adding 1/10th volume of 10x sodium citrate buffer (pH 2.25) to stop growth and label incorporation.
-
Pelleting the cells by centrifugation at 4°C.
-
Washing once with 1x sodium citrate buffer (pH 3.0).
-
Washing twice with phosphate-buffered saline (PBS, pH 7.4).
-
-
Fixation (Optional). Cells can be fixed with 3% paraformaldehyde.
-
Microscopy. Resuspend the cell pellet in PBS and mount on a slide for fluorescence microscopy using a DAPI filter set.
Short-Pulse Labeling for Visualizing Active Growth Sites
This method is used to identify the specific locations of new peptidoglycan synthesis.
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Cell Culture. Grow bacteria to the mid-logarithmic phase.
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HADA Pulse. Add HADA to the culture at a final concentration of 100 µM to 500 µM.
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Incubation. Incubate for a short period, typically 2-8% of the doubling time (e.g., 1-5 minutes for E. coli).
-
Washing. Follow the optimized washing procedure described in section 3.2.4.
-
Microscopy. Immediately proceed to imaging to visualize the localized fluorescence at the sites of active PG synthesis.
dot
Caption: General experimental workflow for HADA labeling.
Quantitative Data and Considerations
The efficiency of HADA labeling can be influenced by several factors, including the bacterial species, probe concentration, incubation time, and culture medium.
| Parameter | Value/Range | Organism(s) | Notes | Reference(s) |
| HADA Concentration | 250 µM - 1 mM | E. coli, S. aureus, A. baumannii | Higher concentrations may be needed in minimal media to increase signal. | |
| Incubation Time (Long Pulse) | 30 min - 2 hours | E. coli, S. aureus | Typically corresponds to 1-2 generation times. | |
| Incubation Time (Short Pulse) | 30 s - 5 min | E. coli | For visualizing active synthesis sites. | |
| Signal-to-Noise Ratio (SNR) in E. coli | 6.3 | E. coli | Compared to NADA (1.9) and TDL (1.07). HADA is considered robust. | |
| Signal-to-Noise Ratio (SNR) in B. subtilis | 2.69 | B. subtilis | Compared to NADA (1.55) and TDL (2.91). |
Key Considerations:
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Outer Membrane Permeability: In Gram-negative bacteria, the outer membrane can be a barrier to larger fluorescent probes. HADA, being relatively small, generally labels Gram-negative bacteria effectively.
-
Peptidoglycan Hydrolases: During sample preparation, PG hydrolases can remove incorporated HADA, particularly from active sites like the division septum. The optimized washing protocol with acidic citrate buffer helps to inactivate these enzymes and preserve the signal.
-
Photostability: While HADA is robust and reliable, it is dimmer and less photostable than some other FDAAs like FDL or TDL. This should be considered when designing imaging experiments.
-
Toxicity: At typical working concentrations, HADA does not generally affect bacterial growth rates. However, it is always advisable to perform control experiments to confirm this for the specific strain and conditions being studied.
Applications in Research and Drug Development
The ability to visualize active peptidoglycan synthesis makes HADA an invaluable tool in several areas:
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Bacterial Cell Biology: Studying fundamental processes of bacterial growth, cell division, and morphogenesis.
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Antibiotic Research: Assessing the mechanism of action of cell wall-active antibiotics by observing changes in PG synthesis patterns. For instance, inhibition of HADA incorporation can indicate that an antibiotic is targeting PG synthesis.
-
Drug Discovery: Screening for novel compounds that disrupt cell wall synthesis.
-
Biofilm Research: Investigating cell wall dynamics within complex bacterial communities.
Conclusion
This compound provides a robust and versatile method for labeling bacterial peptidoglycan. By understanding the core principle of its incorporation by transpeptidases and by employing optimized experimental protocols, researchers can effectively visualize cell wall synthesis in a wide range of bacteria. This capability offers profound insights into bacterial physiology and provides a powerful platform for the development of new antimicrobial strategies.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
An In-depth Technical Guide to the Mechanism of HADA Incorporation into the Bacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms governing the incorporation of the fluorescent D-amino acid (FDAA) 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine (HADA) into the bacterial cell wall. This document details the enzymatic processes, cellular localization, and key factors influencing this powerful tool for studying bacterial peptidoglycan synthesis and dynamics.
Core Mechanism of HADA Incorporation
HADA, a blue fluorescent D-amino acid analog, serves as a probe to visualize active peptidoglycan (PG) biosynthesis in live bacteria.[1][2][3] Its incorporation is not a passive process but is mediated by the enzymatic machinery responsible for the final steps of cell wall assembly. The core mechanism involves the recognition of HADA as a substrate by periplasmic transpeptidases, which catalyze the cross-linking of peptide stems within the PG sacculus.
There are two primary enzymatic pathways for HADA incorporation:
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D,D-Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes are the canonical machinery for PG cross-linking in most bacteria. They catalyze the formation of a peptide bond between the fourth amino acid (D-Alanine) of one peptide stem and the third amino acid (e.g., meso-diaminopimelic acid or L-Lysine) of an adjacent stem. PBPs recognize HADA as an analog of D-Alanine and incorporate it into the terminus of the peptide stem.[4][5]
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L,D-Transpeptidases (LDTs): Present in many bacterial species, including important pathogens, LDTs provide an alternative cross-linking mechanism. They form a bond between the third amino acids of two adjacent peptide stems. LDTs can also incorporate D-amino acids, including HADA, into the peptide stems, often in a growth-independent manner.
Crucially, single D-amino acid probes like HADA are incorporated extracellularly in the periplasm, distinguishing them from dipeptide D-amino acid probes which are incorporated via the cytoplasmic Lipid II synthesis pathway. This makes HADA a specific reporter for the activity of periplasmic transpeptidases.
Diagram of HADA Incorporation Pathways
Caption: Pathways of HADA incorporation into peptidoglycan.
Quantitative Data on HADA Incorporation
Precise kinetic parameters (Km, kcat) for HADA with specific purified transpeptidases are not extensively reported in the literature. However, semi-quantitative and relative quantitative data from various studies provide valuable insights into the efficiency and dynamics of HADA labeling.
Relative Incorporation of HADA in Bacterial Mutants
The following table summarizes the observed changes in HADA incorporation in various bacterial mutants compared to their wild-type counterparts. This data highlights the contribution of different enzymes to the overall labeling.
| Bacterial Species | Mutant | Key Gene Function | Relative HADA Incorporation | Reference |
| Escherichia coli | Δ6LDT | Deletion of 6 L,D-transpeptidases | ~10-fold lower than wild-type | |
| Escherichia coli | ΔldtD | Deletion of a single L,D-transpeptidase | ~50% of wild-type | |
| Escherichia coli | Δ6LDTΔdacA | Deletion of 6 LDTs and a D,D-carboxypeptidase | ~2-fold greater than Δ6LDT | |
| Bdellovibrio bacteriovorus | Δ2ldt | Deletion of 2 L,D-transpeptidases | ~2-4 times less than wild-type during predation |
Inhibition of HADA Incorporation by Antibiotics
The incorporation of HADA can be inhibited by antibiotics that target peptidoglycan synthesis, particularly β-lactams which are known inhibitors of transpeptidases. While specific inhibition constants (Ki or IC50) for HADA incorporation are not widely available, studies have reported the qualitative and semi-quantitative effects of various antibiotics.
| Bacterial Species | Antibiotic | Target | Observed Effect on HADA Incorporation | Reference |
| Bacillus subtilis | Ampicillin | D,D-Transpeptidases | >80% inhibition | |
| Bacillus subtilis | Penicillin G | D,D-Transpeptidases | Significant inhibition (~65-80% with TDL probe) | |
| Bacillus subtilis | D-cycloserine | Alanine racemase, D-Ala-D-Ala ligase, and Transpeptidases | Significant inhibition (~65-80% with TDL probe) | |
| Escherichia coli | Ampicillin | D,D-Transpeptidases | ~30% inhibition | |
| Escherichia coli | Meropenem | D,D- and L,D-Transpeptidases | Virtually complete inhibition | |
| Clostridioides difficile | Cefoxitin | D,D-Carboxypeptidases/Transpeptidases | Drastic modification of PG structure, affecting LDT substrate availability |
Experimental Protocols
This section provides detailed methodologies for key experiments involving HADA to study bacterial cell wall biosynthesis.
HADA Labeling of Bacterial Cells (E. coli Example)
This protocol is adapted from an optimized method to preserve HADA signal at the division septum.
Materials:
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Bacterial culture (E. coli) in exponential growth phase.
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HADA stock solution (e.g., 50 mM in DMSO).
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10x Sodium citrate buffer (pH 2.25).
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1x Sodium citrate buffer (pH 3.0).
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Phosphate-buffered saline (PBS), pH 7.4.
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3% Paraformaldehyde (PFA) solution (for fixation).
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Agarose pads (for microscopy).
Procedure:
-
Grow E. coli cells to an OD578 of approximately 0.4 in a suitable growth medium at 37°C.
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Dilute the culture to an OD578 of 0.1 in pre-warmed medium.
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Add HADA to a final concentration of 250 µM.
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Incubate for the desired labeling period (e.g., 30 minutes for long-pulse labeling) at 37°C with shaking.
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To stop the reaction and preserve the label, add 1/10th volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.
-
Immediately place the tube on ice.
-
Centrifuge the cells at 16,200 x g for 2 minutes at 4°C.
-
Carefully remove the supernatant and resuspend the cell pellet in 1 ml of ice-cold 1x sodium citrate buffer (pH 3.0).
-
Centrifuge as in step 7.
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Resuspend the pellet in 1.5 ml of ice-cold 1x PBS (pH 7.4).
-
Repeat the centrifugation and PBS wash one more time.
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For fixation, resuspend the final cell pellet in 100 µl of 3% PFA and incubate on ice for 15 minutes.
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Wash the fixed cells twice with 1 ml of ice-cold PBS.
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Resuspend the final pellet in a small volume of PBS for microscopy.
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Spot 3 µl of the cell suspension onto an agarose pad for imaging.
Workflow for HADA Labeling and Microscopy
Caption: Experimental workflow for HADA labeling of bacteria.
In Vitro HADA Incorporation Assay Coupled to Peptidoglycan Synthesis
This protocol describes an in vitro assay to demonstrate the incorporation of HADA into peptidoglycan by purified enzymes.
Materials:
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Purified L,D-transpeptidase (e.g., LdtD).
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Purified PBP5 (D,D-carboxypeptidase).
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Purified PBP1b with an inactive transpeptidase domain (PBP1b-TP*).
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Purified LpoB.
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Radioactively labeled Lipid II.
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Peptidoglycan from a bacterial strain (e.g., E. coli Δ6LDT).
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HADA.
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Reaction buffer (50 mM Tris-HCl pH 7.0, 175 mM NaCl, 10 mM MgCl2, 0.1% Triton X-100).
Procedure:
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Prepare a reaction mixture in a final volume of 50 µl containing:
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200 µM HADA
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Radioactively labeled Lipid II (~10,000 dpm)
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15 µl of PG from E. coli Δ6LDT
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1 µM PBP5
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1 µM PBP1b-TP*
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2 µM LpoB
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2 µM LdtD
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-
Incubate the reaction mixture for 2 hours at 37°C.
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Stop the reaction by boiling the samples for 10 minutes.
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Centrifuge the samples for 20 minutes to pellet insoluble PG.
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Recover the supernatant and adjust the pH to 4 with 20% phosphoric acid.
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Analyze the soluble fraction by HPLC to detect HADA-labeled muropeptides.
Logical Flow of In Vitro HADA Incorporation Assay
Caption: Logical flow of an in vitro HADA incorporation assay.
Conclusion
HADA has emerged as an indispensable tool for the real-time visualization of peptidoglycan synthesis in a wide range of bacteria. Its incorporation is a direct reflection of the activity of D,D- and L,D-transpeptidases, the key enzymes in bacterial cell wall cross-linking. Understanding the nuances of its incorporation mechanism, as detailed in this guide, is critical for the accurate interpretation of experimental results and for leveraging this technology in the discovery of novel antimicrobial agents that target the bacterial cell wall. Further research to elucidate the specific kinetic parameters of HADA with various transpeptidases will undoubtedly enhance its utility as a quantitative probe in bacterial cell biology.
References
- 1. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Inhibition of Transpeptidase Activity in Escherichia coli by Thienamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
HADA Hydrochloride: A Technical Guide to a Fluorescent Probe for Bacterial Cell Wall Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine hydrochloride (HADA hydrochloride) is a blue fluorescent D-amino acid (FDAA) that has emerged as a powerful tool in microbiology for the in situ labeling of peptidoglycan (PG) in live bacteria.[1][2] Its ability to be efficiently incorporated into the bacterial cell wall at sites of active biosynthesis allows for the specific and covalent probing of bacterial growth and morphology with minimal perturbation to the organism.[3][4] This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and applications in microbiological research.
Core Mechanism of Action
This compound's utility lies in its structural similarity to D-alanine, a key component of the peptide stems that cross-link glycan chains in the bacterial peptidoglycan layer. This mimicry allows HADA to be recognized and incorporated into the PG by two main classes of enzymes: DD-transpeptidases, also known as Penicillin-Binding Proteins (PBPs), and L,D-transpeptidases (LDTs).[5] These enzymes are responsible for the final steps of peptidoglycan synthesis, specifically the formation of peptide cross-links that provide structural integrity to the cell wall. By replacing a native D-alanine residue with the fluorescently tagged HADA molecule, researchers can visualize the locations of active cell wall synthesis.
The incorporation of HADA provides a direct readout of PG synthesis dynamics, enabling the study of bacterial growth patterns, cell division, and the effects of antibiotics that target the cell wall.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in microbiological experiments.
| Parameter | Value | Reference(s) |
| Excitation Wavelength (λex) | ~405 nm | |
| Emission Wavelength (λem) | ~450 nm | |
| Molecular Weight | 328.71 g/mol | |
| Purity | ≥98% |
| Parameter | Concentration Range | Typical Concentration | Reference(s) |
| Working Concentration | 250 µM - 500 µM | 250 µM | |
| Stock Solution (in DMSO) | 50 mM | 50 mM |
| Parameter | Duration | Organism Example(s) | Reference(s) |
| Short Pulse Labeling | 30 seconds - 2 minutes | E. coli | |
| Long Pulse Labeling | 30 minutes | E. coli, S. aureus | |
| Generational Labeling | 2 hours (several generations) | S. venezuelae |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Standard Protocol for in situ Labeling of Bacterial Peptidoglycan
This protocol is a general guideline and may require optimization for specific bacterial species and experimental conditions.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
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Appropriate bacterial growth medium (e.g., TSB, LB)
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Phosphate-buffered saline (PBS), pH 7.4
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Sodium citrate buffer, pH 3.0 (for optimized protocol)
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10x sodium citrate buffer, pH 2.25 (for optimized protocol)
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Paraformaldehyde (for fixation)
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Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set or equivalent
Procedure:
-
Prepare HADA Stock Solution: Dissolve this compound in DMSO to a final concentration of 50 mM. Store aliquots at -20°C, protected from light.
-
Culture Preparation: Dilute the bacterial culture to an optical density (OD) of 0.1 in pre-warmed growth medium in a sterile microcentrifuge tube.
-
Labeling: Add the HADA stock solution to the cell culture to achieve a final concentration of 250 µM.
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Incubation: Incubate the culture with shaking for the desired duration (e.g., 30 minutes for long-pulse labeling) at the optimal growth temperature for the bacterium (e.g., 37°C).
-
Stopping the Labeling and Washing (Standard Method): a. Aspirate the dye-containing medium. b. Wash the cells 2-3 times with fresh culture medium or PBS for 5 minutes each time to remove unbound HADA.
-
Stopping the Labeling and Washing (Optimized Protocol for E. coli): This modified protocol helps to better preserve the HADA signal at the division septum, which can be lost due to PG hydrolase activity. a. Add one-tenth of the final volume of 10x sodium citrate buffer (pH 2.25) to the cell culture to stop cell growth and label incorporation. b. Perform washing steps at 4°C. First, wash the cells once with 1x sodium citrate buffer (pH 3.0). c. Follow with two washing steps with PBS (pH 7.4).
-
Fixation (Optional): Fix the cells with 3% paraformaldehyde.
-
Microscopy: Resuspend the cells in a small volume of PBS, mount them on a microscope slide, and visualize using a fluorescence microscope with a filter set appropriate for the excitation and emission wavelengths of HADA (e.g., DAPI channel).
Applications in Microbiology and Drug Development
The ability to visualize active peptidoglycan synthesis makes this compound a versatile tool with numerous applications:
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Bacterial Growth and Division Studies: HADA labeling allows for the precise localization of new cell wall synthesis, providing insights into the mechanisms of bacterial elongation and division in a variety of species.
-
Antibiotic Research: Researchers can use HADA to assess the effects of antibiotics that target cell wall biosynthesis. A decrease or alteration in the HADA signal can indicate the efficacy of a drug in inhibiting peptidoglycan synthesis.
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Screening for Novel Antimicrobials: HADA can be employed in high-throughput screening assays to identify new compounds that disrupt bacterial cell wall formation.
-
Biofilm Analysis: The dynamics of peptidoglycan synthesis within biofilms can be investigated using HADA, offering a better understanding of biofilm development and architecture.
-
Spore Formation: HADA has been used to probe active peptidoglycan synthesis during the process of spore formation.
References
A Technical Guide to HADA: A Fluorescent Probe for Bacterial Cell Wall Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core properties, mechanism of action, and experimental applications of HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine), a blue fluorescent D-amino acid analog integral to the study of bacterial peptidoglycan synthesis.
Core Properties of HADA
HADA is a vital tool for real-time, in situ visualization of bacterial cell wall growth. Its utility stems from its ability to be metabolically incorporated into the peptidoglycan (PG) layer of live bacteria without significantly impacting cell growth or morphology.[1][2]
Physicochemical and Spectroscopic Data
The fundamental properties of HADA are summarized below. This data is essential for designing experiments, preparing solutions, and configuring imaging equipment.
| Property | Value | Reference / Note |
| IUPAC Name | 3-(7-Hydroxy-2-oxo-2H-chromen-3-yl)-D-alanine | |
| Molecular Formula | C₁₃H₁₂N₂O₆·HCl | |
| Molecular Weight | 328.71 g/mol | |
| Excitation Maximum (λex) | ~405 nm | [1] |
| Emission Maximum (λem) | ~450 nm | |
| Molar Extinction Coeff. (ε) | 36,700 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.25 - 0.84 (Estimated) | Direct value for HADA is not published. This is an estimate based on structurally similar 7-hydroxycoumarin derivatives, which exhibit quantum yields in this range. It is expected that FDAAs retain similar quantum yields to their parent fluorophores. |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C, protected from light |
Mechanism of Incorporation into Peptidoglycan
HADA functions as a structural mimic of D-alanine, a key component of the peptide stems used to cross-link glycan strands in the bacterial cell wall. This mimicry allows it to be recognized and incorporated by specific enzymes responsible for peptidoglycan synthesis.
The incorporation occurs primarily through the activity of periplasmic transpeptidases.
-
D,D-Transpeptidases (Penicillin-Binding Proteins, PBPs): These enzymes are the primary route for HADA incorporation in many bacteria. They catalyze the formation of 4→3 cross-links in the peptidoglycan mesh by recognizing the D-Ala-D-Ala motif at the terminus of the pentapeptide stem of a lipid II precursor. HADA is incorporated in place of the terminal D-alanine.
-
L,D-Transpeptidases (LDTs): In some bacteria, particularly Gram-negative species like E. coli, LDTs provide an additional pathway for incorporation. These enzymes form 3→3 cross-links and can also incorporate HADA.
This enzymatic incorporation results in covalent labeling of the peptidoglycan at sites of active synthesis, which are typically concentrated at the septum in dividing cells and along the lateral walls during cell elongation.
Experimental Protocols
The following are generalized protocols for labeling Gram-negative and Gram-positive bacteria. Optimal conditions (HADA concentration, incubation time) may vary by species and growth rate and should be determined empirically.
General Stock Solution Preparation
-
To prepare a 50 mM stock solution, dissolve 2.1 mg of HADA (MW=328.7 g/mol , accounting for the HCl salt may slightly alter this) in 127.8 µL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
Optimized Labeling Protocol for E. coli (Gram-Negative)
This protocol is optimized to improve the signal-to-noise ratio and preserve the septal labeling that can be lost due to PG hydrolase activity.
-
Cell Culture: Grow E. coli in a suitable medium (e.g., TSB or LB) at 37°C with shaking to the early- or mid-exponential growth phase (OD₆₀₀ ≈ 0.1-0.4).
-
Labeling: Add HADA from the stock solution directly to the growing culture to a final concentration of 250-500 µM.
-
Incubation: Incubate the culture for a desired period.
-
Short Pulse: 2-5 minutes to label active, nascent PG synthesis sites.
-
Long Pulse: 30 minutes or up to one generation time for uniform cell wall labeling.
-
-
Stop and Wash: To halt growth and remove unbound HADA, add 1/10th volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.
-
Pellet the cells by centrifugation (e.g., 8000 x g, 1 min) at 4°C.
-
Discard the supernatant and wash the cells once with 1x sodium citrate buffer (pH 3.0).
-
Wash the cells twice with 1x Phosphate Buffered Saline (PBS), pH 7.4.
-
Fixation (Optional): Resuspend the cell pellet in a 3% paraformaldehyde solution in PBS and incubate for 15 minutes at room temperature, followed by washing with PBS.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on an agarose pad (1-1.5% agarose in PBS) on a microscope slide.
-
Microscopy: Image the cells using fluorescence microscopy with a DAPI or similar filter set (e.g., ~405 nm excitation, ~450 nm emission). Use a phase-contrast channel to visualize cell morphology.
Labeling Protocol for S. aureus (Gram-Positive)
-
Cell Culture: Grow S. aureus in a suitable medium (e.g., TSB) at 37°C with shaking to the desired growth phase.
-
Labeling: Add HADA to the culture to a final concentration of 250 µM.
-
Incubation: Incubate for 30 minutes at 37°C with shaking.
-
Washing: Pellet the cells by centrifugation. Wash the cells twice with PBS (pH 7.4) to remove unbound dye.
-
Imaging: Resuspend the cells, mount on an agarose pad, and image as described for E. coli.
Conclusion
HADA is a powerful and versatile fluorescent probe that provides high-resolution spatial and temporal information about bacterial cell wall synthesis. Its straightforward application and robust labeling across diverse bacterial species make it an indispensable tool for fundamental microbiology research, antibiotic mechanism-of-action studies, and the development of novel antimicrobial agents. By understanding its core properties and the mechanisms governing its incorporation, researchers can effectively leverage HADA to gain deeper insights into the complex processes of bacterial growth and division.
References
Visualizing Bacterial Growth in Real-Time: An In-depth Technical Guide to HADA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of bacterial growth, cell division, and peptidoglycan (PG) synthesis is fundamental to microbiology and the development of novel antimicrobial agents. Traditional methods for visualizing these processes often involve cell fixation, which precludes the observation of dynamic events in live bacteria. HADA (3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrochloride) is a fluorescent D-amino acid (FDAA) that has emerged as a powerful tool for in-situ labeling of peptidoglycan in a wide range of bacterial species.[1][2] This blue fluorescent probe is incorporated into the bacterial cell wall by the same enzymes responsible for peptidoglycan biosynthesis, offering a specific and covalent tag to visualize sites of active cell wall synthesis and growth with minimal perturbation to the organism.[3][4] This technical guide provides a comprehensive overview of HADA hydrochloride, including its mechanism of action, key experimental protocols, and data presentation to facilitate its effective use in research and drug development.
Introduction to this compound
HADA is a derivative of the D-amino acid D-alanine, which is a natural component of the peptide side chains in bacterial peptidoglycan.[5] The fluorophore, a 7-hydroxycoumarin group, is attached to the D-alanine, allowing for visualization via fluorescence microscopy. Its small size allows it to penetrate the outer membrane of Gram-negative bacteria, making it a versatile tool for studying a broad spectrum of bacteria. HADA is efficiently incorporated into the peptidoglycan of diverse bacterial species at the sites of PG biosynthesis, resulting in strong peripheral and septal labeling without significantly affecting bacterial growth rates.
Physicochemical and Spectroscopic Properties
A clear understanding of the chemical and physical properties of HADA is crucial for its proper handling, storage, and application in experimental setups.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₁₃ClN₂O₆ | |
| Molecular Weight | 328.71 g/mol | |
| Appearance | White to off-white solid powder | |
| Excitation Maximum (λex) | ~405 nm | |
| Emission Maximum (λem) | ~450 nm (Blue) | |
| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C as a solid or in solution. Avoid repeated freeze-thaw cycles. |
Mechanism of Action: Visualizing Peptidoglycan Synthesis
HADA's utility lies in its ability to hijack the bacterial cell wall synthesis machinery. The process of peptidoglycan synthesis and HADA incorporation can be visualized as a distinct signaling pathway.
As depicted, peptidoglycan precursors are synthesized in the cytoplasm and transported across the cell membrane. In the periplasm, Penicillin-Binding Proteins (PBPs), which are DD-transpeptidases, and in some bacteria, L,D-transpeptidases (LDTs), catalyze the cross-linking of peptide side chains to form the mature peptidoglycan mesh. HADA, being a D-amino acid analog, is recognized as a substrate by these transpeptidases and is incorporated into the growing peptidoglycan sacculus. This covalent incorporation ensures that the fluorescent signal is stable and localized to sites of new cell wall synthesis.
Experimental Protocols
The following are generalized protocols for labeling bacteria with HADA. Optimization of concentration and incubation time may be necessary for different bacterial species and growth conditions.
General Protocol for HADA Labeling of Gram-Positive and Gram-Negative Bacteria
This protocol is adapted from methodologies described for various bacteria, including S. aureus and E. coli.
Materials:
-
Log-phase bacterial culture
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate bacterial growth medium (e.g., TSB, LB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge and tubes
-
Fluorescence microscope with a DAPI filter set (or similar, e.g., ~405 nm excitation and ~450 nm emission)
Procedure:
-
Prepare HADA Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Store at -20°C, protected from light.
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in their optimal growth medium.
-
Labeling: Add the HADA stock solution to the bacterial culture to a final concentration of 0.25-1 mM. The optimal concentration may vary.
-
Incubation: Incubate the culture under normal growth conditions for a period ranging from 5 to 30 minutes. Shorter incubation times are suitable for pulse-labeling to visualize active growth zones, while longer incubations can label the entire cell wall.
-
Harvesting and Washing: Pellet the cells by centrifugation. Discard the supernatant and wash the cells 2-3 times with PBS (pH 7.4) to remove unincorporated HADA.
-
Imaging: Resuspend the final cell pellet in PBS or imaging medium and mount on a slide for observation under a fluorescence microscope.
Optimized Protocol for Preserving Septal Labeling in E. coli
In some bacteria like E. coli, the HADA signal at the division septum can be diminished due to the activity of PG hydrolases during sample processing. The following optimized protocol helps to better preserve this signal.
Additional Materials:
-
10x Sodium citrate buffer, pH 2.25
-
1x Sodium citrate buffer, pH 3.0
-
Ice
Procedure:
-
Follow steps 1-3 of the general protocol. A final concentration of 250 µM HADA and a 30-minute incubation is a good starting point for E. coli.
-
Inactivation of Hydrolases: After incubation, add one-tenth of the culture volume of 10x sodium citrate buffer (pH 2.25) to the cell culture.
-
Cold Washing: Immediately place the tube on ice and perform all subsequent centrifugation and washing steps at 4°C.
-
Wash the cells once with ice-cold 1x sodium citrate buffer (pH 3.0).
-
Wash the cells twice with ice-cold PBS (pH 7.4).
-
Proceed with imaging as described in the general protocol.
Data Presentation and Interpretation
The fluorescence signal from HADA incorporation directly correlates with the sites of active peptidoglycan synthesis. In rod-shaped bacteria like E. coli and B. subtilis, this is typically observed at the mid-cell during division (septal synthesis) and along the lateral walls during elongation. In pole-growing bacteria such as Agrobacterium tumefaciens, the signal is concentrated at a single pole.
| Bacterial Species | Typical HADA Labeling Pattern | Citation(s) |
| Escherichia coli | Sidewall and septal | |
| Bacillus subtilis | Sidewall and septal | |
| Staphylococcus aureus | Septal | |
| Mycobacterium smegmatis | Polar and septal | |
| Agrobacterium tumefaciens | Unipolar | |
| Streptomyces venezuelae | Polar |
Applications in Research and Drug Development
The ability to visualize bacterial growth in real-time has significant implications for both basic research and pharmaceutical development.
-
Elucidating Bacterial Growth Mechanisms: HADA labeling allows for the detailed study of cell division, morphogenesis, and the spatiotemporal dynamics of cell wall synthesis in diverse bacterial species.
-
Antibiotic Mechanism of Action Studies: The effect of antibiotics that target the cell wall can be directly visualized by observing changes in HADA incorporation patterns.
-
High-Throughput Screening: HADA can be used in high-throughput screening assays to identify new compounds that inhibit bacterial cell wall synthesis.
-
Studying Biofilm Formation: The growth and development of bacteria within biofilms can be monitored using HADA.
Conclusion
This compound is a versatile and powerful fluorescent probe for the real-time visualization of bacterial peptidoglycan synthesis. Its ease of use, broad applicability across different bacterial species, and minimal impact on cell viability make it an invaluable tool for researchers and drug development professionals. By providing a direct window into the dynamic process of bacterial growth, HADA facilitates a deeper understanding of fundamental bacterial biology and aids in the discovery of novel antimicrobial strategies.
References
- 1. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
Understanding Peptidoglycan Synthesis: A Technical Guide to Using HADA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of peptidoglycan (PG) synthesis and the application of 7-hydroxycoumarin-amino-D-alanine (HADA), a fluorescent D-amino acid (FDAA), for its visualization and study. Peptidoglycan is an essential polymer that forms the bacterial cell wall, making its biosynthetic pathway a critical target for antibiotic development. Understanding the spatiotemporal dynamics of PG synthesis is paramount for discovering new antibacterial agents and overcoming resistance. HADA offers a robust, covalent labeling strategy to probe these dynamics in live bacteria with minimal perturbation.[1][2]
The Peptidoglycan Biosynthesis Pathway
Peptidoglycan, also known as murein, is a mesh-like macromolecule composed of glycan strands cross-linked by short peptides.[3] Its synthesis is a complex, multi-stage process that spans the cytoplasm, the cell membrane, and the periplasm (or extracellular space in Gram-positive bacteria).
-
Cytoplasmic Stage: The process begins with the synthesis of the soluble precursor, UDP-N-acetylmuramic acid (UDP-NAM), which is then appended with a pentapeptide chain (e.g., L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala in E. coli).
-
Membrane Stage: The UDP-NAM-pentapeptide is transferred to a lipid carrier, undecaprenyl phosphate, at the inner membrane, forming Lipid I. N-acetylglucosamine (NAG) is then added to form Lipid II, the complete monomeric subunit of peptidoglycan. This precursor is then flipped across the cytoplasmic membrane to the periplasmic face.
-
Periplasmic Stage: In the periplasm, two key reactions occur, catalyzed primarily by Penicillin-Binding Proteins (PBPs):
-
Transglycosylation: The disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains.
-
Transpeptidation: These glycan chains are cross-linked to form a rigid mesh. This reaction involves the formation of a peptide bond between the fourth position amino acid of one stem peptide and the third position amino acid of an adjacent stem, typically releasing the terminal D-alanine.
-
HADA: A Fluorescent D-Amino Acid Probe
HADA (HCC-amino-D-alanine) is a blue fluorescent probe specifically designed to study PG synthesis.[4] It consists of a 7-hydroxycoumarin fluorophore attached to the D-isomeric form of alanine.[1] This structure allows it to be recognized and processed by the bacterial cell wall synthesis machinery. At typical labeling concentrations (e.g., 500 µM), HADA has been shown to have no impact on bacterial growth rate or cell shape.
Data Presentation: Photophysical Properties of HADA
The selection of a fluorescent probe is dictated by its optical properties and compatibility with available microscopy equipment. HADA is typically excited with a violet light source and its emission is detected in the blue channel.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~405 nm | |
| Emission Maximum (λem) | ~450 nm | |
| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |
| Emission Color | Blue | |
| Common Microscope Channel | DAPI |
Mechanism of HADA Incorporation
Crucially, single D-amino acid-based probes like HADA are not incorporated through the cytoplasmic pathway into the Lipid II precursor. Instead, they are incorporated directly in the periplasm via the activity of transpeptidases (TPases). This includes both D,D-transpeptidases (the canonical PBPs) and, in bacteria that possess them like E. coli, L,D-transpeptidases.
These enzymes catalyze an exchange reaction where the terminal D-alanine of a pentapeptide stem is replaced by HADA. Therefore, the fluorescent signal from incorporated HADA directly reports on the localized activity of these cross-linking enzymes, which are associated with active sites of PG synthesis.
Experimental Protocols
Effective labeling with HADA requires careful attention to cell growth, probe concentration, incubation time, and washing steps. Insufficient washing can lead to high background fluorescence, obscuring the specific signal. Furthermore, PG hydrolase activity during sample preparation can remove the incorporated label, particularly from active sites like the division septum.
Optimized Protocol for E. coli (Long-Pulse Labeling)
This protocol is adapted from methodologies designed to preserve the HADA signal by inhibiting PG hydrolases with an acidic wash.
A. Materials & Reagents
-
Bacterial strain of interest (e.g., E. coli BW25113)
-
Growth medium (e.g., TSB or LB)
-
HADA stock solution (50 mM in DMSO, store at -20°C)
-
10x Sodium Citrate Buffer (pH 2.25, ice-cold)
-
1x Sodium Citrate Buffer (pH 3.0, ice-cold)
-
1x Phosphate-Buffered Saline (PBS, pH 7.4, ice-cold)
-
Agarose pads (1-1.5%) for microscopy
B. Procedure
-
Cell Culture: Inoculate an overnight culture of the bacterial strain. The next day, dilute the culture into fresh, pre-warmed medium and grow with shaking at 37°C to early exponential phase (OD₅₇₈ of ~0.1).
-
HADA Labeling: Add HADA stock solution to the cell culture to a final concentration of 250 µM. Incubate with shaking for 30 minutes at 37°C.
-
Stop Reaction & Acidic Wash: To stop growth and inhibit hydrolases, add 1/10th volume of ice-cold 10x sodium citrate buffer (pH 2.25) directly to the culture. Immediately place the tube on ice.
-
Harvesting & Washing:
-
Pellet the cells by centrifugation (e.g., 2 min at 16,000 x g, 4°C).
-
Carefully remove the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 1x sodium citrate buffer (pH 3.0).
-
Pellet the cells again.
-
Resuspend the pellet in 1 mL of ice-cold 1x PBS (pH 7.4). This step is crucial as HADA fluorescence is maximal at a neutral pH.
-
Repeat the PBS wash one more time.
-
-
Microscopy:
-
After the final wash, carefully remove the supernatant and resuspend the cell pellet in a small volume of PBS.
-
Spot ~1-2 µL of the cell suspension onto an agarose pad.
-
Image using fluorescence microscopy. Use a DAPI filter set for HADA. Recommended exposure times are ~100 ms for phase contrast and ~1 second for fluorescence.
-
Data Interpretation and Quantitative Analysis
The fluorescence signal from HADA labeling reveals the locations of active peptidoglycan cross-linking. In rod-shaped bacteria like E. coli or B. subtilis, short pulses typically show signals at the division septum and along the lateral walls, corresponding to cell division and elongation, respectively.
Data Presentation: Comparison of FDAA Probes
While HADA is a versatile probe, other FDAAs with different colors and properties are available. The choice of probe can significantly impact the labeling quality, often measured as the signal-to-noise ratio (SNR). The probe's size and charge affect its ability to cross the outer membrane of Gram-negative bacteria.
| FDAA Probe | Organism | Signal-to-Noise Ratio (SNR) | Notes |
| HADA (Blue) | E. coli | 6.3 | Good permeability and signal. |
| B. subtilis | 2.69 | Robust labeling. | |
| NADA (Green) | E. coli | 1.9 | Lower SNR than HADA. |
| B. subtilis | 1.55 | Lower SNR than HADA. | |
| TDL (Red) | E. coli | 1.07 | Very poor signal due to low outer membrane permeability. |
| B. subtilis | 2.91 | Strong signal; good for time-course experiments due to photostability. |
Data adapted from Kuru et al., 2015. SNR values are relative and depend on specific experimental and imaging conditions.
Applications in Drug Development
Visualizing PG synthesis with HADA provides a powerful tool for antibiotic research:
-
Mechanism of Action Studies: It allows researchers to visualize the direct impact of antibiotics on cell wall synthesis in real-time.
-
High-Throughput Screening: HADA labeling can be adapted for automated microscopy and flow cytometry to screen compound libraries for inhibitors of PG synthesis.
-
Identifying New Targets: By studying PG dynamics in various mutants or under different conditions, HADA can help elucidate novel or essential components of the cell wall synthesis machinery, presenting new targets for drug development.
By providing a direct, covalent label on the sites of active cell wall construction, HADA and other FDAAs have become indispensable tools for modern bacteriology and the ongoing search for novel antimicrobial therapies.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
HADA Hydrochloride: A Technical Guide to its Spectral Properties and Applications in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride is a fluorescent D-amino acid (FDAA) that has emerged as a powerful tool for the in situ labeling of peptidoglycan (PG) in live bacteria.[1][2] Its ability to be metabolically incorporated into the bacterial cell wall allows for the dynamic visualization of cell growth, division, and morphology with minimal perturbation.[3][4] This technical guide provides an in-depth overview of the spectral properties of HADA, detailed experimental protocols for its use in microscopy, and its applications in basic research and drug development.
Physicochemical and Spectral Properties
HADA hydrochloride is a blue fluorescent probe that is soluble in DMSO.[5] For optimal performance and to prevent degradation, it should be stored at -20°C in the dark. The key spectral and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~405 nm | |
| Emission Maximum (λem) | ~450 nm | |
| Molar Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |
| Molecular Weight | 328.71 g/mol | |
| Chemical Formula | C₁₃H₁₂N₂O₆·HCl | |
| Appearance | Blue solid | |
| Solubility | Soluble in DMSO | |
| Storage | -20°C, protected from light |
Mechanism of Action: Labeling Bacterial Peptidoglycan
HADA's utility as a bacterial cell wall probe stems from its structural similarity to D-alanine, a key component of the peptide stems that cross-link glycan chains in peptidoglycan. This mimicry allows HADA to be recognized and incorporated by the enzymes responsible for PG synthesis. The process is primarily mediated by two types of transpeptidases:
-
D,D-transpeptidases (Penicillin-Binding Proteins, PBPs): These enzymes catalyze the formation of cross-links between adjacent peptide stems. PBPs recognize the D-amino acid structure of HADA and incorporate it into the growing peptidoglycan network.
-
L,D-transpeptidases (LDTs): In some bacteria, LDTs provide an alternative cross-linking mechanism. These enzymes also recognize and incorporate HADA into the cell wall.
This enzymatic incorporation results in the covalent labeling of sites of active peptidoglycan synthesis. Consequently, areas of cell elongation and septum formation during cell division exhibit strong fluorescence, providing a direct readout of bacterial growth dynamics.
Mechanism of HADA incorporation into the bacterial cell wall.
Experimental Protocols
The following protocols provide a general framework for labeling bacteria with HADA. Optimization may be required depending on the bacterial species and experimental conditions.
Standard Protocol for HADA Labeling
This protocol is suitable for most applications where general labeling of the cell wall is desired.
-
Culture Preparation: Grow bacterial cells in an appropriate liquid medium to the desired growth phase (typically exponential phase).
-
HADA Incubation: Add this compound to the bacterial culture to a final concentration of 250-500 µM. Incubate the cells at their optimal growth temperature for a duration corresponding to a fraction of their doubling time for pulse-labeling, or for one to two generations for uniform labeling.
-
Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Resuspension and Washing: Carefully remove the supernatant and resuspend the cell pellet in phosphate-buffered saline (PBS) at pH 7.4. Repeat the washing step 2-3 times to remove unbound HADA and reduce background fluorescence.
-
Imaging: Resuspend the final cell pellet in PBS and mount the cells on an agarose pad for microscopy. Image the cells using a fluorescence microscope equipped with a DAPI filter set or similar optics suitable for detecting the blue fluorescence of HADA (excitation ~405 nm, emission ~450 nm).
Optimized Protocol for Preserving Septal Signal
In some bacterial species, the HADA signal at the division septum can be lost due to the activity of PG hydrolases during sample processing. The following optimized protocol helps to preserve this signal.
-
Culture and Incubation: Follow steps 1 and 2 of the standard protocol.
-
Acidic Stop and Wash: To inactivate PG hydrolases, add a one-tenth volume of 10x sodium citrate buffer (pH 2.25) to the cell culture. Pellet the cells by centrifugation at 4°C.
-
Low pH Wash: Resuspend the cell pellet in 1x sodium citrate buffer (pH 3.0) and centrifuge again at 4°C.
-
PBS Washes: Wash the cell pellet twice with ice-cold PBS (pH 7.4) to restore the optimal pH for fluorescence.
-
Fixation (Optional): The cells can be fixed with a suitable fixative (e.g., 3% paraformaldehyde) before imaging.
-
Imaging: Proceed with imaging as described in the standard protocol.
Experimental workflow for HADA labeling of bacteria.
Applications in Drug Development
The essential role of peptidoglycan synthesis in bacterial survival makes it a prime target for antibiotic development. HADA provides a direct and quantitative method to assess the efficacy of compounds that inhibit cell wall biosynthesis.
Screening for Cell Wall Synthesis Inhibitors
HADA can be employed in high-throughput screening (HTS) campaigns to identify novel antibiotics. The principle of such an assay is based on the reduction of HADA incorporation in the presence of an effective inhibitor.
-
Assay Setup: Bacterial cells are incubated in a multi-well plate format in the presence of a library of test compounds.
-
HADA Labeling: After a defined incubation period with the compounds, HADA is added to all wells.
-
Signal Quantification: Following a subsequent incubation and washing steps, the fluorescence intensity in each well is measured using a plate reader.
-
Hit Identification: A significant decrease in fluorescence intensity compared to untreated controls indicates that the compound has inhibited peptidoglycan synthesis.
This approach allows for the rapid screening of large compound libraries to identify hits that specifically target the bacterial cell wall.
High-throughput screening workflow for cell wall synthesis inhibitors using HADA.
Conclusion
This compound is a versatile and robust fluorescent probe for studying bacterial cell wall dynamics. Its well-characterized spectral properties, straightforward labeling protocols, and direct mechanism of action make it an invaluable tool for researchers in microbiology and drug discovery. The ability to visualize active peptidoglycan synthesis in live cells provides critical insights into bacterial physiology and offers a powerful platform for the discovery of new antibiotics that target this essential pathway.
References
- 1. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00086E [pubs.rsc.org]
- 4. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]
- 5. HADA | Fluorescent Probes for Imaging Bacteria: R&D Systems [rndsystems.com]
An In-depth Technical Guide to HADA Hydrochloride: Chemical Structure, Properties, and Applications in Peptidoglycan Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-((R)-2-amino-2-carboxyethylcarbamoyl)-7-hydroxy-2-oxo-2H-chromen-1-ium chloride, commonly known as HADA hydrochloride. This fluorescent D-amino acid analog has emerged as a powerful tool for in situ labeling of peptidoglycan in live bacteria, enabling detailed studies of bacterial cell wall synthesis and dynamics.
Chemical Structure and Physicochemical Properties
This compound is a synthetic molecule consisting of a 7-hydroxycoumarin fluorophore linked to a D-alanine moiety via an amide bond. The D-alanine component facilitates its recognition and incorporation into the bacterial peptidoglycan by cell wall synthesizing enzymes.[1] The hydrochloride salt form enhances its solubility in aqueous solutions.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride | [1][2][3] |
| Synonyms | HCC-Amino-D-alanine hydrochloride, HADA HCl | [3] |
| CAS Number | 2253733-10-5 | |
| Molecular Formula | C₁₃H₁₃ClN₂O₆ | |
| Molecular Weight | 328.71 g/mol | |
| Canonical SMILES | C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC--INVALID-LINK--N.Cl | |
| Appearance | White to off-white solid powder |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Excitation Wavelength (λex) | ~405 nm | |
| Emission Wavelength (λem) | ~450 nm | |
| Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | |
| Solubility | Soluble in DMSO (up to 125 mg/mL or 380.27 mM) | |
| Insoluble in water and ethanol | ||
| Storage (Powder) | -20°C for up to 3 years | |
| Storage (In Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | |
| Purity | ≥98% (HPLC) |
Mechanism of Action: Incorporation into Peptidoglycan
HADA's utility as a probe for bacterial cell wall synthesis stems from its ability to be incorporated into the peptidoglycan layer by the cell's own enzymatic machinery. This process is primarily mediated by D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, in some bacteria, L,D-transpeptidases. These enzymes recognize the D-alanine structure of HADA and incorporate it into the peptide side chains of the peptidoglycan polymer. This covalent labeling allows for the direct visualization of active sites of cell wall synthesis.
Below is a simplified signaling pathway illustrating the incorporation of HADA into the bacterial peptidoglycan.
Caption: HADA incorporation into the peptidoglycan synthesis pathway.
Experimental Protocols
General Protocol for Bacterial Labeling with this compound
This protocol provides a general guideline for labeling both Gram-positive and Gram-negative bacteria. Optimization of incubation time and HADA concentration may be required for specific bacterial species and experimental conditions.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or appropriate culture medium
-
Microcentrifuge tubes
-
Microscope slides and coverslips
Procedure:
-
Prepare a stock solution of HADA: Dissolve this compound in DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light.
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable liquid medium.
-
Labeling: Add the HADA stock solution to the bacterial culture to a final concentration of 0.25-1 mM. For example, add 2.5 µL of a 10 mM stock solution to 1 mL of culture for a final concentration of 25 µM. Incubation times can range from a few minutes for rapidly growing bacteria to longer periods for slower-growing species. A typical incubation is 30 minutes at 37°C with shaking.
-
Washing: Pellet the labeled cells by centrifugation (e.g., 5000 x g for 3 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed PBS or culture medium to remove unincorporated HADA. Repeat the washing step two to three times.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope equipped with a DAPI or equivalent filter set (Excitation: ~405 nm, Emission: ~450 nm).
Optimized Protocol for Preserving HADA Label at Division Septa
This optimized protocol is designed to minimize the loss of HADA signal from sites of active cell division, where peptidoglycan turnover can be high.
Additional Materials:
-
10x Sodium citrate buffer (pH 2.25)
-
1x Sodium citrate buffer (pH 3.0)
-
Paraformaldehyde (PFA) for fixation (optional)
Procedure:
-
Follow steps 1-3 of the general protocol.
-
Stopping Growth and Label Incorporation: After incubation with HADA, add one-tenth of the culture volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the cell suspension.
-
Washing: Immediately pellet the cells by centrifugation at 4°C.
-
Wash the cell pellet once with ice-cold 1x sodium citrate buffer (pH 3.0).
-
Wash the cell pellet twice with ice-cold PBS (pH 7.4).
-
(Optional) Fixation: Resuspend the cells in 4% PFA in PBS and incubate for 20 minutes at room temperature. Wash the cells twice with PBS to remove the fixative.
-
Proceed with microscopy as described in the general protocol.
Caption: General experimental workflow for bacterial labeling with HADA.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of the 7-hydroxycoumarin-3-carboxylic acid fluorophore, followed by its coupling to a protected D-alanine derivative, and concluding with a deprotection step.
Synthesis of 7-Hydroxycoumarin-3-carboxylic acid
This can be achieved via a Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with malonic acid in the presence of a base such as piperidine or pyridine.
Coupling and Deprotection
The synthesis of HADA then proceeds through the following general steps:
-
Activation of 7-hydroxycoumarin-3-carboxylic acid: The carboxylic acid group of the coumarin is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.
-
Coupling with protected D-alanine: The activated coumarin is reacted with a D-alanine derivative where the amino group is protected, such as N-α-Boc-L-α,β-diaminopropionic acid. The coupling reaction forms an amide bond.
-
Deprotection: The Boc protecting group is removed from the D-alanine moiety using a strong acid, such as trifluoroacetic acid (TFA), to yield the free amine.
-
Salt Formation: The final product is typically isolated as the hydrochloride salt.
Caption: Synthetic scheme for this compound.
Applications in Research and Drug Development
This compound has become an invaluable tool in microbiology and drug discovery for:
-
Visualizing bacterial growth and morphology: Tracking the sites of new cell wall insertion provides insights into bacterial growth patterns and the effects of mutations or environmental conditions on cell shape.
-
Studying cell division: HADA labeling allows for the visualization of septum formation during cell division.
-
Screening for antibiotics: The efficacy of antibiotics that target cell wall synthesis can be assessed by observing changes in HADA incorporation.
-
Investigating peptidoglycan remodeling: The dynamics of peptidoglycan turnover can be studied using pulse-chase experiments with HADA and other fluorescent D-amino acids.
Conclusion
This compound is a versatile and robust fluorescent probe for the in situ labeling of bacterial peptidoglycan. Its well-characterized chemical and spectral properties, along with straightforward labeling protocols, make it an accessible tool for a wide range of applications in bacteriology. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their studies of bacterial cell wall biology and for the development of novel antimicrobial agents.
References
Probing the Frontiers of Bacterial Discovery: A Technical Guide to Exploratory Studies with HADA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine hydrochloride (HADA), a fluorescent D-amino acid, in the exploratory study of novel bacteria. While not an antimicrobial agent itself, HADA serves as a powerful tool for elucidating fundamental bacterial processes, including cell wall biosynthesis, growth patterns, and morphological responses to external stimuli. Its ability to be incorporated into peptidoglycan without significantly affecting bacterial growth makes it an invaluable probe in the quest to understand and combat new and emerging bacterial threats.[1][2][3]
Core Principles of HADA in Bacterial Research
HADA is a blue fluorescent D-amino acid (FDAA) that is metabolically incorporated into the peptidoglycan (PG) layer of bacterial cell walls. This incorporation is mediated by the same enzymes that cross-link the peptide stems of peptidoglycan, namely D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, L,D-transpeptidases. Because this process occurs at the sites of active cell wall synthesis, HADA provides a direct, real-time visualization of bacterial growth and division. Its high biocompatibility and specificity for peptidoglycan have established it as a cornerstone technique in microbiology.
Applications in Exploratory Studies of Novel Bacteria
The study of novel bacteria often begins with fundamental questions about their growth, morphology, and susceptibility to known antibiotics. HADA can be instrumental in answering these questions:
-
Elucidating Growth Dynamics and Morphology: By labeling the sites of new cell wall synthesis, HADA can reveal the growth patterns of uncharacterized bacteria, such as whether they grow apically, equatorially, or diffusely. This is crucial for understanding the basic biology of a new organism.
-
Assessing Antibiotic Susceptibility and Mechanism of Action: HADA can be used to quickly assess the impact of antibiotics that target peptidoglycan synthesis. A decrease in HADA fluorescence after treatment with a beta-lactam, for example, indicates that the drug is effectively inhibiting cell wall construction. This provides a rapid and visual method for screening antibiotic efficacy.
-
High-Resolution Imaging: HADA is suitable for advanced microscopy techniques, including super-resolution microscopy, allowing for unprecedented molecular-level analysis of peptidoglycan dynamics.
Quantitative Data from HADA-Based Experiments
The primary quantitative data derived from HADA experiments is fluorescence intensity, which correlates with the amount of new peptidoglycan synthesis. This can be used to compare the effects of different conditions or compounds on bacterial growth.
| Parameter | Description | Typical Measurement | Example Application |
| Fluorescence Intensity | Total or localized fluorescence from HADA incorporated into the cell wall. | Relative Fluorescence Units (RFU) from spectrofluorometry or pixel intensity from microscopy images. | Comparing the effect of a novel antibiotic on cell wall synthesis in a new bacterial isolate. A lower RFU would indicate inhibition. |
| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence signal from labeled bacteria to the background fluorescence. | Calculated from microscopy images. | Optimizing labeling conditions for a newly discovered bacterial species to ensure clear visualization. |
| Labeling Concentration | The concentration of HADA used for labeling. | Typically in the micromolar (µM) to millimolar (mM) range. | Determining the optimal HADA concentration that provides strong labeling without affecting the growth of the novel bacterium. |
| Pulse Duration | The length of time bacteria are exposed to HADA. | Can range from seconds to hours, depending on the experiment. | A short pulse can identify the most active growth zones, while a long pulse can label the entire cell wall. |
Experimental Protocols
General Protocol for HADA Labeling of Novel Bacteria
This protocol provides a starting point for labeling a newly isolated bacterium. Optimization of HADA concentration and incubation time is recommended for each new species.
-
Bacterial Culture Preparation:
-
Grow the novel bacterial strain to the desired growth phase (typically early to mid-exponential phase) in an appropriate liquid culture medium.
-
-
HADA Stock Solution Preparation:
-
Prepare a stock solution of HADA hydrochloride in dimethyl sulfoxide (DMSO). A typical concentration is 10 mM. Store the stock solution at -20°C.
-
-
Labeling Procedure:
-
Add the HADA stock solution directly to the bacterial culture to a final concentration typically ranging from 250 µM to 2 mM. The optimal concentration should be determined experimentally.
-
Incubate the culture with HADA for a duration appropriate for the research question. For rapidly growing bacteria, a pulse of 30 seconds to 5 minutes may be sufficient to label active growth zones. For slower-growing organisms or to label the entire cell wall, longer incubation times may be necessary.
-
Incubate under the normal growth conditions for the bacterium (e.g., 37°C with shaking).
-
-
Washing and Fixation:
-
To stop the labeling process, pellet the bacterial cells by centrifugation.
-
Remove the supernatant containing excess HADA.
-
Wash the cells by resuspending the pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS) and pelleting again. Repeat this step 2-3 times to reduce background fluorescence.
-
(Optional) Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for imaging.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount the cells on a microscope slide or a suitable imaging dish.
-
Image the cells using a fluorescence microscope with appropriate filters for HADA (Excitation/Emission ≈ 405/450 nm).
-
Protocol for Assessing Antibiotic Effects on Peptidoglycan Synthesis
This protocol uses HADA to visualize the inhibitory effect of an antibiotic on cell wall synthesis.
-
Bacterial Culture and Antibiotic Treatment:
-
Grow the novel bacterial strain to the mid-exponential phase.
-
Treat the culture with the antibiotic of interest at a desired concentration (e.g., minimum inhibitory concentration, MIC).
-
Incubate for a predetermined time to allow the antibiotic to take effect.
-
-
HADA Labeling:
-
Add HADA to the antibiotic-treated culture as described in the general protocol.
-
Include a control culture that has not been treated with the antibiotic but is labeled with HADA.
-
-
Washing and Imaging:
-
Wash and prepare the cells for microscopy as described above.
-
Image both the antibiotic-treated and control samples.
-
-
Analysis:
-
Compare the fluorescence intensity and localization of HADA in the treated versus the control cells. A significant reduction in fluorescence in the treated sample indicates that the antibiotic inhibits peptidoglycan synthesis.
-
Visualizing Experimental Workflows and Mechanisms
To aid in the conceptualization of these experimental processes, the following diagrams are provided.
General workflow for labeling novel bacteria with HADA.
Mechanism of HADA incorporation into the bacterial cell wall.
Conclusion
This compound is an indispensable tool for the exploratory analysis of novel bacteria. By providing a fluorescent readout of cell wall synthesis, it enables researchers to rapidly characterize fundamental aspects of bacterial physiology. The protocols and conceptual frameworks presented in this guide offer a robust starting point for leveraging HADA in the ongoing discovery and characterization of the microbial world, ultimately aiding in the development of new strategies to combat bacterial pathogens.
References
Methodological & Application
Application Notes and Protocols for HADA Hydrochloride Labeling of E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for probing bacterial cell wall synthesis and dynamics.[1][2] HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) is a blue fluorescent D-amino acid that is efficiently incorporated into the peptidoglycan (PG) of various bacterial species, including Escherichia coli.[3][4] This incorporation is mediated by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases, which are involved in the final steps of PG cross-linking. By labeling sites of active PG synthesis, HADA allows for the visualization of bacterial growth, cell division, and morphology with minimal perturbation to the cells. These application notes provide a detailed protocol for labeling E. coli with HADA hydrochloride and offer insights into the underlying mechanism.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HADA labeling protocol in E. coli.
| Parameter | Value | Unit | Notes |
| HADA Stock Solution | 50 | mM | Dissolved in DMSO. Store at -20°C or -80°C in the dark. |
| HADA Working Concentration | 250 | µM | Final concentration in the cell culture. |
| Incubation Time | 30 | minutes | For long-pulse labeling. Shorter times can be used for pulse-chase experiments. |
| Incubation Temperature | 37 | °C | Optimal for E. coli growth. |
| Cell Density (OD578) | 0.1 - 0.4 | Exponential growth phase is recommended. | |
| Excitation Wavelength (λex) | ~405 | nm | |
| Emission Wavelength (λem) | ~450-460 | nm |
Experimental Protocols
This protocol is optimized for preserving the HADA signal at the division septum of E. coli.
Materials
-
E. coli strain of interest
-
Lysogeny Broth (LB) or Tryptic Soy Broth (TSB)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
10x Sodium Citrate Buffer (pH 2.25)
-
1x Sodium Citrate Buffer (pH 3.0)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Paraformaldehyde (PFA), 3% (w/v) in PBS
-
Microcentrifuge tubes
-
Incubator shaker
-
Microcentrifuge
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent)
Procedure
1. Preparation of Reagents:
-
50 mM HADA Stock Solution: Dissolve this compound in DMSO to a final concentration of 50 mM. Aliquot and store at -20°C or -80°C, protected from light.
-
10x Sodium Citrate Buffer (pH 2.25): Prepare a 10x stock solution and adjust the pH to 2.25. Filter sterilize and store at 4°C.
-
1x Sodium Citrate Buffer (pH 3.0): Dilute the 10x stock and adjust the pH to 3.0. Store at 4°C.
-
1x PBS (pH 7.4): Prepare standard PBS and ensure the pH is 7.4 for optimal fluorescence.
-
3% Paraformaldehyde: Prepare fresh in PBS. Handle with appropriate safety precautions.
2. Cell Culture:
-
Inoculate a single colony of E. coli into 5 mL of LB or TSB medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an OD578 of approximately 0.1.
-
Incubate at 37°C with shaking until the culture reaches an exponential growth phase (OD578 of ~0.4).
3. HADA Labeling:
-
Dilute the exponentially growing cells to an OD578 of 0.1 in a final volume of 500 µL of pre-warmed medium in a 1.5 mL microcentrifuge tube.
-
Add 2.5 µL of the 50 mM HADA stock solution to the cell suspension to achieve a final concentration of 250 µM.
-
Incubate the cells for 30 minutes at 37°C with shaking.
4. Stopping the Labeling and Washing:
-
To stop the labeling reaction and preserve the signal, add 50 µL (one-tenth of the volume) of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.
-
Immediately place the tube on ice.
-
Pellet the cells by centrifugation at 4°C.
-
Wash the cells once with 1 mL of ice-cold 1x sodium citrate buffer (pH 3.0).
-
Follow with two washes using 1 mL of ice-cold 1x PBS (pH 7.4) each. These washing steps are critical for reducing background fluorescence.
5. Cell Fixation:
-
Resuspend the cell pellet in 100 µL of 3% PFA in PBS.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells twice with 1 mL of PBS (pH 7.4).
-
Resuspend the final cell pellet in a suitable volume of PBS for microscopy.
6. Microscopy:
-
Mount the labeled and fixed cells on a microscope slide.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for HADA (Excitation: ~405 nm, Emission: ~450-460 nm).
Diagrams
HADA Incorporation into Peptidoglycan
Caption: Mechanism of HADA incorporation into the E. coli cell wall.
Experimental Workflow for HADA Labeling
Caption: Step-by-step workflow for HADA labeling of E. coli.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
Live-Cell Imaging of Bacillus subtilis with HADA Hydrochloride: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacillus subtilis is a Gram-positive bacterium that serves as a model organism for studying fundamental cellular processes such as cell division, sporulation, and germination. A key component of these processes is the dynamic synthesis and remodeling of the peptidoglycan (PG) cell wall. HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride is a fluorescent D-amino acid (FDAA) that is incorporated into the PG synthesis pathway, allowing for the direct visualization of cell wall dynamics in living cells.[1] This document provides detailed application notes and protocols for the use of HADA in the live-cell imaging of B. subtilis.
HADA is a blue fluorescent probe with an excitation maximum at approximately 405 nm and an emission maximum at around 450 nm.[2] It is suitable for labeling peptidoglycans in live bacteria, resulting in strong peripheral and septal labeling without significantly affecting growth rates at typical concentrations.[2]
Applications
Live-cell imaging of B. subtilis with HADA enables the investigation of several key biological questions:
-
Cell Wall Synthesis and Cell Division: HADA labeling allows for the real-time tracking of new PG incorporation, providing insights into the spatial and temporal regulation of cell wall synthesis during vegetative growth and cell division.[1]
-
Sporulation: The formation of an endospore involves the synthesis of a specialized PG layer called the cortex. HADA can be used to visualize the dynamics of cortex formation and the remodeling of the septal PG during sporulation.
-
Germination: During germination, the spore cortex is degraded, and a new vegetative cell wall is synthesized. HADA labeling can be employed to monitor the emergence of the new cell wall as the spore transitions to a vegetative cell.
-
Antibiotic Mechanism of Action: HADA is a valuable tool for studying the effects of antibiotics that target cell wall synthesis. Changes in HADA incorporation patterns can reveal the specific stage of PG synthesis that is inhibited by a compound.[1]
Data Presentation
The following tables summarize quantitative data relevant to the use of HADA in B. subtilis imaging.
Table 1: Effect of HADA on Bacillus subtilis Growth Rate
| Concentration of HADA | Effect on Growth Rate | Reference |
| 500 µM | No significant impact on cell shape, lag phase, growth rate, or growth yield has been observed, indicating that HADA is non-toxic at typical concentrations used for labeling. |
Table 2: Signal-to-Noise Ratio (SNR) of Different Fluorescent D-Amino Acids in Bacillus subtilis
| Fluorescent D-Amino Acid | Signal-to-Noise Ratio (SNR) | Reference |
| HADA | 2.69 | |
| NADA | 1.55 | |
| TDL | 2.91 | |
| SNR was measured in B. subtilis cells labeled for 20 minutes. |
Table 3: Quantitative Analysis of HADA Fluorescence at Different Cellular Locations
| Cellular Location | Description |
| Sidewall | In actively growing cells, HADA is incorporated along the lateral walls, indicating areas of elongasome-driven PG synthesis. The fluorescence signal is generally uniform along the sidewall in long-pulse labeling experiments. |
| Septum | During cell division, there is an enhanced HADA signal at the division septum due to intense PG synthesis activity. An optimized labeling protocol can be used to better preserve the PG-incorporated HADA at the septum, which can sometimes be susceptible to removal by PG hydrolases during sample preparation. |
| Spore Cortex | During sporulation, new PG is synthesized to form the cortex. Fluorescently labeled PG precursors have been shown to localize to the leading edges of the engulfing membranes, and HADA can be used to visualize this process. |
| Germinating Spore | Upon germination, HADA can be used to visualize the synthesis of the new vegetative cell wall as the nascent cell emerges from the spore coat. The timing and localization of HADA incorporation provide insights into the initiation and progression of cell wall synthesis during this transition. |
Signaling Pathways and Workflows
Peptidoglycan Synthesis Pathway in Bacillus subtilis
The synthesis of peptidoglycan in B. subtilis is a multi-step process that begins in the cytoplasm and is completed at the cell membrane. The following diagram illustrates the key stages of this pathway.
Caption: Peptidoglycan synthesis pathway in B. subtilis and the point of HADA incorporation.
Experimental Workflow for HADA Labeling and Imaging
The following diagram outlines the general workflow for labeling B. subtilis with HADA and subsequent imaging.
References
Application Notes and Protocols for Pulse-Chase Labeling of Bacterial Peptidoglycan using HADA and RADA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase labeling is a powerful technique to study the temporal and spatial dynamics of biological processes. When combined with fluorescent D-amino acids (FDAAs) such as 7-hydroxycoumarin-amino-D-alanine (HADA) and rhodamine-amino-D-alanine (RADA), it offers a robust method for visualizing bacterial cell wall synthesis and remodeling. This approach allows for the real-time tracking of peptidoglycan (PG) dynamics in live bacteria, providing insights into cell growth, division, and the effects of antibiotics. HADA (blue fluorescence) and RADA (red fluorescence) are incorporated into the PG by penicillin-binding proteins (PBPs) and L,D-transpeptidases, enzymes responsible for cross-linking the peptide stems of the PG mesh.[1][2] By sequentially exposing bacteria to these two fluorescent probes—a "pulse" with HADA followed by a "chase" with RADA—researchers can distinguish between older and newly synthesized PG, respectively. This technique is invaluable for understanding bacterial cell morphogenesis, identifying novel antibiotic targets, and screening for compounds that disrupt cell wall biosynthesis.
Data Presentation
The following tables summarize key quantitative data related to the use of HADA and RADA for peptidoglycan labeling.
Table 1: Spectral Properties of HADA and RADA
| Fluorophore | Excitation Wavelength (λex) | Emission Wavelength (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| HADA | ~405 nm | ~450 nm | 36,700 M⁻¹cm⁻¹ | Not widely reported |
| RADA | ~554 nm | ~580 nm | 95,000 M⁻¹cm⁻¹ | 0.69 |
Data sourced from multiple commercial suppliers and research articles.[3]
Table 2: Comparison of FDAA Labeling Efficiency and Signal-to-Noise Ratio (SNR)
| Bacterial Species | FDAA | Concentration | Labeling Time | Signal-to-Noise Ratio (SNR) | Reference |
| Escherichia coli | HADA | 500 µM | Several generations | 6.3 | |
| Bacillus subtilis | HADA | 500 µM | 20 min | 2.69 | |
| Mycobacterium smegmatis | HADA | 1 mM | 15 min | - | |
| Mycobacterium tuberculosis | HADA | 1 mM | 2 h | - |
Table 3: Quantitative Analysis of Peptidoglycan Synthesis in Mycobacterium
| Species | Cellular Region | HADA Labeling (% of total fluorescence) |
| M. smegmatis | Sidewall | 63-64% |
| M. tuberculosis | Sidewall | 70-75% |
Data represents the distribution of newly synthesized peptidoglycan after a labeling period equivalent to ~10% of the generation time.
Experimental Protocols
Protocol 1: General HADA Pulse-Chase Labeling with RADA
This protocol is a general guideline and may require optimization for specific bacterial species and experimental conditions.
Materials:
-
Bacterial culture in logarithmic growth phase
-
HADA (e.g., 50 mM stock in DMSO)
-
RADA (e.g., 50 mM stock in DMSO)
-
Appropriate bacterial growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Optional: Fixative (e.g., 4% paraformaldehyde in PBS)
-
Microcentrifuge and tubes
-
Fluorescence microscope with appropriate filter sets for DAPI (for HADA) and TRITC/Rhodamine (for RADA)
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain of interest in the appropriate liquid medium at the optimal temperature with shaking until it reaches the mid-logarithmic phase of growth.
-
Pulse with HADA:
-
Add HADA to the bacterial culture to a final concentration of 250 µM - 1 mM. The optimal concentration should be determined empirically.
-
Incubate the culture with HADA for a short period, typically 2-5 minutes, representing a "pulse" of labeling for newly synthesized peptidoglycan.
-
-
Wash Step:
-
To remove unincorporated HADA, pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Discard the supernatant and resuspend the cell pellet in an equal volume of fresh, pre-warmed growth medium.
-
Repeat the wash step twice more to ensure complete removal of the free HADA probe.
-
-
Chase Period (Outgrowth):
-
Resuspend the washed cells in fresh, pre-warmed growth medium without any fluorescent probe.
-
Incubate the culture for a desired period (e.g., 45 minutes) to allow for further cell growth and division. This is the "chase" period where unlabeled peptidoglycan is synthesized.
-
-
Chase with RADA:
-
Add RADA to the culture to a final concentration similar to that used for HADA.
-
Incubate for a short period (e.g., 2 minutes) to label the most recently synthesized peptidoglycan.
-
-
Final Wash and Fixation:
-
Pellet the cells by centrifugation.
-
Wash the cells three times with PBS (pH 7.4) to remove unincorporated RADA.
-
(Optional) After the final wash, resuspend the cells in a fixative solution and incubate according to standard protocols.
-
-
Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide with an agarose pad.
-
Image the cells using a fluorescence microscope with appropriate filter sets to visualize HADA (blue) and RADA (red) fluorescence.
-
Protocol 2: Optimized HADA Labeling to Preserve Septal Signal
This protocol is adapted for E. coli to better retain the HADA signal at the division septum, which can be susceptible to removal by PG hydrolases.
Materials:
-
E. coli culture in logarithmic growth phase
-
HADA (50 mM stock in DMSO)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) medium
-
Sodium citrate buffer (pH 2.25 and pH 3.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ice
Procedure:
-
Cell Preparation: Dilute an overnight E. coli culture to an OD₅₇₈ of 0.1 in 500 µl of pre-warmed TSB or LB in a 1.5 ml microfuge tube.
-
HADA Labeling: Add HADA to a final concentration of 250 µM and incubate with shaking at 37°C for 30 minutes.
-
Stopping the Reaction: To stop cell growth and HADA incorporation, add 1 ml of ice-cold sodium citrate buffer (pH 2.25) to the culture.
-
Washing:
-
Centrifuge the samples for 2 minutes at 16,200 x g at 4°C.
-
Carefully remove the supernatant and resuspend the cell pellet in 1.5 ml of ice-cold sodium citrate buffer (pH 3.0).
-
Centrifuge again and resuspend the pellet in 1.5 ml of ice-cold PBS (pH 7.4).
-
Repeat the PBS wash one more time.
-
-
Imaging: After the final wash, carefully remove the supernatant and resuspend the cell pellet in a small volume of PBS for microscopy.
Visualizations
Caption: Experimental workflow for HADA-RADA pulse-chase labeling.
Caption: FDAA incorporation into the peptidoglycan synthesis pathway.
References
Determining HADA Hydrochloride Concentration for Optimal Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HADA (7-hydroxycoumarin-amino-D-alanine) hydrochloride is a fluorescent D-amino acid (FDAA) that serves as a powerful tool for visualizing bacterial peptidoglycan (PG) synthesis in live cells.[1][2][3] By incorporating into the bacterial cell wall at sites of active PG biosynthesis, HADA allows for the specific, covalent labeling of this essential structure with minimal perturbation to cellular growth. This property makes it an invaluable probe for studying bacterial growth, cell division, and the effects of antimicrobial agents that target cell wall synthesis.
These application notes provide detailed protocols for utilizing HADA hydrochloride, with a focus on determining the optimal concentration for achieving robust and reproducible staining in various bacterial species. While HADA's application is primarily established in prokaryotic systems due to the unique presence of D-amino acids in their peptidoglycan, it is important to note that its utility for staining mammalian cells or extracellular matrix is not documented. Mammalian cells do not typically incorporate D-amino acids into their proteins or structures, rendering HADA and other FDAAs specific to bacteria. One source notes that HADA exhibits mitochondrial outer membrane permeability, though this has not been translated into a specific staining application for mammalian cells.
Principle of HADA Staining
HADA is a D-alanine analog coupled to a 7-hydroxycoumarin fluorophore. Bacteria utilize D-alanine in the synthesis of their peptidoglycan cell wall. Penicillin-binding proteins (PBPs) and L,D-transpeptidases, the enzymes responsible for cross-linking the peptide chains of the peptidoglycan mesh, recognize the D-alanine backbone of HADA and incorporate it into the growing cell wall. This results in the covalent labeling of newly synthesized peptidoglycan, which can then be visualized by fluorescence microscopy.
Key Considerations for Optimal Staining
Achieving optimal HADA staining requires careful consideration of several factors:
-
HADA Concentration: The concentration of HADA must be sufficient to provide a strong fluorescent signal but low enough to avoid any potential toxicity or artifacts.
-
Incubation Time: The duration of labeling will influence the extent of HADA incorporation and the specific features of peptidoglycan synthesis that are visualized (e.g., short pulses for active growth zones versus long pulses for uniform labeling).
-
Bacterial Species: Different bacterial species may exhibit varying efficiencies of HADA uptake and incorporation, necessitating protocol optimization.
-
Growth Phase: Actively growing bacteria in the exponential phase will show the most robust HADA incorporation.
-
Washing Steps: Thorough washing is crucial to remove unincorporated HADA and reduce background fluorescence, thereby improving the signal-to-noise ratio. An optimized protocol for E. coli utilizes acidic washes to better preserve the HADA label, which can be removed by peptidoglycan hydrolases at neutral pH.
Data Presentation: Recommended HADA Concentrations and Staining Conditions
The following table summarizes recommended starting concentrations and conditions for HADA staining in various bacterial species, based on published literature. Researchers should use these as a starting point and optimize for their specific experimental conditions.
| Bacterial Species | HADA Concentration (µM) | Incubation Time | Incubation Temperature (°C) | Key Notes |
| Escherichia coli | 250 - 500 | 30 minutes (long pulse) | 37 | An optimized protocol with acidic washes (pH 3.0) is recommended to prevent HADA removal by hydrolases. |
| Staphylococcus aureus | 250 | 30 minutes | 37 | Shake during incubation for optimal labeling. |
| Salmonella Enteritidis | 250 | 30 minutes | 37 | Standard protocols have been shown to be effective. |
| Salmonella Typhimurium | 250 | 30 minutes | Not Specified | Acidic washes can be beneficial to preserve septal staining. |
| Mycobacterium smegmatis | Not specified | 2 minutes (pulse) | Not Specified | Used in pulse-chase experiments with other FDAAs. |
| General Recommendation | 250 - 500 | Varies (minutes to hours) | Optimal growth temp. | Titration is recommended to find the lowest effective concentration for an acceptable signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Standard HADA Staining of Gram-Negative and Gram-Positive Bacteria
This protocol is a general starting point for staining a variety of bacterial species.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Bacterial culture in appropriate growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission ≈ 405/450 nm)
Procedure:
-
Prepare HADA Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Bacterial Culture Preparation: Grow the bacterial culture to the mid-exponential phase (e.g., OD600 of 0.4-0.6).
-
Labeling:
-
Take 500 µL of the bacterial culture.
-
Add the HADA stock solution to a final concentration of 250 µM (e.g., add 2.5 µL of 50 mM stock to 500 µL of culture).
-
Incubate at the optimal growth temperature for the bacterium (e.g., 37°C) for 30 minutes with shaking.
-
-
Washing:
-
Pellet the cells by centrifugation (e.g., 5,000 x g for 2 minutes).
-
Carefully remove the supernatant.
-
Resuspend the cell pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to thoroughly wash the cells.
-
-
Imaging:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small volume (e.g., 2-5 µL) on a microscope slide with a coverslip.
-
Image using a fluorescence microscope equipped with a DAPI filter set.
-
Protocol 2: Optimized HADA Staining for E. coli to Preserve Septal Labeling
This protocol is specifically designed to minimize the removal of incorporated HADA by peptidoglycan hydrolases in E. coli, thus preserving the signal at the division septum.
Materials:
-
Same as Protocol 1
-
10x Sodium citrate buffer, pH 2.25 (ice-cold)
-
1x Sodium citrate buffer, pH 3.0 (ice-cold)
-
3% Paraformaldehyde in PBS (for fixation, optional)
Procedure:
-
Prepare HADA Stock Solution and Bacterial Culture: Follow steps 1 and 2 from Protocol 1.
-
Labeling: Follow step 3 from Protocol 1.
-
Stopping and Initial Wash:
-
To stop the labeling and preserve the signal, add 50 µL of ice-cold 10x sodium citrate buffer (pH 2.25) to the 500 µL culture.
-
Immediately place the tube on ice.
-
Pellet the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold 1x sodium citrate buffer (pH 3.0).
-
-
PBS Washes:
-
Pellet the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS (pH 7.4).
-
Repeat this PBS wash step once more.
-
-
Fixation (Optional):
-
Resuspend the cell pellet in 100 µL of 3% paraformaldehyde in PBS.
-
Incubate on ice for 15 minutes.
-
Wash once with 1 mL of PBS.
-
-
Imaging: Follow step 5 from Protocol 1.
Mandatory Visualizations
Signaling Pathway: Peptidoglycan Synthesis and HADA Incorporation
References
Tracking Antibiotic Efficacy: A Detailed Guide to Monitoring Peptidoglycan Synthesis with HADA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), is a critical target for many antibiotics. Understanding how these drugs impact the dynamic process of PG synthesis is paramount for developing new antimicrobials and combating resistance. This document provides a comprehensive guide to utilizing the fluorescent D-amino acid, 7-hydroxycoumarin-amino-D-alanine (HADA), as a powerful tool to visualize and quantify the effects of antibiotics on bacterial cell wall synthesis in live bacteria.[1][2]
HADA is a blue fluorescent probe that is metabolically incorporated into the PG of a wide range of bacterial species. Its integration is mediated by the same enzymes responsible for the natural cross-linking of peptide stems in PG, namely D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases. By labeling sites of active PG synthesis, HADA provides a direct readout of cell wall construction. Consequently, the inhibition of PG synthesis by antibiotics can be observed and quantified as a reduction or alteration in HADA fluorescence.
These application notes and protocols are designed to provide researchers with the necessary methodologies to effectively employ HADA in their studies of antibiotic mechanisms and efficacy.
Principle of the HADA Assay for Antibiotic Effect Tracking
The core principle of this application lies in a competitive or inhibitory interaction. In growing bacteria, HADA is actively incorporated into the peptidoglycan sacculus. When an antibiotic that targets PG synthesis is introduced, it disrupts this process. For instance, β-lactam antibiotics inhibit the transpeptidases that cross-link the peptide side chains of peptidoglycan, which are also responsible for incorporating HADA. Vancomycin, on the other hand, binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation, thereby also preventing HADA incorporation. This inhibition of PG synthesis leads to a measurable decrease in the fluorescence signal from HADA, which can be correlated with the antibiotic's concentration and efficacy.
Data Presentation: Quantitative Analysis of Antibiotic Effects on Peptidoglycan Synthesis
The following tables summarize the inhibitory effects of various antibiotics on peptidoglycan synthesis. It is important to note that the methodologies for obtaining these values may differ across studies, with some utilizing HADA or similar fluorescent probes and others employing different assays like radiolabeling.
Table 1: Semi-Quantitative Inhibition of Transpeptidase Activity by Various Antibiotics
This table is adapted from a study using a rotor-fluorogenic D-amino acid (RfDAA), a probe with a similar incorporation mechanism to HADA, to screen for inhibitors of S. aureus PBP4 activity. The inhibition levels are described qualitatively.
| Antibiotic Class | Antibiotic | Target Pathway | Observed Inhibition of RfDAA Incorporation |
| Aminoglycoside | Kanamycin | Protein Synthesis | No significant effect |
| Chloramphenicol | Chloramphenicol | Protein Synthesis | No significant effect |
| β-Lactam (Penam) | Piperacillin | Peptidoglycan Synthesis (Transpeptidation) | No significant effect |
| β-Lactam (Penam) | Ampicillin | Peptidoglycan Synthesis (Transpeptidation) | Partial inhibition |
| β-Lactam (Penam) | Penicillin G | Peptidoglycan Synthesis (Transpeptidation) | Partial inhibition |
| β-Lactam (Carbapenem) | Carbenicillin | Peptidoglycan Synthesis (Transpeptidation) | Almost complete inhibition |
| β-Lactam (Cephem) | Cefoxitin | Peptidoglycan Synthesis (Transpeptidation) | Almost complete inhibition |
Source: Adapted from a study on rotor-fluorogenic D-amino acids and S. aureus PBP4 activity.
Table 2: IC50 Values of Antibiotics against Peptidoglycan Biosynthesis
This table presents the 50% inhibitory concentrations (IC50) of various antibiotics on peptidoglycan formation in an E. coli whole-cell assay using a radiolabeled substrate. While not a direct measure of HADA fluorescence, these values provide a quantitative comparison of the potency of different cell wall synthesis inhibitors.
| Antibiotic | Target Step in PG Synthesis | IC50 (µg/mL) |
| Fosfomycin | MurA (Cytoplasmic) | 0.2 |
| D-cycloserine | Alr, Ddl (Cytoplasmic) | 1 |
| Bacitracin | Lipid Carrier Recycling (Membrane) | >10 |
| Flavomycin | Transglycosylation (Periplasmic) | >10 |
| Vancomycin | Transglycosylation/Transpeptidation (Periplasmic) | >10 |
| Penicillin G | Transpeptidation (Periplasmic) | 20 |
| Ampicillin | Transpeptidation (Periplasmic) | 80 |
Source: Data from a study on a whole-cell assay for peptidoglycan biosynthesis inhibitors.
Experimental Protocols
Protocol 1: General Staining of Bacterial Peptidoglycan Synthesis with HADA
This protocol provides a basic method for labeling sites of active peptidoglycan synthesis in live bacteria.
Materials:
-
Bacterial culture in exponential growth phase
-
HADA (e.g., from Tocris Bioscience or R&D Systems)
-
Dimethyl sulfoxide (DMSO) for HADA stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (Excitation/Emission λ ~405/450 nm)
Procedure:
-
Prepare HADA Stock Solution: Dissolve HADA in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Bacterial Culture Preparation: Grow bacteria to the mid-exponential phase in an appropriate liquid medium.
-
HADA Labeling: Add the HADA stock solution to the bacterial culture to a final concentration of 0.25-1 mM. The optimal concentration may vary between bacterial species and should be determined empirically.
-
Incubation: Incubate the culture with HADA for a specific duration. For pulse-labeling to visualize active synthesis sites, a short incubation of 1-5 minutes is recommended. For uniform labeling of the cell wall, incubate for one to two generations.
-
Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 3 minutes).
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1 mL of fresh PBS. Repeat the washing step two more times to remove unincorporated HADA and reduce background fluorescence.
-
Microscopy: Resuspend the final pellet in a small volume of PBS. Mount a small aliquot on a microscope slide with a coverslip.
-
Imaging: Visualize the labeled bacteria using a fluorescence microscope with a DAPI filter set.
Protocol 2: Quantitative Assessment of Antibiotic Effect on Peptidoglycan Synthesis using HADA
This protocol details how to adapt the general HADA staining method to quantify the inhibitory effect of an antibiotic.
Materials:
-
Same as Protocol 1
-
Antibiotic of interest
-
Microplate reader with fluorescence detection capabilities (optional, for high-throughput screening)
Procedure:
-
Prepare Antibiotic Solutions: Prepare a series of dilutions of the antibiotic in the appropriate growth medium. It is recommended to test a range of concentrations around the known Minimum Inhibitory Concentration (MIC) of the antibiotic for the specific bacterial strain.
-
Bacterial Culture Preparation: Grow the bacterial culture to the early exponential phase.
-
Antibiotic Treatment: Aliquot the bacterial culture into different tubes or wells of a microplate. Add the different concentrations of the antibiotic to the respective tubes/wells. Include a no-antibiotic control.
-
Incubation with Antibiotic: Incubate the cultures with the antibiotic for a predetermined time. This time should be sufficient for the antibiotic to exert its effect but short enough to avoid excessive cell lysis (e.g., 30-60 minutes).
-
HADA Labeling: Add HADA to all samples to a final concentration of 0.5 mM.
-
Incubation with HADA: Incubate for a short period (e.g., 5-10 minutes) to label the ongoing peptidoglycan synthesis.
-
Washing: Pellet the cells by centrifugation and wash three times with PBS as described in Protocol 1.
-
Data Acquisition:
-
Microscopy-based quantification:
-
Image the samples using a fluorescence microscope with consistent settings (exposure time, gain, etc.) for all samples.
-
Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity per cell or per unit area for a significant number of cells (e.g., >100) for each antibiotic concentration.
-
-
Microplate reader-based quantification:
-
Resuspend the washed cells in PBS to a standardized optical density (e.g., OD600 of 0.5).
-
Transfer the samples to a black, clear-bottom 96-well plate.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths for HADA. Normalize the fluorescence intensity to the cell density (OD600).
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HADA incorporation for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the antibiotic concentration to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of antibiotic that inhibits 50% of HADA incorporation) can be determined.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes and workflows described in these application notes.
Caption: Mechanism of HADA incorporation and antibiotic inhibition.
Caption: Experimental workflow for antibiotic susceptibility testing with HADA.
Conclusion
The use of HADA provides a robust and visually intuitive method for studying the effects of antibiotics on peptidoglycan synthesis. The protocols outlined here offer a framework for both qualitative and quantitative assessment of antibiotic efficacy. By visualizing the direct impact of compounds on cell wall biogenesis, researchers and drug development professionals can gain valuable insights into antibiotic mechanisms of action, screen for novel inhibitors, and better understand the development of resistance. The adaptability of this technique for high-throughput screening further enhances its utility in the quest for new antibacterial agents.
References
Application Notes and Protocols for HADA Hydrochloride Staining in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride, a blue fluorescent D-amino acid, for visualizing bacterial cell wall synthesis. HADA is a powerful tool for studying bacterial growth, cell division, and the effects of antimicrobial agents that target peptidoglycan biosynthesis.
Introduction
HADA hydrochloride is a fluorescent D-amino acid (FDAA) that is metabolically incorporated into the peptidoglycan (PG) of diverse bacterial species.[1][2][3] This incorporation is mediated by D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases (LDTs), which are essential enzymes in the final steps of PG synthesis.[4][5] By replacing the natural D-alanine residues in the peptide side chains of PG, HADA provides a direct and covalent fluorescent label of newly synthesized cell wall material. This allows for the specific visualization of active cell growth and division sites with minimal perturbation to the bacteria. HADA exhibits an excitation maximum at approximately 405 nm and an emission maximum around 450 nm, making it suitable for standard fluorescence microscopy setups.
Applications
-
Visualization of Bacterial Growth and Morphology: HADA staining allows for the detailed examination of cell wall synthesis patterns, highlighting areas of active growth, such as the septum in dividing cells and the sidewalls during elongation.
-
Antibiotic Research and Drug Development: As many antibiotics target bacterial cell wall synthesis, HADA can be used to probe the mechanism of action of these drugs. A decrease or alteration in HADA incorporation can indicate the inhibitory effect of a compound on PG biosynthesis.
-
Microbial Ecology and Biofilm Studies: HADA can be employed to identify actively growing bacteria within complex microbial communities or biofilms.
Data Presentation
The following table summarizes key quantitative parameters for this compound and other fluorescent D-amino acids, providing a basis for experimental design and comparison.
| Parameter | HADA (HCC-amino-D-alanine) | NADA (NBD-amino-D-alanine) | TDL (TAMRA-D-lysine) |
| Excitation Wavelength | ~405 nm | ~550 nm | ~575 nm |
| Emission Wavelength | ~450 nm | ~525 nm | ~575 nm |
| Signal-to-Noise (E. coli) | 6.3 | 1.9 | 1.07 |
| Signal-to-Noise (B. subtilis) | 2.69 | 1.55 | 2.91 |
| Outer Membrane Permeability (Gram-negative) | Good | Moderate | Poor |
| Recommended Concentration | 125 µM - 500 µM | Varies | Varies |
| Incubation Time | 1 min (pulse) - 30 min (long) | Varies | Varies |
Data compiled from Kuru et al., 2015.
Experimental Protocols
Protocol 1: General Staining of Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This protocol is suitable for the general visualization of peptidoglycan synthesis in Gram-positive bacteria.
Materials:
-
Bacterial culture (e.g., S. aureus) in exponential growth phase
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth - TSB)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare HADA Stock Solution: Prepare a 50 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C, protected from light.
-
Culture Preparation: Inoculate the bacterial strain in a suitable culture medium and grow until the culture reaches the exponential phase (e.g., OD
578of 0.4). -
Staining: Add the HADA stock solution to the bacterial culture to a final concentration of 250 µM.
-
Incubation: Incubate the cells at 37°C with shaking for 30 minutes. The incubation time can be optimized based on the bacterial species and experimental goals.
-
Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 3 minutes).
-
Resuspend the cell pellet in fresh culture medium and incubate for 5 minutes to wash out excess dye. Repeat this washing step 2-3 times.
-
Imaging: After the final wash, resuspend the cells in PBS. Mount a small volume of the cell suspension on a microscope slide and observe using a fluorescence microscope with a filter set appropriate for DAPI (excitation ~405 nm, emission ~450 nm).
Protocol 2: Optimized Staining of Gram-Negative Bacteria (e.g., Escherichia coli)
This optimized protocol is designed to minimize the loss of HADA signal from the septal region of Gram-negative bacteria, which can be caused by peptidoglycan hydrolase activity.
Materials:
-
Bacterial culture (e.g., E. coli) in exponential growth phase
-
This compound
-
DMSO
-
Appropriate bacterial culture medium (e.g., Luria-Bertani - LB)
-
10x Sodium citrate buffer, pH 2.25 (ice-cold)
-
1x Sodium citrate buffer, pH 3.0 (ice-cold)
-
1x PBS, pH 7.4 (ice-cold)
-
3% Paraformaldehyde (PFA) in PBS
-
Microcentrifuge tubes
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Prepare HADA Stock Solution: Prepare a 50 mM stock solution of HADA in DMSO and store at -20°C, protected from light.
-
Culture Preparation: Dilute an overnight culture to an OD
578of 0.1 in pre-warmed medium and grow at 37°C to an OD578of 0.4. -
Staining: Add the HADA stock solution to 500 µL of the culture to a final concentration of 250 µM and incubate with shaking for 30 minutes at 37°C.
-
Stop Reaction and Initial Wash: Stop the labeling reaction and inhibit hydrolases by adding 50 µL of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.
-
Immediately centrifuge the sample at 16,200 x g for 2 minutes at 4°C.
-
Carefully remove the supernatant and resuspend the cell pellet in 1.5 mL of ice-cold 1x sodium citrate buffer (pH 3.0).
-
PBS Washes: Centrifuge the sample again as in step 5. Resuspend the pellet in 1.5 mL of ice-cold 1x PBS (pH 7.4). Repeat this PBS wash step one more time. These washes at neutral pH are crucial for optimal fluorescence.
-
Fixation: After the final wash, resuspend the cell pellet in a mixture of 12.5 µL of 1x PBS and 12.5 µL of 3% PFA.
-
Imaging: Mount the fixed cells on a microscope slide and visualize using a fluorescence microscope with a DAPI filter set.
Visualizations
Caption: Experimental workflow for this compound staining of bacteria.
Caption: Mechanism of HADA incorporation into the bacterial cell wall.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of unbound HADA. | Increase the number and duration of washing steps. Ensure thorough resuspension of the cell pellet during each wash. |
| No or Weak Signal | HADA concentration is too low. | Increase the final concentration of HADA (e.g., up to 500 µM). Optimize incubation time. |
| Bacterial growth is inhibited. | Ensure the bacterial culture is in the exponential growth phase. Check for the presence of any growth inhibitors. | |
| Incorrect filter set on the microscope. | Use a filter set appropriate for DAPI (Ex: ~405 nm, Em: ~450 nm). | |
| Loss of Signal at Septum (Gram-negatives) | Activity of peptidoglycan hydrolases. | Use the optimized protocol with acidic citrate buffer washes to inactivate hydrolases and preserve the signal at the division site. |
| Cell Lysis | Harsh centrifugation or washing steps. | Reduce centrifugation speed and handle cell pellets gently during resuspension. |
| HADA is not Fluorescent | pH of the imaging buffer is too acidic. | Ensure the final resuspension for imaging is in a buffer with a pH above 7.0, such as PBS (pH 7.4), for maximal fluorescence. |
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medchemexpress LLC HY-131045 5mg Medchemexpress, HADA (hydrochloride) CAS:2253733-10-5 | Fisher Scientific [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
Preparing H-ADA Hydrochloride Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock and working solutions of HADA (7-hydroxycoumarin-3-carboxylic acid) hydrochloride, a fluorescent D-amino acid analog used for labeling peptidoglycan in live bacteria.
Introduction
HADA, or 7-hydroxycoumarin-3-carboxylic acid attached to a D-alanine, is a valuable tool in microbiology and cell biology for visualizing bacterial cell wall synthesis.[1] As a fluorescent D-amino acid (FDAA), it is incorporated into the peptidoglycan by penicillin-binding proteins (PBPs) during cell wall construction, allowing for the specific and covalent labeling of sites of active synthesis.[2][3] This enables researchers to study bacterial growth, cell division, and the effects of antibiotics on cell wall integrity. HADA is excited by ultraviolet light (around 405 nm) and emits blue fluorescence (around 450 nm).
Quantitative Data Summary
The following tables summarize the key quantitative data for HADA hydrochloride.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₆·HCl | |
| Molecular Weight | 328.71 g/mol | |
| Excitation Wavelength (λex) | ~405 nm | |
| Emission Wavelength (λem) | ~450 nm | |
| Purity | ≥98% |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| DMF | Soluble | |
| Alcohols | Soluble |
Table 3: Recommended Concentrations for Stock and Working Solutions
| Solution Type | Recommended Concentration | Reference |
| Stock Solution | 50 mM - 250 mM in DMSO | |
| Working Solution | 250 µM - 500 µM in culture medium |
Experimental Protocols
Preparation of this compound Stock Solution (50 mM in DMSO)
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 328.71 g/mol . To prepare 1 mL of a 50 mM stock solution, you will need:
-
Mass (g) = 0.050 mol/L * 0.001 L * 328.71 g/mol = 0.0164 g or 16.4 mg.
-
-
Weigh the this compound powder accurately in a suitable container.
-
Add the appropriate volume of DMSO. For 16.4 mg of this compound, add 1 mL of anhydrous DMSO.
-
Dissolve the powder. Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark. The stock solution is stable for at least one year when stored properly.
Preparation of HADA Working Solution (250 µM)
This protocol describes the preparation of a 250 µM working solution from the 50 mM stock solution.
Materials:
-
50 mM this compound stock solution in DMSO
-
Pre-warmed bacterial culture medium (e.g., TSB or LB)
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required volume of stock solution. To prepare 1 mL of a 250 µM working solution, use the following dilution calculation (C1V1 = C2V2):
-
(50,000 µM) * V1 = (250 µM) * (1000 µL)
-
V1 = 5 µL
-
-
Prepare the working solution. In a sterile tube, add 5 µL of the 50 mM HADA stock solution to 995 µL of the pre-warmed cell culture medium.
-
Mix thoroughly. Gently vortex or pipette up and down to ensure the solution is homogeneous.
-
Use immediately. The working solution should be prepared fresh just before use and protected from light.
Experimental Workflow and Signaling Pathway Diagrams
HADA Solution Preparation and Bacterial Labeling Workflow
The following diagram illustrates the overall workflow from preparing HADA solutions to labeling bacterial cells.
References
Troubleshooting & Optimization
reducing background fluorescence in HADA hydrochloride staining
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride for fluorescent labeling of bacterial peptidoglycan.
Troubleshooting Guide
High background fluorescence is a common issue in HADA staining, which can obscure the specific signal from peptidoglycan synthesis. This guide addresses the most frequent causes and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Insufficient Washing: Excess, unbound HADA probe remains in the sample.[1][2] | Increase the number and duration of washing steps. Use a suitable buffer like cold 1x PBS.[1] Consider using a microcentrifuge for rapid washing to minimize the time between steps.[1] |
| HADA Concentration Too High: Excessive probe concentration leads to non-specific binding and increased background.[1] | Titrate the HADA concentration to find the optimal balance between signal intensity and background. Start with a lower concentration (e.g., 250 µM) and incrementally increase it. | |
| Inadequate Fixation: Poor fixation can lead to leakage of the probe or autofluorescence. | Use a reliable fixation method such as 70% ethanol or paraformaldehyde to quench the labeling reaction before washing. | |
| Autofluorescence: Some bacterial species or growth media may exhibit natural fluorescence in the same channel as HADA. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different imaging channel or a fluorophore with a different excitation/emission spectrum if possible. | |
| Weak or No Signal | Low Probe Incorporation: The bacteria may have a low rate of peptidoglycan synthesis or poor permeability to the HADA probe. | Increase the incubation time with HADA to allow for more incorporation. For Gram-negative bacteria with low outer-membrane permeability, consider using alternative probes if HADA proves ineffective. |
| Photobleaching: The fluorescent signal is diminished due to excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light during imaging. HADA is relatively photostable, but care should still be taken during time-lapse experiments. | |
| Incorrect Filter Sets: The microscope filter sets do not match the excitation and emission spectra of HADA (Ex/Em: ~405/450 nm). | Ensure that the DAPI channel or a similar filter set appropriate for HADA's spectral properties is used for imaging. | |
| Uneven or Patchy Staining | Cell Clumping: Aggregates of cells can prevent uniform access to the HADA probe. | Ensure the bacterial culture is well-dispersed before and during the labeling process. Gentle vortexing or pipetting can help to break up clumps. |
| Removal of Incorporated HADA by Hydrolases: Peptidoglycan hydrolases can remove the incorporated HADA during sample processing at neutral pH. | To preserve the HADA label, especially at division sites, stop the labeling reaction and perform initial washes at an acidic pH (e.g., using a sodium citrate buffer at pH 3.0). |
Frequently Asked Questions (FAQs)
Q1: What is HADA hydrochloride and how does it work?
This compound is a fluorescent D-amino acid (FDAA) used to label sites of active peptidoglycan (PG) synthesis in live bacteria. It is incorporated into the bacterial cell wall by transpeptidases, the enzymes responsible for cross-linking peptidoglycan strands. This allows for the visualization of bacterial growth and cell division.
Q2: What is the optimal concentration of HADA to use?
The optimal concentration can vary between bacterial species and experimental conditions. A starting concentration of 250-500 µM is generally recommended. It is advisable to perform a concentration titration to determine the lowest concentration that provides a good signal-to-noise ratio without affecting bacterial growth.
Q3: How can I improve the signal-to-noise ratio (SNR) of my HADA staining?
Improving the SNR is crucial for obtaining high-quality images. The following steps can help:
-
Thorough Washing: Perform multiple washes to remove all unbound HADA.
-
Optimize HADA Concentration: Use the lowest effective concentration of HADA.
-
Correct Imaging Parameters: Use appropriate microscope filter sets and minimize exposure time to reduce photobleaching.
-
Acidic Wash Steps: To prevent enzymatic removal of incorporated HADA, especially at the septum, use an initial wash with a low pH buffer.
Q4: Can HADA be used for all types of bacteria?
HADA has been successfully used in a wide range of bacterial species. However, its efficiency can be lower in Gram-negative bacteria due to the outer membrane acting as a permeability barrier. In such cases, longer incubation times or alternative fluorescent D-amino acids may be necessary.
Q5: Is HADA toxic to bacterial cells?
At typical working concentrations (up to 500 µM), HADA is generally non-toxic and does not significantly impact bacterial growth rate or morphology. However, it is always good practice to perform a control experiment to confirm that the used concentration does not affect the physiology of the specific bacterium under investigation.
Experimental Protocols
Protocol 1: Standard HADA Staining of Gram-Positive Bacteria
-
Cell Culture: Grow the bacterial culture to the desired optical density (e.g., mid-log phase) in an appropriate growth medium.
-
Labeling: Add this compound to the culture to a final concentration of 250-500 µM.
-
Incubation: Incubate the culture under normal growth conditions for a duration equivalent to a fraction of the cell cycle (e.g., 15-30 minutes).
-
Washing:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 1x PBS.
-
Repeat the centrifugation and resuspension steps for a total of three washes to thoroughly remove unbound HADA.
-
-
Fixation: Resuspend the final cell pellet in a suitable fixative, such as 70% ethanol, and incubate for 10-15 minutes.
-
Imaging:
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Wash the fixed cells once with 1x PBS.
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Mount the cells on a microscope slide.
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Image using a fluorescence microscope equipped with a DAPI filter set (Excitation/Emission ~405/450 nm).
-
Protocol 2: Optimized HADA Staining to Reduce Background and Preserve Septal Signal
This protocol is particularly useful for species where PG hydrolase activity might remove the incorporated label.
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Cell Culture and Labeling: Follow steps 1-3 of the standard protocol.
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Stopping the Reaction: Add one-tenth volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the growing culture to stop growth and label incorporation.
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Acidic Wash: Harvest the cells by centrifugation and wash once with 1x sodium citrate buffer at pH 3.0.
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Neutral Washes: Wash the cells twice with 1x PBS (pH 7.4).
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Fixation and Imaging: Follow steps 5 and 6 of the standard protocol.
References
- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic D-amino acids enable real-time monitoring of peptidoglycan biosynthesis and high-throughput transpeptidation assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low HADA Signal in Gram-negative Bacteria
Welcome to the technical support center for troubleshooting low HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) signal in Gram-negative bacteria. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during peptidoglycan labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no HADA signal in my Gram-negative bacteria?
A1: A low HADA signal in Gram-negative bacteria can stem from several factors. The most common issues include:
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Poor Permeability: The outer membrane of Gram-negative bacteria acts as a formidable barrier, limiting the entry of HADA and other fluorescent D-amino acids (FDAAs).[1][2][3]
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Peptidoglycan (PG) Hydrolase Activity: After incorporation into the peptidoglycan, HADA can be removed by PG hydrolases, especially during sample processing at neutral pH.[4][5]
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Efflux Pump Activity: While not definitively shown for HADA, Gram-negative bacteria possess numerous efflux pumps that actively transport a wide range of molecules out of the cell, which could potentially reduce the intracellular concentration of HADA available for incorporation.
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Suboptimal Staining Conditions: Factors such as HADA concentration, incubation time, and the growth phase of the bacteria can significantly impact labeling efficiency.
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Choice of Fluorescent D-Amino Acid (FDAA): The size and structure of the fluorophore attached to the D-amino acid can affect its ability to penetrate the outer membrane.
Q2: How can I improve the HADA signal in my experiments?
A2: To enhance your HADA signal, consider the following troubleshooting strategies:
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Implement an Optimized Staining Protocol: A key optimization involves washing the cells at an acidic pH to inactivate PG hydrolases and preserve the incorporated HADA label.
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Optimize HADA Concentration and Incubation Time: Titrate the HADA concentration (typically in the range of 250 µM to 1 mM) and incubation time to find the optimal balance for your specific bacterial strain and experimental conditions.
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Use an Outer Membrane Permeabilizer: In some cases, a mild treatment with an outer membrane permeabilizing agent may be necessary, but this should be carefully controlled to avoid cell lysis.
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Consider a Different FDAA: If HADA consistently yields a low signal, another FDAA with better permeability characteristics for your target bacteria might be more suitable.
Q3: Is HADA toxic to Gram-negative bacteria at working concentrations?
A3: Generally, HADA is considered non-toxic to bacteria at the typical concentrations used for labeling (up to 500 µM). Studies have shown that HADA has no significant impact on the growth rate, cell shape, or other physiological parameters of E. coli and other bacteria.
Q4: Can I use HADA for time-lapse microscopy with Gram-negative bacteria?
A4: Yes, HADA can be used for time-lapse microscopy to track peptidoglycan synthesis in real-time. However, for longer time-course experiments, photostability and potential phototoxicity should be considered. Other FDAAs with higher photostability, such as TDL, might be preferable, but their poor permeability in Gram-negative bacteria is a significant limitation.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low HADA signal issues.
Problem 1: Weak or inconsistent HADA signal across the bacterial population.
| Possible Cause | Suggested Solution |
| Insufficient HADA uptake due to the outer membrane barrier. | Increase the HADA concentration and/or incubation time. For E. coli, concentrations up to 500 µM for several generations have been used. |
| Removal of incorporated HADA by PG hydrolases. | Utilize the optimized protocol with acidic washes to inactivate these enzymes and preserve the signal. |
| Inefficient incorporation by transpeptidases. | Ensure bacteria are in an active growth phase (exponential phase) where peptidoglycan synthesis is maximal. |
| Incorrect filter sets for microscopy. | Verify that the excitation and emission filters are appropriate for HADA (Excitation/emission λ ~405/450 nm). |
Problem 2: HADA signal is present but appears diffuse or has a high background.
| Possible Cause | Suggested Solution |
| Inadequate washing. | Perform additional washing steps to remove unbound HADA. Effective washes significantly improve the signal-to-noise ratio. |
| Cell fixation issues. | Ethanol fixation can sometimes increase background fluorescence in Gram-negative bacteria. It is recommended to perform control experiments with live cells. |
| Autofluorescence of the bacterial cells or media. | Image a control sample of unlabeled cells using the same settings to determine the level of autofluorescence. |
Quantitative Data Summary
The choice of FDAA can significantly impact the signal intensity in Gram-negative bacteria. The following table summarizes the signal-to-noise ratios (SNR) of different FDAAs in E. coli.
| FDAA | Signal-to-Noise Ratio (SNR) in E. coli | Notes |
| HADA | 6.3 | Generally provides the most robust and reproducible signal in Gram-negative bacteria. |
| NADA | 1.9 | Lower SNR compared to HADA. |
| TDL | 1.07 (signal is 7% above background) | Very low SNR due to poor outer-membrane permeability. |
The permeability of the outer membrane is a critical factor, and the molecular weight (MW) of the FDAA plays a role. A molecular weight of ~600 g/mol has been suggested as a general cutoff for efficient transport through porins in E. coli.
Experimental Protocols
Optimized HADA Labeling Protocol for E. coli
This protocol is adapted from Peters et al. (2019) and is designed to minimize the loss of HADA signal due to PG hydrolase activity.
Materials:
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Bacterial culture in exponential growth phase
-
HADA stock solution (e.g., 50 mM in DMSO)
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10x Sodium citrate buffer (pH 2.25), ice-cold
-
1x Sodium citrate buffer (pH 3.0), ice-cold
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1x Phosphate-buffered saline (PBS, pH 7.4), ice-cold
-
Microcentrifuge
Procedure:
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To a 500 µL aliquot of the growing bacterial culture, add HADA to a final concentration of 250-500 µM.
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Incubate at 37°C with shaking for the desired labeling period (e.g., from a short pulse of a few minutes to several generations).
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To stop the labeling and inactivate PG hydrolases, add 50 µL of ice-cold 10x sodium citrate buffer (pH 2.25). Place the sample on ice.
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Centrifuge the cells at 16,200 x g for 2 minutes at 4°C.
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Carefully remove the supernatant and resuspend the cell pellet in 1.5 mL of ice-cold 1x sodium citrate buffer (pH 3.0).
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Centrifuge again at 16,200 x g for 2 minutes at 4°C.
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Remove the supernatant and resuspend the cells in 1.5 mL of ice-cold 1x PBS (pH 7.4).
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Centrifuge one final time and resuspend the cell pellet in a suitable volume of PBS for microscopy.
Visualizations
Caption: HADA incorporation pathway in Gram-negative bacteria.
Caption: Troubleshooting workflow for low HADA signal.
References
- 1. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]
- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
optimizing washing steps for HADA hydrochloride labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride labeling experiments, with a specific focus on the critical washing steps.
Frequently Asked Questions (FAQs)
Q1: What is HADA hydrochloride and what is it used for?
This compound is a blue fluorescent D-amino acid (FDAA) used for in situ labeling of peptidoglycan (PG) synthesis in live bacteria.[1][2] Because it is incorporated into the bacterial cell wall at sites of active PG biosynthesis, it allows for the visualization of bacterial growth, cell division, and cell wall remodeling.[1]
Q2: How is HADA incorporated into the bacterial cell wall?
HADA is incorporated into the peptidoglycan by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some species, L,D-transpeptidases. These enzymes recognize HADA as an analog of D-alanine, a key component of the peptide bridges that cross-link the glycan strands of the PG.
Q3: What are the key considerations for successful HADA labeling?
Successful HADA labeling depends on several factors, including the bacterial species, HADA concentration, incubation time, and, critically, the post-labeling washing procedure. Optimizing these parameters is essential for achieving a high signal-to-noise ratio and avoiding experimental artifacts.
Q4: Why are the washing steps so important in HADA labeling?
Washing steps are crucial for removing unincorporated, free HADA from the medium and the cell surface. Insufficient washing leads to high background fluorescence, which can obscure the specific signal from the labeled peptidoglycan, resulting in a poor signal-to-noise ratio. Vigorous and optimized washing procedures are key to obtaining clear and quantifiable images.
Troubleshooting Guide
Issue 1: High Background Fluorescence
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Question: I am observing very high background fluorescence in my images, making it difficult to see the labeled bacteria clearly. What could be the cause and how can I fix it?
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Answer: High background fluorescence is most commonly caused by insufficient removal of unbound HADA. To address this, you should optimize your washing protocol. Increasing the number of washes is a primary solution. For example, studies have shown that increasing the washes from one to three can significantly improve the signal-to-noise ratio. Additionally, consider the composition of your wash buffer. Using a buffer like PBS (phosphate-buffered saline) at a neutral or slightly basic pH (pH 7.4) is recommended for the final washes, as HADA's fluorescence is pH-sensitive and is brighter at pH above 7.0. Some protocols also suggest an initial wash with an acidic buffer, such as sodium citrate at pH 3.0, to stop label incorporation and help remove unincorporated dye before the final PBS washes.
Issue 2: Weak or No HADA Signal
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Question: My HADA signal is very weak or completely absent. What are the possible reasons and troubleshooting steps?
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Answer: A weak or absent signal can stem from several factors:
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Inactive Peptidoglycan Synthesis: The bacteria may not have been in a state of active growth and cell wall synthesis during labeling. Ensure you are using a healthy, exponentially growing culture.
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Incorrect HADA Concentration: The concentration of HADA may be too low. While typical concentrations range from 250 µM to 500 µM, this may need to be optimized for your specific bacterial species and experimental conditions.
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Inappropriate Imaging Conditions: HADA is a blue fluorescent dye with an excitation maximum around 405 nm and an emission maximum around 450-460 nm. Ensure you are using the correct filter sets and laser lines on your microscope. Also, be aware that HADA's fluorescence is significantly reduced in acidic environments; therefore, final imaging should be performed in a buffer with a pH of 7.0 or higher.
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Loss of Label Due to Peptidoglycan Hydrolases: Some bacteria have active PG hydrolases that can remove the incorporated HADA over time. To mitigate this, an optimized protocol involves stopping cell growth and enzymatic activity by adding an acidic buffer (e.g., sodium citrate, pH 2.25) immediately after labeling, followed by rapid washing steps on ice.
-
Issue 3: Inconsistent or Patchy Labeling
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Question: The HADA labeling in my bacterial population is not uniform; some cells are brightly labeled while others are not, or the labeling is patchy within a single cell. Why is this happening?
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Answer: Inconsistent labeling can be due to:
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Asynchronous Culture: If the bacterial culture is not synchronized, cells will be at different stages of their cell cycle, leading to varied levels of peptidoglycan synthesis and, consequently, HADA incorporation.
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Short Labeling Pulse: For long-pulse labeling aiming for uniform cell wall staining, the incubation time might be too short. For short-pulse labeling intended to mark active growth zones, patchy or localized signals (e.g., at the septum in dividing cells) are expected and desired.
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Cell Clumping: If cells are clumped together, HADA may not be able to efficiently access all cells, leading to uneven labeling. Ensure proper resuspension of cells during the labeling and washing steps.
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Experimental Protocols & Data
Standard HADA Labeling Protocol
This protocol is a general guideline and may require optimization for specific bacterial species and experimental goals.
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Culture Preparation: Grow the bacterial culture to the mid-exponential phase (e.g., OD600 of 0.4-0.6).
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Labeling: Add this compound to the culture at a final concentration of 250-500 µM.
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Incubation: Incubate the culture under its optimal growth conditions for a desired period. For short-pulse labeling to detect active growth sites, this can be as short as 30 seconds to a few minutes. For long-pulse labeling to achieve uniform staining, this can be 30 minutes or longer.
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Washing:
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Pellet the cells by centrifugation.
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Resuspend the cell pellet in an appropriate wash buffer (e.g., PBS, pH 7.4).
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Repeat the centrifugation and resuspension steps 2-3 times.
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Imaging: Resuspend the final cell pellet in PBS (pH 7.4) or mount on an agarose pad for microscopy. Image using a fluorescence microscope with appropriate filters for blue fluorescence (e.g., DAPI channel).
Optimized Washing Protocol to Preserve Label and Reduce Background
This protocol is particularly useful for species with high PG hydrolase activity.
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Stop Labeling: After HADA incubation, add one-tenth volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture to stop cell growth and enzymatic activity.
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First Wash (Acidic): Immediately place the sample on ice. Pellet the cells by centrifugation at 4°C. Resuspend the cell pellet in ice-cold 1x sodium citrate buffer (pH 3.0).
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Second & Third Washes (Neutral pH): Centrifuge the cells again at 4°C. Resuspend the pellet in ice-cold 1x PBS (pH 7.4). Repeat this washing step once more. These final washes at a neutral pH are crucial for maximizing HADA fluorescence.
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Fixation (Optional): The cell pellet can be resuspended in a fixative solution (e.g., 3% paraformaldehyde in PBS) for 15 minutes on ice.
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Imaging: Resuspend the final pellet in PBS (pH 7.4) for immediate microscopic analysis.
Quantitative Impact of Washing on Signal-to-Noise Ratio (SNR)
The following table summarizes data on the effect of washing steps on the signal-to-noise ratio in E. coli labeled with HADA.
| Number of Washes | Signal-to-Noise Ratio (SNR) | Reference |
| 0 | 1.0 | |
| 1 | 1.5 | |
| 3 | 3.03 |
Visual Guides
HADA Labeling and Peptidoglycan Synthesis Pathway
Caption: HADA is transported into the periplasm and incorporated into the peptidoglycan by transpeptidases.
Standard Experimental Workflow for HADA Labeling
References
HADA hydrochloride photostability issues in time-lapse imaging
Welcome to the technical support center for HADA hydrochloride (HCC-Amino-D-alanine hydrochloride). This resource is designed for researchers, scientists, and drug development professionals utilizing HADA for time-lapse imaging of bacterial peptidoglycan synthesis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments, with a focus on managing photostability and phototoxicity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when using this compound in time-lapse imaging experiments.
Problem 1: Rapid Loss of Fluorescent Signal (Photobleaching)
Symptoms:
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The fluorescent signal from HADA-labeled bacteria diminishes quickly during time-lapse acquisition.
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Initial images are bright, but subsequent frames show a significant drop in intensity.
Possible Causes and Solutions:
| Cause | Solution |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio (SNR).[1][2] |
| Long Exposure Times | Decrease the exposure time for each frame. Compensate for a lower signal by increasing the camera gain or using a more sensitive detector.[1][3] |
| Frequent Image Acquisition | Increase the time interval between acquisitions to the longest duration that still captures the biological process of interest. |
| Inherent Photolability of HADA | For long-term experiments, consider using a more photostable fluorescent D-amino acid (FDAA) like TDL (TAMRA-D-lysine), especially for Gram-positive bacteria. Note that TDL has poor outer-membrane permeability in Gram-negative bacteria. |
| Oxygen-Mediated Photobleaching | For imaging of anaerobic or facultative anaerobic bacteria, consider performing imaging under anaerobic conditions to reduce oxygen-dependent phototoxicity. |
Problem 2: Signs of Phototoxicity in Bacteria
Symptoms:
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Bacteria exhibit altered morphology, such as filamentation, branching, or cell lysis during imaging.
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Bacterial growth rate slows down or stops completely under the microscope.
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Sudden changes in the fluorescent signal that are not related to peptidoglycan synthesis.
Possible Causes and Solutions:
| Cause | Solution |
| Excessive Light Exposure | The primary cause of phototoxicity is the generation of reactive oxygen species (ROS) upon illumination of fluorophores. Minimize total light exposure by reducing illumination intensity, shortening exposure times, and decreasing the frequency of image acquisition. |
| Use of Shorter Wavelengths | HADA is excited by blue light (~405 nm), which can be more phototoxic than longer wavelengths. If your experimental setup allows, and a different probe is an option, consider red-shifted FDAAs that use longer, less energetic excitation wavelengths. |
| Suboptimal Imaging Medium | The composition of the imaging medium can influence phototoxicity. Ensure the medium supports healthy bacterial growth and does not contain components that could be excited by the imaging wavelength and generate additional ROS. |
| Lack of Phototoxicity Controls | It is crucial to determine if the observed effects are due to HADA and light. Perform control experiments where unlabeled cells are subjected to the same imaging conditions. Also, compare the growth of HADA-labeled cells that are imaged with those that are kept in the dark. |
Problem 3: High Background Fluorescence or Low Signal-to-Noise Ratio (SNR)
Symptoms:
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The fluorescent signal from the bacteria is difficult to distinguish from the background.
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Images appear hazy or washed out.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Washing | Unincorporated HADA in the medium will contribute to high background fluorescence. Ensure thorough washing of the cells with an appropriate buffer (e.g., PBS at pH 7.4) after labeling. |
| Suboptimal pH | HADA fluorescence is pH-sensitive and is maximal at a pH above 7.0. It is virtually non-fluorescent in acidic conditions or unbuffered water. Ensure the final wash and imaging medium are buffered to a physiological pH (e.g., pH 7.4). |
| Low HADA Incorporation | Increase the concentration of HADA during the labeling step. Concentrations up to 500 µM have been shown to be non-toxic for many bacterial species. Optimize the labeling time based on the bacterial growth rate. |
| Autofluorescence of Medium or Agar Pad | Use a minimal medium that has lower autofluorescence compared to rich media. If using agarose pads, ensure the agarose is of high quality and has low intrinsic fluorescence. |
Frequently Asked Questions (FAQs)
Q1: How photostable is HADA compared to other fluorescent D-amino acids?
A1: HADA is known to be less photostable than some other FDAAs. One study measured the exponential decay coefficient (EDC), a metric of photostability where a smaller value indicates greater stability, and found HADA to have a relatively high EDC of 1.186 and a fluorescence half-life of 0.5846 seconds under their specific experimental conditions. In contrast, another blue-emitting FDAA, AF350DL, had an EDC of 0.0497 and a half-life of 13.950 seconds. The red-emitting FDAA, TDL, is recommended for time-course experiments due to its higher photostability.
Quantitative Photostability of Select FDAAs
| FDAA | Emission Color | Exponential Decay Coefficient (EDC) | Fluorescence Half-life (s) | Reference |
| HADA | Blue | 1.186 | 0.5846 | |
| AF350DL | Blue-to-Violet | 0.0497 | 13.950 | |
| NADA | Green | High (less photostable than HADA) | Not specified | |
| TDL | Red | Low (most photostable) | Not specified |
Q2: What is the mechanism of HADA-induced phototoxicity?
A2: The specific mechanisms of HADA-induced phototoxicity are not extensively detailed in the literature. However, it is generally accepted that phototoxicity from fluorophores, especially those excited by blue light, arises from the generation of reactive oxygen species (ROS) upon illumination. These ROS can damage cellular components like DNA, proteins, and lipids, leading to impaired physiological processes and cell death.
Q3: Are there any alternatives to HADA for labeling Gram-negative bacteria in time-lapse imaging?
A3: Yes, while HADA is often recommended for Gram-negative bacteria due to its good outer membrane permeability, other options exist. For instance, YADA (yellow fluorescent D-amino acid) also shows high labeling efficiency in E. coli. Although some other FDAAs like TDL have better photostability, their use in Gram-negative bacteria is limited by poor outer membrane penetration.
Q4: What are the optimal concentration and incubation time for HADA labeling?
A4: The optimal concentration and incubation time can vary depending on the bacterial species and its growth rate. A common starting point is a concentration of 250-500 µM. For rapidly growing bacteria like E. coli, labeling can be achieved in as little as 30 seconds. For slower-growing bacteria or for uniform labeling of the entire cell wall, longer incubation times may be necessary. It is recommended to titrate the HADA concentration and incubation time to achieve the desired signal-to-noise ratio without adversely affecting bacterial growth.
Experimental Protocols
Standard HADA Labeling Protocol for Bacteria
This protocol provides a general guideline for labeling bacteria with HADA. Optimization may be required for your specific bacterial strain and experimental conditions.
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Culture Preparation: Grow bacteria to the desired growth phase (typically exponential phase) in an appropriate culture medium.
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HADA Labeling: Add this compound to the bacterial culture to a final concentration of 250-500 µM.
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Incubation: Incubate the culture under normal growth conditions for a duration appropriate for your experiment (e.g., a fraction of the doubling time for pulse-labeling or several generations for uniform labeling).
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Washing: Pellet the bacterial cells by centrifugation.
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Resuspension and Washing: Carefully remove the supernatant and resuspend the cell pellet in an ice-cold buffer such as 1x PBS, pH 7.4. Repeat the washing step at least two more times to remove unincorporated HADA.
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Sample Preparation for Microscopy: After the final wash, resuspend the cells in a suitable imaging medium and mount them on an agarose pad for time-lapse microscopy.
Protocol for Assessing HADA Phototoxicity
This protocol helps to determine if your imaging conditions are causing phototoxicity.
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Prepare Three Samples:
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Sample A (Experimental): HADA-labeled bacteria imaged with your intended time-lapse settings.
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Sample B (No-Light Control): HADA-labeled bacteria kept in the incubator in the dark.
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Sample C (No-Label Control): Unlabeled bacteria imaged with the same time-lapse settings as Sample A.
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Time-Lapse Imaging: Perform the time-lapse experiment on Samples A and C.
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Monitor Growth: At the end of the experiment, compare the growth (e.g., number of divisions, final cell number) and morphology of the bacteria in all three samples.
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Analysis:
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If Sample A shows significantly reduced growth or altered morphology compared to Sample B, your imaging conditions are likely phototoxic.
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If Sample C also shows signs of distress, the light itself, independent of the fluorophore, may be causing damage.
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If Sample B shows issues, the HADA concentration or incubation itself might be having a negative effect, although this is less common at recommended concentrations.
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Visualizations
HADA Labeling and Peptidoglycan Synthesis Pathway
Caption: HADA is incorporated into peptidoglycan via transpeptidases.
Experimental Workflow for Time-Lapse Imaging with HADA
Caption: Workflow for HADA time-lapse imaging experiments.
Troubleshooting Logic for Photostability Issues
Caption: Decision tree for troubleshooting HADA photostability.
References
- 1. Generation of Reactive Oxygen Species (ROS) by Harmful Algal Bloom (HAB)-Forming Phytoplankton and Their Potential Impact on Surrounding Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of reactive oxygen species generation by photoexcitation of PEGylated quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
effect of pH on HADA hydrochloride fluorescence intensity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HADA (7-Hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid) hydrochloride. The information focuses on the effect of pH on HADA's fluorescence intensity and provides protocols to ensure optimal experimental outcomes.
Troubleshooting Guide
Users may encounter several common issues during experiments with HADA hydrochloride. This guide provides a structured approach to identifying and resolving these problems.
| Problem | Possible Cause | Recommended Solution |
| No or very low fluorescence signal | Acidic pH of the imaging medium: HADA fluorescence is significantly quenched in acidic conditions.[1][2] | Ensure the final imaging buffer or mounting medium has a pH above 7.0. A common choice is 1x Phosphate Buffered Saline (PBS) at pH 7.4.[1][2] |
| Incorrect filter set/imaging settings: The excitation and emission wavelengths for HADA may not be correctly set on the microscope. | Use a DAPI filter set or similar, with an excitation wavelength around 350-405 nm and an emission wavelength around 450-460 nm. | |
| Degradation of HADA stock solution: Improper storage can lead to the degradation of the fluorescent probe. | Prepare fresh HADA stock solutions and store them protected from light at -20°C. | |
| High background fluorescence | Incomplete removal of unincorporated HADA: Residual HADA in the medium will contribute to background noise. | Implement thorough washing steps after labeling. Washing with a slightly acidic buffer (e.g., sodium citrate, pH 3.0) can help remove unincorporated HADA before final washes in a neutral pH buffer for imaging. |
| Autofluorescence of the sample or medium: Some cells or components of the culture medium can autofluoresce in the same channel as HADA. | Image an unlabeled control sample to determine the level of autofluorescence. If significant, consider using a different medium for the final imaging step. | |
| Inconsistent or variable fluorescence intensity between samples | Inconsistent pH across samples: Minor variations in buffer preparation can lead to pH differences that affect HADA's fluorescence. | Prepare a large batch of imaging buffer to use for all samples in an experiment to ensure pH consistency. Verify the pH of the final imaging medium. |
| Differences in cell density or metabolic activity: The amount of HADA incorporated can vary with the physiological state of the cells. | Standardize cell growth and labeling conditions, including cell density, growth phase, and incubation time. | |
| Signal decreases over time (photobleaching) | Excessive exposure to excitation light: Like many fluorophores, HADA is susceptible to photobleaching. | Minimize the exposure time to the excitation light. Use the lowest laser power or lamp intensity that provides a sufficient signal. Consider using an anti-fade mounting medium if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound fluorescence?
A1: this compound exhibits its brightest fluorescence in a neutral to slightly alkaline environment, with a pH above 7.0 being optimal for imaging. In acidic conditions (pH below 7.0) or in unbuffered water, its fluorescence is virtually non-existent.
Q2: Why are acidic washes sometimes recommended in HADA labeling protocols?
A2: Brief washes with an acidic buffer, such as sodium citrate at pH 3.0, are used to effectively stop the labeling process and to help remove unincorporated HADA from the sample, which reduces background fluorescence. However, it is crucial that the final resuspension and imaging are performed in a buffer with a pH above 7.0 to maximize the fluorescence of the incorporated HADA.
Q3: Can I quantify bacterial growth using HADA fluorescence intensity?
A3: While HADA fluorescence indicates sites of peptidoglycan synthesis and can be used to visualize bacterial growth, using fluorescence intensity for direct quantification can be challenging due to the strong pH dependency. For quantitative studies, it is critical to carefully control the pH of the medium and to perform thorough calibration experiments.
Q4: What are the excitation and emission wavelengths for HADA?
A4: The approximate excitation maximum for HADA is around 405 nm, and the emission maximum is around 450 nm, emitting in the blue region of the spectrum.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution. This stock solution should be stored at -20°C and protected from light. For experiments, the stock solution is diluted to the final working concentration in the appropriate culture medium or buffer.
Experimental Protocols
Protocol 1: Measuring the Effect of pH on HADA Fluorescence Intensity
This protocol allows for the direct measurement of HADA fluorescence intensity across a range of pH values.
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Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate buffers for pH 4-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-9).
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Prepare a working solution of this compound in deionized water.
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For each pH value, mix the HADA working solution with the corresponding buffer to a final HADA concentration of 10 µM.
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Measure the fluorescence intensity of each sample using a spectrofluorometer. Use an excitation wavelength of 405 nm and record the emission spectrum from 420 nm to 550 nm.
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Record the peak emission intensity at approximately 450 nm for each pH value.
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Plot the fluorescence intensity versus pH to visualize the relationship.
Data Presentation: HADA Fluorescence Intensity vs. pH
The following table can be used to record and present the data from Protocol 1.
| pH | Buffer System | Mean Fluorescence Intensity (a.u.) | Standard Deviation |
| 4.0 | Citrate | ||
| 5.0 | Citrate | ||
| 6.0 | Phosphate | ||
| 7.0 | Phosphate | ||
| 7.4 | PBS | ||
| 8.0 | Borate | ||
| 9.0 | Borate |
Protocol 2: Optimized HADA Labeling of Bacteria for Fluorescence Microscopy
This protocol is designed to maximize the signal-to-noise ratio when labeling bacterial peptidoglycan with HADA.
-
Culture bacteria to the desired growth phase (typically exponential phase).
-
Add this compound to the bacterial culture to a final concentration of 0.5-1 mM.
-
Incubate under normal growth conditions for a period ranging from a few minutes to one generation, depending on the experimental goal.
-
To stop the labeling, add ice-cold sodium citrate buffer (pH 3.0) to the culture.
-
Pellet the cells by centrifugation at a low speed.
-
Wash the cell pellet once with ice-cold sodium citrate buffer (pH 3.0) to remove unincorporated HADA.
-
Wash the cell pellet twice with ice-cold 1x PBS (pH 7.4) to raise the pH for optimal fluorescence.
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Resuspend the final cell pellet in 1x PBS (pH 7.4) for imaging.
-
Mount the cells on a microscope slide and image using a fluorescence microscope with a DAPI filter set.
Visualizations
Caption: Logical relationship between pH and HADA fluorescence.
Caption: Optimized workflow for labeling bacteria with HADA.
References
preventing HADA label removal by peptidoglycan hydrolases
Welcome to our technical support center for HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is HADA and how does it label bacterial cells?
A1: HADA is a fluorescent D-amino acid (FDAA) that is incorporated into the peptidoglycan (PG) of bacterial cell walls.[1][2][3][4] This incorporation is mediated by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, L,D-transpeptidases (LDTs), which are involved in the final steps of peptidoglycan synthesis.[1] Because HADA is integrated at sites of active cell wall synthesis, it serves as a powerful tool to visualize bacterial growth, cell division, and morphology.
Q2: I am observing a weaker HADA signal at the septum of dividing cells than expected. What could be the cause?
A2: A weaker than expected HADA signal at the mid-cell, despite this being a site of intense peptidoglycan synthesis, is a common issue. This is often due to the activity of peptidoglycan hydrolases, which are enzymes that cleave and remodel the peptidoglycan sacculus. These hydrolases can remove the incorporated HADA label, particularly during sample processing at neutral pH.
Q3: How can I prevent the removal of the HADA label by peptidoglycan hydrolases?
A3: The primary method to prevent HADA label removal is to inhibit the activity of peptidoglycan hydrolases during and after the labeling procedure. An effective and widely used method is to perform rapid incubation and washes of the cells at an acidic pH. This acidic environment inactivates most peptidoglycan hydrolases, thus preserving the incorporated HADA.
Q4: Are there chemical inhibitors that can be used to block peptidoglycan hydrolase activity?
A4: While the acidic wash protocol is a direct and effective method, research into specific peptidoglycan hydrolase inhibitors is ongoing. Some compounds, like diarylurea ZJ-2, have been shown to inhibit peptidoglycan hydrolases and could potentially be adapted for this purpose, though this is not a standard part of HADA labeling protocols. It is important to note that broad-spectrum antibiotics that target peptidoglycan synthesis, such as β-lactams, can also indirectly affect the balance of synthesis and hydrolysis.
Troubleshooting Guides
Problem: Weak or No HADA Signal
This guide provides a step-by-step approach to troubleshooting experiments with low or absent HADA fluorescence.
Troubleshooting Workflow for Weak HADA Signal
Caption: Troubleshooting workflow for weak HADA signal.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Verify Labeling Protocol | Incorrect incubation time, temperature, or cell density. | Ensure the protocol is followed precisely. For E. coli, a typical starting point is a 30-minute incubation at 37°C with a HADA concentration of 250 µM. |
| 2. Check Reagent Quality | Degradation of HADA stock solution or issues with solvents. | Prepare a fresh HADA stock solution. Ensure solvents like DMSO are anhydrous and properly stored. HADA should be stored at -20°C or -80°C in the dark. |
| 3. Optimize HADA Concentration | Suboptimal HADA concentration for the specific bacterial species or strain. | Perform a concentration titration to find the optimal HADA concentration that provides a good signal-to-noise ratio without affecting cell growth. |
| 4. Suspect Hydrolase Activity | Loss of signal, particularly at division sites, due to enzymatic removal of the label. | This is a common issue, especially with long-pulse labeling. Proceed to the acidic wash protocol. |
| 5. Implement Acidic Wash | Peptidoglycan hydrolases are active at neutral pH, removing the incorporated HADA. | Implement the optimized acidic wash protocol to inactivate hydrolases and preserve the signal. |
| 6. Verify Microscopy Settings | Incorrect excitation/emission filters or insufficient exposure time. | HADA has an excitation/emission maximum of approximately 405/450 nm. Use a DAPI filter set and an appropriate exposure time (e.g., 1 second for fluorescence images). |
Experimental Protocols
Optimized HADA Labeling Protocol to Prevent Label Removal
This protocol is adapted from a method designed to minimize the loss of HADA label due to peptidoglycan hydrolase activity in E. coli.
Materials:
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Bacterial culture in exponential growth phase
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HADA stock solution (e.g., 50 mM in DMSO)
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Pre-warmed growth medium (e.g., TSB or LB)
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10x Sodium citrate buffer (pH 2.25)
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1x Sodium citrate buffer (pH 3.0)
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1x Phosphate-buffered saline (PBS), ice-cold (pH 7.4)
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Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Dilute the bacterial culture to an OD578 of 0.1 in 500 µl of pre-warmed growth medium in a microcentrifuge tube.
-
Add HADA to a final concentration of 250 µM (e.g., 2.5 µl of a 50 mM stock).
-
Incubate with shaking for 30 minutes at 37°C.
-
To stop the labeling and inactivate hydrolases, add 50 µl of 10x sodium citrate buffer (pH 2.25) and immediately place the tube on ice.
-
Centrifuge the cells at 16,200 x g for 2 minutes at 4°C.
-
Carefully remove the supernatant and resuspend the cell pellet in 1.5 ml of 1x sodium citrate buffer (pH 3.0).
-
Centrifuge again as in step 5.
-
Remove the supernatant and wash the pellet twice with 1.5 ml of ice-cold 1x PBS (pH 7.4). These washes are crucial as HADA fluorescence is pH-sensitive and maximal above pH 7.0.
-
After the final wash, carefully remove the supernatant and resuspend the cell pellet in a small volume of PBS for microscopy.
Mechanism of HADA Label Preservation by Acidic Wash
Caption: HADA label preservation by acidic wash.
Quantitative Data Summary
| Parameter | Value | Organism | Notes | Reference |
| HADA Concentration | 250 µM - 500 µM | E. coli, S. aureus | Optimal concentration can vary between species. | |
| Incubation Time | 30 minutes | E. coli | For long-pulse labeling. Shorter pulses (e.g., 1-5 min) can be used to label nascent PG. | |
| Acidic Wash pH | pH 2.25 (stop), pH 3.0 (wash) | E. coli | Critical for inactivating peptidoglycan hydrolases. | |
| Final Wash pH | pH 7.4 (PBS) | General | Essential for maximizing HADA fluorescence for imaging. | |
| HADA Excitation/Emission | ~405 nm / ~450 nm | N/A | Compatible with a standard DAPI filter set. |
References
improving HADA hydrochloride signal-to-noise ratio
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using HADA hydrochloride and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride is a fluorescent D-amino acid (FDAA) used for in situ labeling of peptidoglycan (PG) biosynthesis in live bacteria.[1][2][3] Its fluorescence allows for the visualization of bacterial cell wall growth and remodeling.[1]
Q2: What are the excitation and emission wavelengths for HADA?
A2: HADA has an excitation maximum of approximately 405 nm and an emission maximum of approximately 450 nm, resulting in a blue fluorescent signal.
Q3: Is HADA toxic to bacterial cells?
A3: At typical working concentrations (up to 500 µM), HADA is generally considered non-toxic and does not significantly impact bacterial growth rate, cell shape, or lag phase. However, it is always recommended to perform a titration and assess any potential effects on the specific bacterial species being studied.
Troubleshooting Guide
High Background
High background fluorescence can obscure the specific signal from HADA incorporated into the peptidoglycan. Here are common causes and solutions:
| Possible Cause | Recommended Solution |
| Excess unbound HADA | Increase the number and duration of washing steps after incubation. An optimized protocol suggests an initial wash with a low pH buffer (e.g., sodium citrate, pH 3.0) followed by washes with PBS (pH 7.4). |
| HADA concentration too high | Titrate the HADA concentration to find the optimal balance between signal intensity and background. Concentrations can range from 250 µM to 500 µM. |
| Contaminated reagents or media | Use fresh, high-purity reagents and sterile media to avoid autofluorescence from contaminants. |
| Non-specific binding | While less common with HADA's covalent incorporation, consider including a blocking step if non-specific binding to other cellular components is suspected. |
| Autofluorescence of cells or media | Image an unlabeled control sample to determine the level of intrinsic autofluorescence. If significant, consider using a different growth medium or imaging in a minimal medium. |
Weak or No Signal
A faint or absent signal can be due to several factors related to the experimental setup and the bacteria themselves.
| Possible Cause | Recommended Solution |
| HADA concentration too low | Increase the HADA concentration. A titration experiment is recommended to determine the optimal concentration for your bacterial species and growth conditions. |
| Insufficient incubation time | Ensure the incubation time is long enough for detectable incorporation of HADA. This can vary depending on the bacterial growth rate. A typical starting point is 30 minutes. |
| Low bacterial growth rate | HADA incorporation is dependent on active peptidoglycan synthesis. Ensure bacteria are in an active growth phase (e.g., exponential phase) during labeling. |
| Poor permeability of HADA | For some bacteria, particularly Gram-negative species, the outer membrane can be a barrier. While HADA is generally effective, consider permeabilization methods if uptake is a suspected issue, though this may affect cell viability. |
| Incorrect filter sets on the microscope | Verify that the excitation and emission filters on the fluorescence microscope are appropriate for HADA's spectral properties (Ex: ~405 nm, Em: ~450 nm). |
| Photobleaching | Minimize the exposure of the sample to high-intensity light before and during imaging. |
Photobleaching
Photobleaching is the irreversible loss of fluorescence due to light exposure. This can lead to a diminished signal during image acquisition.
| Strategy | Implementation |
| Minimize light exposure | - Use the lowest possible laser power or illumination intensity that provides a sufficient signal. - Reduce the exposure time per image. - Use neutral density filters to attenuate the excitation light. - Locate the region of interest using phase-contrast or DIC microscopy before switching to fluorescence imaging. |
| Use antifade reagents | For fixed cell imaging, use a mounting medium containing an antifade reagent to reduce photobleaching. |
| Optimize imaging conditions | - Increase the camera gain or use a more sensitive detector to compensate for lower excitation intensity. - For 3D imaging, acquire images as quickly as possible to minimize total light exposure. |
| Choose stable fluorophores | While this guide focuses on HADA, for long-term time-lapse imaging, consider if a more photostable fluorophore is available and suitable for your experiment. |
Experimental Protocols
Optimized HADA Labeling Protocol for E. coli
This protocol is adapted from an optimized method to enhance the signal at the division septum and reduce background.
1. Bacterial Culture Preparation:
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Inoculate a single colony of E. coli into a suitable broth medium (e.g., TSB or LB) and incubate overnight at 37°C.
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Dilute the overnight culture to an optical density at 578 nm (OD₅₇₈) of 0.1 in fresh, pre-warmed medium.
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Grow the culture at 37°C with shaking until it reaches the exponential phase (OD₅₇₈ of ~0.4).
2. HADA Labeling:
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To 500 µL of the bacterial culture, add HADA from a stock solution to a final concentration of 250 µM.
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Incubate with shaking for 30 minutes at 37°C.
3. Stopping Growth and Washing:
-
Stop cell growth and HADA incorporation by adding 50 µL of ice-cold 10x sodium citrate buffer (pH 2.25).
-
Immediately place the sample on ice.
-
Pellet the cells by centrifugation (e.g., 10,000 x g for 1 minute) at 4°C.
-
Discard the supernatant and wash the cells once with 1x sodium citrate buffer (pH 3.0).
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Pellet the cells again and wash twice with phosphate-buffered saline (PBS, pH 7.4).
4. Microscopy:
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Resuspend the final cell pellet in a small volume of PBS.
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Mount the cells on a microscope slide with an coverslip.
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Image using fluorescence microscopy with appropriate filters for HADA (Ex: ~405 nm, Em: ~450 nm). Use a phase-contrast channel to visualize all cells.
Visualizations
Caption: A troubleshooting workflow for improving the signal-to-noise ratio in this compound experiments.
Caption: The incorporation pathway of HADA into the bacterial peptidoglycan.
References
- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - Universidad Autónoma de Madrid [portalcientifico.uam.es]
Technical Support Center: HADA Hydrochloride Applications in Bacterial Cultures
Welcome to the technical support center for HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing HADA for bacterial cell wall labeling while minimizing potential toxicity. Here you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is HADA hydrochloride and how does it work?
A1: this compound is a blue fluorescent D-amino acid (FDAA) used for in situ labeling of peptidoglycan (PG) in live bacteria.[1][2] It is incorporated into the bacterial cell wall at sites of new PG synthesis by penicillin-binding proteins (PBPs) and L,D-transpeptidases, providing a fluorescent signal that allows for the visualization of bacterial growth and morphology.[3]
Q2: Is this compound toxic to bacterial cultures?
A2: At typical concentrations used for labeling (250 µM to 500 µM), HADA is generally considered non-toxic and has been shown to have no significant impact on the growth rate, cell shape, or lag phase of bacteria such as E. coli and B. subtilis.[3] However, at higher concentrations (approaching 1 mM), it can lead to reduced growth rates and changes in cell morphology.
Q3: What is the optimal concentration of HADA for labeling?
A3: The optimal concentration of HADA can vary depending on the bacterial species and experimental conditions. A common starting point is 250 µM. However, it is recommended to titrate the concentration to achieve a desirable signal-to-noise ratio while monitoring for any adverse effects on bacterial growth and morphology.
Q4: How long should I incubate my bacterial culture with HADA?
A4: The incubation time depends on the growth rate of the bacterium and the nature of the experiment. For rapidly growing species like E. coli, labeling can be achieved in as little as 30 seconds for short pulses. For long-pulse labeling, incubation for one to two generations is often sufficient.
Q5: Can I use HADA for labeling Gram-negative bacteria?
A5: Yes, HADA is effective for labeling both Gram-positive and Gram-negative bacteria. However, the efficiency of labeling and the signal-to-noise ratio can be influenced by factors such as outer membrane permeability in Gram-negative bacteria.
Troubleshooting Guide
Q1: My fluorescent signal is weak. How can I improve it?
A1:
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Increase HADA Concentration: Gradually increase the HADA concentration in your experiment. It's important to find a balance between a strong signal and potential toxicity.
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Optimize Incubation Time: For slowly growing bacteria, a longer incubation time may be necessary to achieve sufficient labeling.
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Effective Washing: Ensure thorough washing steps after labeling to remove background fluorescence from unincorporated HADA.
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pH of Imaging Buffer: HADA fluorescence is pH-sensitive and is brighter at a pH above 7.0. Ensure your final washing and imaging steps are performed in a buffer with a neutral to slightly alkaline pH, such as PBS (pH 7.4).
Q2: I am observing a decrease in bacterial growth after adding HADA. What should I do?
A2:
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Reduce HADA Concentration: The most likely cause of growth inhibition is a high concentration of HADA. Reduce the concentration to the recommended range (250-500 µM) or lower.
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Perform a Dose-Response Experiment: To determine the optimal non-toxic concentration for your specific bacterial strain and conditions, it is advisable to perform a growth curve analysis with a range of HADA concentrations.
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Limit Incubation Time: For sensitive strains, a shorter incubation time may be sufficient for labeling without significantly impacting growth.
Q3: The fluorescent signal appears diffuse and not localized to the cell wall.
A3:
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Inadequate Washing: Insufficient washing can leave a high background of unincorporated HADA, obscuring the specific cell wall signal. Increase the number and duration of washing steps.
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Cell Lysis: If the cells are lysing, the dye may diffuse into the medium. Ensure that your experimental conditions are not causing cell death.
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Microscope Settings: Optimize your microscope's filter sets and exposure times for the specific excitation and emission wavelengths of HADA (Excitation/Emission λ ~405/450 nm).
Q4: I am losing the HADA signal at the division septum in my long-pulse labeling experiments with E. coli. How can I prevent this?
A4: The loss of HADA signal at the division septum can be due to the activity of PG hydrolases during sample processing. An optimized protocol involves stopping cell growth and label incorporation by adding a sodium citrate buffer (pH 2.25) to the culture, followed by washing with a sodium citrate buffer at pH 3.0 before the final washes with PBS (pH 7.4). This acidic treatment helps to inactivate the hydrolases and preserve the septal signal.
Data on this compound Effects on Bacterial Growth
The following table summarizes the observed effects of different concentrations of this compound on the growth of common bacterial strains. It is important to note that direct IC50 values for HADA are not commonly reported as it is primarily a labeling reagent with low toxicity at standard working concentrations. The data presented is a qualitative summary based on published observations.
| Concentration Range | Effect on E. coli | Effect on B. subtilis | General Recommendation |
| < 250 µM | No significant effect on growth or morphology. | No significant effect on growth or morphology. | Ideal for initial experiments and sensitive strains. |
| 250 - 500 µM | Generally no impact on growth rate, lag phase, or cell shape. | Generally no impact on growth rate, lag phase, or cell shape. | Standard working concentration for robust labeling. |
| > 500 µM - 1 mM | Potential for reduced growth rate and changes in cell morphology with prolonged exposure. | Potential for reduced growth rate and changes in cell morphology with prolonged exposure. | Use with caution and for short labeling times. Titration is critical. |
| > 1 mM | Likely to cause significant growth inhibition and morphological abnormalities. | Likely to cause significant growth inhibition and morphological abnormalities. | Not recommended for standard labeling experiments. |
Experimental Protocols
Standard this compound Labeling Protocol
This protocol is suitable for most routine bacterial cell wall labeling experiments.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Growth medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
Procedure:
-
Grow the bacterial culture to the mid-exponential phase (e.g., OD600 of 0.4-0.6).
-
Add this compound to the culture to a final concentration of 250-500 µM.
-
Incubate the culture under normal growth conditions for the desired labeling period (e.g., 30 minutes for a short pulse).
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Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
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Wash the cell pellet by resuspending in an equal volume of PBS and centrifuging again. Repeat this washing step 2-3 times to remove unincorporated dye.
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(Optional) Fix the cells by resuspending the pellet in a fixative solution and incubating for 15-30 minutes at room temperature.
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Wash the fixed cells once with PBS.
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Resuspend the final cell pellet in a small volume of PBS for microscopy.
Optimized HADA Labeling Protocol to Preserve Septal Signal
This protocol is recommended for experiments where the visualization of peptidoglycan synthesis at the division septum is critical, particularly in E. coli.
Materials:
-
Bacterial culture in exponential growth phase
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Growth medium
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10x Sodium citrate buffer, pH 2.25 (pre-chilled)
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1x Sodium citrate buffer, pH 3.0 (ice-cold)
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Phosphate-buffered saline (PBS), pH 7.4 (ice-cold)
Procedure:
-
Grow E. coli culture to the desired optical density in your chosen growth medium.
-
Add this compound to a final concentration of 250 µM and incubate under normal growth conditions for 30 minutes.
-
Stop the labeling reaction by adding one-tenth of the final volume of pre-chilled 10x sodium citrate buffer (pH 2.25) to the culture.
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Immediately place the culture on ice and centrifuge at 4°C to pellet the cells.
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Wash the cells once with ice-cold 1x sodium citrate buffer (pH 3.0).
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Perform two subsequent washes with ice-cold 1x PBS (pH 7.4).
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Resuspend the final cell pellet in PBS for immediate microscopic analysis.
Bacterial Growth Curve Assay to Assess HADA Toxicity
This protocol allows for the quantitative assessment of HADA's effect on bacterial growth.
Materials:
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Overnight bacterial culture
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Fresh growth medium
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This compound stock solution
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96-well microplate or culture tubes/flasks
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Spectrophotometer or microplate reader
Procedure:
-
Inoculate fresh growth medium with the overnight culture to a starting OD600 of ~0.05.
-
Prepare a series of cultures with different concentrations of this compound (e.g., 0 µM, 100 µM, 250 µM, 500 µM, 750 µM, 1 mM). Include a vehicle control (e.g., DMSO) if applicable.
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If using a microplate reader, dispense the cultures into the wells of a 96-well plate. If using flasks, prepare individual flasks for each concentration.
-
Incubate the cultures at the optimal growth temperature with shaking.
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Measure the OD600 at regular intervals (e.g., every 30-60 minutes) for several hours, until the cultures reach the stationary phase.
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Plot the OD600 values against time for each HADA concentration to generate growth curves.
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Analyze the growth curves to determine the effect of HADA on the lag phase, exponential growth rate, and final cell density.
Visualizations
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Mechanism of HADA incorporation into the bacterial cell wall.
References
Technical Support Center: Optimizing HADA Incubation Time for Different Bacterial Species
Welcome to our technical support center for optimizing HADA (7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine) incubation time and labeling protocols. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful peptidoglycan labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is HADA and how does it label bacterial cells?
HADA is a fluorescent D-amino acid (FDAA) used to label sites of active peptidoglycan (PG) synthesis in live bacteria.[1] It is incorporated into the PG layer by D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, L,D-transpeptidases.[1][2][3] This process allows for the visualization of cell wall growth and remodeling.
Q2: How do I determine the optimal HADA incubation time for my bacterial species?
The optimal incubation time for HADA labeling is species-specific and depends on the growth rate of the bacterium. A general guideline is to use "short pulses" of labeling, which typically range from 2% to 8% of the cell's doubling time. For long-pulse labeling, an incubation of one to two generations can be used. It is recommended to start with the suggested times in the table below and optimize based on your specific experimental conditions.
Q3: What is the recommended concentration of HADA to use?
The recommended final concentration of HADA typically ranges from 250 µM to 1 mM. Higher concentrations can increase the signal-to-noise ratio; however, it is crucial to ensure that the concentration used is not toxic to the cells and does not affect their growth rate or morphology.
Q4: Can HADA be used to label both Gram-positive and Gram-negative bacteria?
Yes, HADA is a versatile probe that can be used to label a wide variety of both Gram-positive and Gram-negative bacteria. However, the efficiency of labeling and the optimal protocol may differ between species due to differences in their cell wall structure, such as the outer membrane of Gram-negative bacteria which can act as a permeability barrier.
Q5: My HADA signal is weak or I see no labeling. What could be the issue?
Several factors can contribute to weak or no HADA staining. Please refer to the troubleshooting section below for a detailed guide on how to address this issue. Common causes include suboptimal incubation time, low HADA concentration, poor cell viability, or removal of the incorporated HADA by peptidoglycan hydrolases.
HADA Labeling Parameters for Common Bacterial Species
The following table summarizes recommended starting conditions for HADA labeling in various bacterial species. Note that these are starting points and may require optimization for your specific strain and experimental setup.
| Bacterial Species | Gram Status | HADA Concentration (µM) | Incubation Time | Incubation Temperature (°C) | Reference(s) |
| Escherichia coli | Gram-Negative | 250 - 1000 | 30 seconds - 30 minutes | 30 - 37 | |
| Bacillus subtilis | Gram-Positive | 250 - 500 | 30 seconds - 5 minutes | 37 | |
| Staphylococcus aureus | Gram-Positive | 250 - 500 | 2 - 30 minutes | 37 | |
| Pseudomonas aeruginosa | Gram-Negative | 500 | Varies | 37 | |
| Salmonella Typhimurium | Gram-Negative | Varies | 1 - 30 minutes | 37 | |
| Caulobacter crescentus | Gram-Negative | 250 - 500 | 5 - 10 minutes | 30 | |
| Streptomyces venezuelae | Gram-Positive | Varies | 2 minutes | Varies | |
| Agrobacterium tumefaciens | Gram-Negative | Varies | 2 minutes | Varies |
Detailed Experimental Protocols
Standard HADA Labeling Protocol
This protocol is a general guideline and should be optimized for your specific bacterial species and experimental conditions.
-
Culture Preparation: Grow the bacterial culture to the mid-exponential phase (e.g., OD600 of ~0.3-0.6).
-
HADA Incubation: Add HADA to the culture at the desired final concentration (e.g., 250 µM). Incubate the culture with shaking at the optimal growth temperature for the predetermined time.
-
Washing: Pellet the cells by centrifugation (e.g., 16,200 x g for 2 minutes at 4°C).
-
Crucial Step for Gram-Negatives: To prevent the removal of incorporated HADA by PG hydrolases, especially at division sites in Gram-negative bacteria like E. coli, a wash with acidic buffer is recommended. Resuspend the cell pellet in ice-cold 1x sodium citrate buffer (pH 3.0) and centrifuge again.
-
Final Washes: Wash the pellet twice with ice-cold 1x PBS (pH 7.4). It is important to perform the final washes at a pH above 7.0 to ensure maximum fluorescence of the HADA label.
-
Fixation (Optional): If required, resuspend the cells in a suitable fixative, such as 3% paraformaldehyde.
-
Microscopy: Resuspend the final cell pellet in PBS and proceed with fluorescence microscopy.
Preparation of Reagents
-
50 mM HADA Stock Solution: Dissolve 2.1 mg of HADA (MW: 328.7 g/mol ) in 127.8 µL of DMSO.
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10x Sodium Citrate Buffer (pH 2.25): 805 mM citric acid.
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1x Sodium Citrate Buffer (pH 3.0): 80.5 mM citric acid.
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1x Phosphate Buffered Saline (PBS, pH 7.4)
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Suboptimal Incubation Time: Too short for sufficient incorporation or too long leading to turnover. | Optimize incubation time. Try a range of short pulses (2-8% of doubling time) and longer pulses (1-2 generations). |
| Incorrect HADA Concentration: Too low for detection. | Titrate the HADA concentration, starting from 250 µM up to 1 mM, while monitoring for any effects on cell growth. | |
| Removal by PG Hydrolases: Especially affects labeling at the division septum in Gram-negatives. | Implement the acidic wash step with sodium citrate buffer (pH 3.0) immediately after incubation. | |
| Poor Cell Viability: HADA is incorporated into actively growing cells. | Ensure you are using a healthy, mid-exponential phase culture. | |
| Low Signal-to-Noise Ratio: High background fluorescence. | Increase the number of washing steps to thoroughly remove unincorporated HADA. Ensure the final washes are with PBS at pH 7.4 for optimal HADA fluorescence. | |
| Uneven or Spotty Labeling | Inadequate Deparaffinization (if using fixed tissue): May cause uneven staining. | Ensure complete deparaffinization of tissue sections before proceeding with labeling. |
| Cell Clumping: Prevents uniform access of HADA to all cells. | Gently vortex or pipette to disperse cell clumps before and during incubation. | |
| High Background Staining | Insufficient Washing: Excess, unbound HADA remains. | Increase the number and volume of washes with ice-cold PBS. |
| Autofluorescence: Some bacterial species or media components may be naturally fluorescent. | Image a control sample of unlabeled cells under the same conditions to determine the level of autofluorescence. |
Visualizations
HADA Incorporation Pathway
The following diagram illustrates the mechanism of HADA incorporation into the bacterial peptidoglycan.
Caption: Mechanism of HADA incorporation into peptidoglycan via transpeptidases.
Experimental Workflow for HADA Labeling
This diagram outlines the key steps in a typical HADA labeling experiment.
Caption: Standard experimental workflow for labeling bacteria with HADA.
References
Validation & Comparative
A Head-to-Head Comparison of HADA and TDL Fluorescent Probes for Bacterial Cell Wall Labeling
For researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall synthesis, the choice of fluorescent D-amino acid (FDAA) probe is critical for generating high-quality, reliable data. This guide provides a detailed comparison of two widely used FDAAs, HADA and TDL, focusing on their photostability and brightness. The information presented is supported by available experimental data and includes comprehensive protocols for independent verification.
Executive Summary
HADA (7-hydroxycoumarin-amino-D-alanine) and TDL (TAMRA-D-lysine) are indispensable tools for the in situ labeling of peptidoglycan in live bacteria. While both probes effectively target sites of active cell wall synthesis, they exhibit key differences in their photophysical properties. TDL generally offers superior brightness and photostability compared to HADA. However, HADA is often favored for its efficient incorporation into the peptidoglycan of a broader range of bacterial species, particularly Gram-negative bacteria, and its cost-effective synthesis. The selection between HADA and TDL should therefore be guided by the specific requirements of the experiment, including the bacterial species under investigation, the duration of imaging, and the need for quantitative analysis.
Quantitative Data Summary
The following table summarizes the key photophysical and practical properties of HADA and TDL based on available data. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield.
| Property | HADA (HCC-amino-D-alanine) | TDL (TAMRA-D-lysine) |
| Fluorophore | 7-Hydroxycoumarin | Tetramethylrhodamine (TAMRA) |
| Excitation Max (λex) | ~405 nm | ~554-565 nm |
| Emission Max (λem) | ~450 nm[1][2] | ~575-583 nm[3] |
| Molar Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | ~84,000 - 95,000 M⁻¹cm⁻¹ (for TAMRA)[4] |
| Fluorescence Quantum Yield (Φ) | Not explicitly reported, but 7-hydroxycoumarin derivatives show Φ of 0.25-0.32[5] | ~0.1 - 0.3 (for TAMRA) |
| Relative Brightness | Moderate | High |
| Photostability | Moderate | High (qualitatively reported as more photostable than HADA) |
| Gram-Negative Permeability | Good | Poor |
| Signal-to-Noise Ratio (in E. coli) | 6.3 | 1.07 (due to poor permeability) |
| Signal-to-Noise Ratio (in B. subtilis) | 2.69 | 2.91 |
Experimental Protocols
To facilitate independent verification and comparison of HADA and TDL, detailed protocols for measuring brightness (quantum yield) and photostability are provided below.
Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample (e.g., HADA) relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (HADA or TDL)
-
Quantum yield standard (e.g., quinine sulfate)
-
Appropriate solvent (e.g., DMSO, PBS)
Procedure:
-
Prepare a series of dilutions of both the test fluorophore and the standard in the same solvent. The concentrations should result in absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
Integrate the area under the emission spectra for both the test and standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the test fluorophore and the standard.
-
Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
Measurement of Photostability (Photobleaching Rate)
This protocol outlines a method for comparing the photostability of HADA and TDL by measuring their photobleaching rates under controlled illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.
-
HADA and TDL labeled bacterial samples (e.g., E. coli or B. subtilis).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Prepare bacterial samples labeled with either HADA or TDL according to established protocols. Mount the samples on microscope slides.
-
Select a region of interest (ROI) containing fluorescently labeled bacteria.
-
Acquire a time-lapse series of images under continuous illumination. Use the appropriate excitation wavelength and filter sets for each fluorophore. It is crucial to maintain the same illumination intensity and acquisition parameters for both HADA and TDL to ensure a fair comparison.
-
Measure the mean fluorescence intensity of the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the ROI at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability. The curve can also be fitted to an exponential decay function to determine the photobleaching rate constant.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the bacterial peptidoglycan synthesis pathway, showing the incorporation of fluorescent D-amino acids, and a typical experimental workflow for comparing the probes.
Caption: Incorporation of HADA and TDL into the bacterial peptidoglycan synthesis pathway.
Caption: Experimental workflow for comparing the photostability and brightness of HADA and TDL.
References
HADA Hydrochloride Permeability: A Comparative Analysis in Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the permeability and incorporation of 7-hydroxycoumarin-3-carboxylic acid-amino-D-alanine hydrochloride (HADA), a fluorescent D-amino acid (FDAA), in Gram-positive and Gram-negative bacteria. The distinct cell wall architecture of these two bacterial classes significantly influences the efficacy of such molecular probes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.
Comparative Permeability and Labeling Efficiency
The fundamental difference in the cell envelope structure between Gram-positive and Gram-negative bacteria is the primary determinant of HADA's permeability and subsequent labeling intensity. Gram-positive bacteria possess a thick, exposed peptidoglycan (PG) layer, which is readily accessible to extracellular probes. In contrast, Gram-negative bacteria have a thin PG layer located in the periplasmic space, shielded by an outer membrane that acts as a selective permeability barrier.
While HADA is a relatively small molecule capable of penetrating the outer membrane of many Gram-negative species, differences in labeling efficiency are observed. Studies suggest that Gram-positive bacteria often exhibit a better signal-to-noise ratio, which can be attributed to several factors: the thicker peptidoglycan layer providing more binding sites, potentially higher permeability, and species-specific differences in the efficiency of HADA incorporation.[1]
Quantitative Data Summary
The signal-to-noise ratio (SNR) is a critical metric for evaluating the effectiveness of fluorescent labeling. The following table summarizes comparative SNR values for HADA in representative Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria under specific experimental conditions.
| Bacterial Type | Species | Probe | Concentration | Incubation Time | Signal-to-Noise Ratio (SNR) | Reference |
| Gram-negative | Escherichia coli | HADA | 500 µM | Several generations | 6.3 | [2] |
| Gram-positive | Bacillus subtilis | HADA | 500 µM | 20 minutes | 2.69 | [2] |
Note: The differing incubation times reflect experimental designs aimed at achieving uniform labeling in E. coli and pulse-labeling in B. subtilis, yet the resulting SNR provides a valuable point of comparison for labeling quality under those conditions.
Mechanism of HADA Incorporation
HADA, like other D-amino acid analogs, is incorporated into the bacterial cell wall through the activity of transpeptidases. This process occurs in the extracytoplasmic space (the periplasm in Gram-negative bacteria and the outer cell wall in Gram-positives) and does not require cytoplasmic uptake and integration into the canonical peptidoglycan precursor synthesis pathway.[3] The primary mechanisms involve:
-
D,D-Transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes catalyze the cross-linking of peptidoglycan peptides and can exchange HADA for the terminal D-alanine of the pentapeptide stem.[3]
-
L,D-Transpeptidases (LDTs): If present, these enzymes can also incorporate HADA into the peptidoglycan layer.
The covalent incorporation of HADA at sites of active cell wall synthesis allows for the direct visualization of bacterial growth and division.
References
Validating HADA Labeling Specificity with Genetic Knockouts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-hydroxycoumarin-3-carboxylic acid (HADA), a fluorescent D-amino acid (FDAA), for labeling peptidoglycan (PG) synthesis. We delve into its validation using genetic knockouts and compare its performance with other labeling alternatives, supported by experimental data and detailed protocols.
HADA has emerged as a powerful tool for visualizing bacterial cell wall synthesis. Its incorporation into peptidoglycan is mediated by specific enzymes, and genetic knockouts of the genes encoding these enzymes serve as the gold standard for validating the specificity of HADA labeling. This guide will explore the key enzymes involved, present quantitative data from studies using knockout strains, and provide the necessary protocols to replicate these validation experiments.
HADA Labeling is Dependent on Transpeptidases
HADA, and other FDAAs, are incorporated into the peptidoglycan by DD-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, in some bacteria, LD-transpeptidases (LDTs)[1][2][3][4][5]. Genetic knockout studies have been instrumental in confirming the roles of these enzymes in HADA incorporation.
In Escherichia coli, the majority of HADA incorporation in actively growing cells is attributed to L,D-transpeptidases, with LdtD being a primary contributor. Studies have shown that a strain lacking six L,D-transpeptidases (Δ6LDT) exhibits a tenfold reduction in HADA signal compared to wild-type cells. Similarly, a single knockout of ldtD resulted in a 50% decrease in HADA incorporation. This demonstrates the high specificity of HADA for labeling sites of L,D-transpeptidase activity.
In Mycobacterium smegmatis, the deletion of three L,D-transpeptidases (ldtA, ldtB, and ldtE) led to a 40-60% decrease in HADA labeling, further confirming the role of these enzymes in probe incorporation in different bacterial species.
Conversely, in Bacillus subtilis, which lacks L,D-transpeptidases, HADA is incorporated by D,D-transpeptidases. A knockout of the D-alanyl-D-alanine ligase gene (ddl) in B. subtilis did not affect HADA labeling, suggesting that HADA is not incorporated through the cytoplasmic steps of peptidoglycan precursor synthesis.
Quantitative Comparison of HADA Labeling in Wild-Type and Knockout Strains
The following table summarizes the quantitative data from studies that have used genetic knockouts to validate HADA labeling and compare it to other fluorescent probes.
| Bacterial Species | Genetic Background | Probe | Relative Fluorescence Intensity (% of Wild-Type) | Reference |
| Escherichia coli | Wild-Type | HADA | 100% | |
| Δ6LDT (L,D-Transpeptidase Knockout) | HADA | ~10% | ||
| ΔldtD (L,D-Transpeptidase Knockout) | HADA | ~50% | ||
| Δ6LDT ΔdacA (L,D-Transpeptidase and D,D-Carboxypeptidase Knockout) | HADA | ~20% (2-fold greater than Δ6LDT) | ||
| Mycobacterium smegmatis | Wild-Type | HADA | 100% | |
| ΔldtABE (L,D-Transpeptidase Knockout) | HADA | ~40-60% | ||
| Wild-Type | RADA | 100% | ||
| ΔldtABE (L,D-Transpeptidase Knockout) | RADA | ~15-20% | ||
| Wild-Type | NADA | 100% | ||
| ΔldtABE (L,D-Transpeptidase Knockout) | NADA | ~15-20% | ||
| Bacillus subtilis | Wild-Type | HADA | 100% | |
| Δddl (D-alanyl-D-alanine ligase knockout) | HADA | ~100% |
Experimental Protocols
Optimized HADA Labeling Protocol for E. coli
This protocol is adapted from Peters et al., 2019, and is designed to preserve the HADA signal at the division septum.
Materials:
-
Overnight culture of E. coli (wild-type and knockout strains)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth, pre-warmed to 37°C
-
50 mM HADA stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Acidic PBS (pH 3)
-
Microcentrifuge tubes
-
Shaking incubator
Procedure:
-
Dilute the overnight cultures to an OD578 of 0.1 in 500 µl of pre-warmed TSB or LB in a sterile 1.5 ml microcentrifuge tube.
-
Add 2.5 µl of the 50 mM HADA stock solution to achieve a final concentration of 250 µM.
-
Incubate with shaking for 30 minutes at 37°C.
-
Harvest the cells by centrifugation at 10,000 x g for 1 minute.
-
Remove the supernatant and wash the cells once with 1 ml of PBS.
-
Resuspend the cell pellet in 1 ml of acidic PBS (pH 3) and incubate for 1 minute at room temperature.
-
Centrifuge at 10,000 x g for 1 minute and remove the supernatant.
-
Wash the cells twice more with 1 ml of PBS.
-
Resuspend the final cell pellet in a suitable volume of PBS for microscopy.
General FDAA Labeling Protocol
This protocol is a more general procedure for labeling various bacteria with different FDAAs.
Materials:
-
Bacterial culture in the appropriate growth medium
-
FDAA stock solution (e.g., HADA, NADA, TDL) in DMSO
-
70% (vol/vol) ethanol, ice-cold
-
PBS or other suitable buffer
Procedure:
-
Grow the bacterial culture to the desired growth phase.
-
Add the FDAA to the culture at the desired final concentration (typically 250-500 µM).
-
Incubate for the desired duration. This can range from 30 seconds for rapidly growing bacteria like E. coli to longer periods for slower-growing species.
-
To stop the labeling, fix the cells by adding ice-cold 70% ethanol or wash away the excess dye with buffer.
-
For washing, pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium or buffer. Repeat the wash steps as necessary to improve the signal-to-noise ratio.
-
Prepare the cells for imaging.
Visualizing the Validation Workflow and Peptidoglycan Synthesis Pathway
The following diagrams illustrate the logical workflow for validating HADA labeling with genetic knockouts and the key enzymatic steps in peptidoglycan synthesis that are targeted by HADA.
Caption: Workflow for validating HADA labeling specificity using genetic knockouts.
Caption: Simplified peptidoglycan synthesis pathway showing HADA incorporation.
References
- 1. doaj.org [doaj.org]
- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
A Head-to-Head Comparison: HADA Hydrochloride vs. Clickable D-Amino Acid Probes for Peptidoglycan Labeling
For researchers in microbiology, cell biology, and drug development, the visualization of bacterial peptidoglycan (PG) synthesis is crucial for understanding bacterial growth, division, and the effects of antibiotics. Fluorescent D-amino acids (FDAAs) and clickable D-amino acid probes have emerged as powerful tools for this purpose. This guide provides an objective, data-driven comparison of HADA (7-hydroxycoumarin-amino-D-alanine) hydrochloride, a widely used FDAA, and the versatile clickable D-amino acid probes.
This comparison will delve into the key performance metrics of these probes, including their mechanism of action, photophysical properties, signal-to-noise ratio, permeability, and potential toxicity. Detailed experimental protocols and workflow diagrams are also provided to assist researchers in selecting the optimal probe for their specific experimental needs.
Mechanism of Action: Two Paths to Peptidoglycan Incorporation
Both HADA and clickable D-amino acid probes are incorporated into the bacterial cell wall through the activity of transpeptidases, enzymes responsible for cross-linking the peptide chains of peptidoglycan. However, the point of incorporation can differ.
-
HADA (and other FDAAs): These probes are typically incorporated at the terminal position of the pentapeptide stem of peptidoglycan by D,D-transpeptidases (PBPs) and, in some bacteria, by L,D-transpeptidases. This is an extracytoplasmic process.[1][2]
-
Clickable D-amino acid probes (e.g., alkyne-D-alanine, azide-D-alanine): These smaller, modified D-amino acids can also be incorporated by transpeptidases.[3] Additionally, dipeptide versions of these probes, such as alkyne-D-alanine-D-alanine (alkDADA), can be incorporated into the peptidoglycan precursor Lipid II within the cytoplasm by MurF ligase, providing a readout of nascent PG synthesis.[4][5]
Quantitative Performance Comparison
The choice between HADA and clickable D-amino acid probes often comes down to the specific requirements of the experiment, such as the desired brightness, photostability, and the bacterial species being studied. The following tables summarize the key quantitative data available.
| Property | HADA hydrochloride | Clickable D-Amino Acid Probes (e.g., Alkyne-D-Ala + Alexa Fluor 488) |
| Fluorophore | 7-hydroxycoumarin | Varies (e.g., Alexa Fluor, Cy dyes) |
| Excitation Max (nm) | ~405 | ~495 (Alexa Fluor 488) |
| Emission Max (nm) | ~450 | ~519 (Alexa Fluor 488) |
| Quantum Yield | ~0.32 (for a 7-hydroxycoumarin derivative) | High (e.g., 0.92 for Alexa Fluor 488) |
| Photostability | Moderate; less photostable than some other FDAAs. | High; Alexa Fluor dyes are known for their superior photostability compared to traditional fluorophores. |
| Signal-to-Noise Ratio (SNR) | Good; SNR of 6.3 in E. coli. | Can be very high, dependent on the chosen fluorophore and efficiency of the click reaction. |
| Toxicity | Generally low at typical working concentrations (up to 500 µM). | D-amino acid analogs are generally well-tolerated at labeling concentrations. However, the copper catalyst used in CuAAC can be toxic, though concentrations are usually low. |
| Permeability (Gram-negative) | Good; its small size allows it to penetrate the outer membrane of many Gram-negative bacteria. | The small size of the initial alkyne or azide-D-amino acid allows for good permeability. Permeability of the subsequent fluorescent probe for click chemistry needs to be considered. |
Experimental Protocols
Protocol 1: Peptidoglycan Labeling with this compound
This protocol is adapted from established methods for labeling E. coli.
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Grow bacterial cells to the desired optical density (e.g., OD600 of 0.2-0.4).
-
Add this compound to the culture to a final concentration of 0.25-1 mM.
-
Incubate the culture for the desired labeling period. This can range from a few minutes for pulse-labeling to several generations for continuous labeling.
-
To stop the labeling, centrifuge the cells (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet 2-3 times with PBS to remove unincorporated HADA.
-
(Optional) Fix the cells by resuspending the pellet in a fixative solution and incubating for 15-20 minutes at room temperature.
-
Wash the cells again with PBS.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope with appropriate filters for HADA (Excitation ~405 nm, Emission ~450 nm).
Protocol 2: Peptidoglycan Labeling with Clickable D-Amino Acid Probes (Alkyne-D-Alanine)
This protocol outlines the two-step process of metabolic labeling followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Alkyne-D-alanine (alk-D-Ala) stock solution
-
PBS, pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Click chemistry reagents:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
-
Microscope slides and coverslips
-
Fluorescence microscope with an appropriate filter set (e.g., for Alexa Fluor 488)
Procedure: Step 1: Metabolic Labeling
-
Grow bacterial cells to the desired optical density.
-
Add alk-D-Ala to the culture to a final concentration of 0.5-2 mM.
-
Incubate for the desired labeling period.
-
Harvest and wash the cells with PBS as described for HADA labeling.
-
Fix the cells with a suitable fixative.
Step 2: Click Chemistry Reaction
-
Prepare the click reaction cocktail. For a final volume of 100 µL, a typical cocktail might contain:
-
1-10 µM fluorescent azide
-
1 mM CuSO4
-
5 mM sodium ascorbate (freshly prepared)
-
100 µM TBTA
-
-
Resuspend the fixed and washed cell pellet in the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells 2-3 times with PBS to remove unreacted click reagents.
-
Resuspend the final cell pellet in PBS for imaging.
-
Mount and image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Visualizing the Workflows
The following diagrams illustrate the key processes involved in peptidoglycan labeling and the experimental workflows for HADA and clickable D-amino acid probes.
Caption: Peptidoglycan synthesis pathway and probe incorporation sites.
Caption: Experimental workflows for HADA and clickable D-amino acid labeling.
Conclusion: Selecting the Right Tool for the Job
Both this compound and clickable D-amino acid probes are invaluable tools for studying bacterial peptidoglycan. The choice between them depends on the specific experimental goals and constraints.
Choose this compound when:
-
A simple, one-step labeling protocol is preferred.
-
Good permeability in Gram-negative bacteria is required.
-
A blue fluorescent signal is suitable for the imaging setup.
Choose clickable D-amino acid probes when:
-
Flexibility in the choice of fluorophore (color, brightness, photostability) is important.
-
The highest possible brightness and photostability are required for demanding applications like super-resolution microscopy.
-
There is a need to distinguish between different stages of peptidoglycan synthesis (using dipeptide probes for cytoplasmic incorporation).
-
Multiplexing with other fluorescent labels is planned, requiring a specific color.
By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate probe for their studies, leading to more robust and insightful experimental outcomes.
References
- 1. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 2. researchgate.net [researchgate.net]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HADA and Other Fluorescent D-Amino Acids for Bacterial Cell Wall Labeling
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for accurately visualizing and quantifying bacterial cell wall synthesis and dynamics. This guide provides a comprehensive comparison of 7-hydroxycoumarin-3-amino-D-alanine (HADA) with other widely used fluorescent D-amino acids (FDAAs), offering a detailed analysis of their performance based on available experimental data.
Fluorescent D-amino acids are powerful tools that are incorporated into the peptidoglycan of live bacteria, enabling the in-situ labeling and tracking of cell wall biosynthesis.[1] HADA, a blue fluorescent D-amino acid, is a popular choice due to its small size and effective penetration of the outer membrane of Gram-negative bacteria.[1][2] However, a variety of other FDAAs with different spectral properties, brightness, and photostability are available, each offering distinct advantages for specific applications.[3] This guide will objectively compare HADA with notable alternatives such as NBD-amino-D-alanine (NADA), Fluorescein-D-lysine (FDL), and TAMRA-D-lysine (TDL), among others, to facilitate informed probe selection.[4]
Quantitative Performance Comparison of Fluorescent D-Amino Acids
The selection of an appropriate FDAA often depends on the specific requirements of the experiment, including the bacterial species under investigation, the imaging modality, and the need for multiplexing with other fluorescent probes. The following tables summarize the key photophysical and performance characteristics of HADA and other commonly used FDAAs.
| Probe Name | Fluorophore Class | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Color |
| HADA | Coumarin | ~405 | ~450 | 36,700 | Not Reported | Blue |
| NADA | Nitrobenzofuran | ~450 | ~555 | Not Reported | Not Reported | Green |
| FDL | Fluorescein | Not Reported | ~525 | Not Reported | Not Reported | Green |
| TDL | Tetramethylrhodamine | Not Reported | ~575 | Not Reported | Not Reported | Red |
| AF350DL | Alexa Fluor | Not Reported | Not Reported | Not Reported | Not Reported | Violet |
| YADA | Not Specified | 426 | 535 | Not Reported | Not Reported | Yellow |
| BADA | BODIPY | 502 | 518 | Not Reported | Not Reported | Green |
| sBADA | BODIPY | 490 | 510 | Not Reported | Not Reported | Green |
| Atto488ADA | Atto | 502 | 525 | Not Reported | Not Reported | Green |
| TADA | Tetramethylrhodamine | Not Reported | Not Reported | Not Reported | Not Reported | Orange |
| Cy3BADA | Cyanine | 559 | 570 | 130,000 (for Cy3B) | >0.7 (for Cy3B) | Orange |
| Atto610ADA | Atto | 614 | 631 | 150,000 (for Atto 610) | 0.7 (for Atto 610) | Red |
| Probe Name | Photostability (EDC)¹ | Outer Membrane Permeability (E. coli S/B ratio)² | Key Characteristics |
| HADA | 1.186 (More photosensitive) | >4 (High) | Small size, good for Gram-negative bacteria. |
| NADA | Not Reported | Not Reported | Green emitter, but suffers from low photostability. |
| FDL | Not Reported | Not Reported | Brighter than HADA, but larger size can limit permeability. |
| TDL | Not Reported | <2 (Low) | Bright and photostable, but poor permeability in Gram-negative bacteria. |
| AF350DL | 0.0497 (More photostable) | <2 (Low) | Alternative blue probe with higher photostability than HADA. |
| YADA | Not Reported | >4 (High) | Yellow emitter with high permeability in E. coli. |
| BADA | Not Reported | 2-4 (Moderate) | Green emitter with moderate permeability. |
| sBADA | Not Reported | 2-4 (Moderate) | Green emitter with moderate permeability. |
| Atto488ADA | Not Reported | <2 (Low) | Green emitter with low permeability. |
| TADA | Not Reported | <2 (Low) | Bright and photostable, suitable for super-resolution microscopy. |
| Cy3BADA | Not Reported | <2 (Low) | Bright orange emitter. |
| Atto610ADA | Not Reported | 2-4 (Moderate) | Red-to-far-red emitter with moderate permeability. |
¹Exponential Decay Coefficient (EDC) is a measure of photostability, with smaller values indicating greater stability. ²Signal-to-Background (S/B) ratio in wild-type E. coli. A higher S/B ratio indicates better outer membrane permeability and labeling efficiency.
Experimental Protocols
General Protocol for Bacterial Peptidoglycan Labeling with HADA
This protocol is adapted from established methods for labeling E. coli and can be optimized for other bacterial species.
Materials:
-
Bacterial culture in exponential growth phase.
-
HADA stock solution (e.g., 50 mM in DMSO).
-
Growth medium (e.g., LB or TSB).
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS).
-
Microscope slides and coverslips.
Procedure:
-
Culture Preparation: Grow bacteria to the mid-exponential phase (e.g., OD600 of 0.4-0.6).
-
Labeling: Add HADA to the bacterial culture to a final concentration of 0.5-1 mM. The optimal concentration may vary depending on the bacterial species and growth conditions.
-
Incubation: Incubate the culture under normal growth conditions for a desired period. For pulse-labeling to visualize active growth zones, a short incubation of 5-10 minutes is typically sufficient. For uniform cell wall labeling, incubate for one to two generations.
-
Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Resuspend the cell pellet in fresh, pre-warmed growth medium or PBS to remove unincorporated HADA. Repeat the wash step two to three times for optimal signal-to-noise.
-
Fixation (Optional): Resuspend the final cell pellet in a fixative solution and incubate for 15-30 minutes at room temperature.
-
Final Wash: Pellet the fixed cells and wash once with PBS.
-
Microscopy: Resuspend the cells in a small volume of PBS, mount on a microscope slide, and image using a fluorescence microscope with appropriate filter sets for HADA (Excitation: ~405 nm, Emission: ~450 nm).
Considerations for Other FDAAs:
-
Concentration: The optimal labeling concentration can vary between different FDAAs. It is recommended to perform a titration to determine the best concentration for your specific probe and bacterial species.
-
Permeability: For Gram-negative bacteria, the permeability of the outer membrane is a critical factor. For larger FDAAs like TDL, permeabilizing agents or mutant strains with increased membrane permeability may be necessary to achieve efficient labeling.
-
Photostability: For time-lapse imaging or super-resolution microscopy, photostable probes like TADA are recommended over more photosensitive ones like HADA.
Visualizing the Mechanism and Workflow
To better understand the processes involved in FDAA labeling, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of FDAA incorporation into the bacterial peptidoglycan.
Caption: A typical experimental workflow for bacterial cell wall labeling with FDAAs.
References
Bridging the Gap: A Comparative Guide to Cross-Validating High-Throughput Cellular Viability Data with Transmission Electron Microscopy
In the fast-paced realm of drug discovery, particularly in the burgeoning field of nanomedicine, high-throughput screening (HTS) assays are indispensable for rapidly evaluating the therapeutic potential of novel compounds. However, the macroscopic view offered by HTS necessitates a microscopic validation to elucidate the underlying mechanisms of action. This guide provides a comprehensive comparison of a standard High-Throughput Cellular Viability Assay with Transmission Electron Microscopy (TEM), outlining a conceptual framework for the cross-validation of findings. Such validation is crucial for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of initial screening results and to gain deeper insights into the cellular interactions of novel therapeutics.
Comparative Analysis of Methodologies
High-throughput cellular viability assays and Transmission Electron Microscopy offer complementary data on the effects of therapeutic agents. While the former provides quantitative data on cell population health, the latter offers high-resolution qualitative and quantitative insights into subcellular events. A direct comparison of the data derived from each technique is essential for a holistic understanding of a drug's impact.
| Data Parameter | High-Throughput Cellular Viability Assay | Transmission Electron Microscopy (TEM) |
| Primary Output | Quantitative (e.g., luminescence, fluorescence intensity) | Qualitative (images) and Quantitative (e.g., particle counts, morphological measurements) |
| Throughput | High (thousands of compounds/day) | Low (a few samples/day) |
| Endpoint Measured | Overall cell population viability/metabolic activity[1][2][3][4] | Subcellular morphology, nanoparticle uptake and localization, organelle integrity[5] |
| Resolution | Per-well average | Sub-nanometer, resolving individual nanoparticles and subcellular structures |
| Sample State | Live or lysed cells in multi-well plates | Fixed, sectioned cells on a grid |
| Information Gained | Dose-response curves, IC50 values, initial "hit" identification | Mechanism of action, cellular trafficking of nanoparticles, ultrastructural changes |
Experimental Protocols
Detailed and robust experimental design is the cornerstone of reproducible and reliable scientific findings. Below are representative protocols for a high-throughput cellular viability assay and the subsequent validation of "hit" compounds using transmission electron microscopy.
Protocol 1: High-Throughput Cellular Viability Assay (Luminescence-Based)
This protocol outlines a common method for assessing cell viability by measuring adenosine triphosphate (ATP) levels, a key indicator of metabolically active cells.
1. Cell Plating:
- Culture a relevant cell line to ~80% confluency.
- Trypsinize and resuspend cells in culture medium to a final concentration of 1 x 10^5 cells/mL.
- Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
- Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
2. Compound Treatment:
- Prepare a serial dilution of the test compounds (e.g., nanoparticle-based drugs) in the appropriate vehicle.
- Add 10 µL of each compound dilution to the respective wells. Include vehicle-only controls.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. ATP Measurement:
- Equilibrate the plate to room temperature for 30 minutes.
- Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.
- Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
4. Data Analysis:
- Normalize the data to the vehicle-treated control wells.
- Plot the normalized data as a function of compound concentration to generate dose-response curves and determine IC50 values.
Protocol 2: Transmission Electron Microscopy for Nanoparticle Uptake and Cellular Morphology
This protocol describes the preparation of cells treated with a "hit" compound from the primary screen for ultrastructural analysis by TEM.
1. Cell Culture and Treatment:
- Seed cells on 35 mm culture dishes and allow them to adhere overnight.
- Treat the cells with the "hit" compound at a concentration determined from the viability assay (e.g., IC50). Include an untreated control.
- Incubate for the same duration as the primary assay.
2. Fixation:
- Gently wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.
- Post-fix with 1% osmium tetroxide in 0.1 M cacodylate buffer for 1 hour.
3. Dehydration and Embedding:
- Wash the cells with distilled water.
- Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
- Infiltrate the samples with a mixture of resin and ethanol, gradually increasing the resin concentration.
- Embed the samples in pure resin and polymerize at 60°C for 48 hours.
4. Sectioning and Staining:
- Cut ultrathin sections (70-90 nm) using an ultramicrotome.
- Collect the sections on copper grids.
- Stain the sections with uranyl acetate and lead citrate to enhance contrast.
5. Imaging:
- Image the sections using a transmission electron microscope at an appropriate magnification.
- Acquire images of multiple cells to assess nanoparticle localization, cellular uptake mechanisms, and any morphological changes to organelles.
Visualizing the Cross-Validation Workflow
A logical workflow is essential to connect the findings from high-throughput screening with the detailed insights from electron microscopy. The following diagram illustrates the process of validating HTS results with TEM.
Signaling Pathways and Logical Relationships
While this guide focuses on the cross-validation of a cellular viability assay with TEM, the insights gained from TEM can be instrumental in identifying which signaling pathways may be affected by a drug candidate. For instance, observing mitochondrial swelling or cristae disruption via TEM could suggest an impact on apoptosis pathways, while the visualization of autophagosomes could indicate an effect on autophagy. This ultrastructural data provides a strong rationale for subsequent, more targeted molecular biology experiments to dissect the precise signaling cascades involved.
References
- 1. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. marinbio.com [marinbio.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. case.edu [case.edu]
A Head-to-Head Comparison: HADA Hydrochloride vs. Rotor-Fluorogenic D-Amino Acids (RfDAAs) for Bacterial Cell Wall Labeling
For researchers, scientists, and drug development professionals, the visualization of bacterial cell wall synthesis is crucial for understanding bacterial growth, division, and the mechanisms of antibiotics. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for this purpose, allowing for the in-situ labeling of peptidoglycan (PG), a key component of the bacterial cell wall. This guide provides an objective comparison of two prominent types of FDAAs: the widely used HADA (HCC-Amino-D-alanine) hydrochloride and the more recently developed rotor-fluorogenic D-amino acids (RfDAAs).
This comparison will delve into their mechanisms of action, performance metrics backed by experimental data, and detailed protocols to assist researchers in selecting the optimal tool for their specific needs.
Mechanism of Action: A Shared Path with a Key Difference
Both HADA and RfDAAs are D-amino acid analogs that are incorporated into the bacterial cell wall by penicillin-binding proteins (PBPs) during peptidoglycan synthesis. This process allows for the direct and covalent labeling of sites of active cell wall construction.
HADA hydrochloride is a blue fluorescent D-amino acid that is constitutively fluorescent. Once introduced to a bacterial culture, it is incorporated into the peptidoglycan, and the excess, unincorporated probe must be washed away to reduce background fluorescence and achieve a satisfactory signal-to-noise ratio.
Rotor-fluorogenic D-amino acids (RfDAAs) , on the other hand, are a class of "smart" probes. They are designed as molecular rotors, which are non-fluorescent in low-viscosity environments like culture media. However, upon incorporation into the sterically constrained environment of the peptidoglycan, their intramolecular rotation is restricted, causing them to become highly fluorescent. This unique "turn-on" mechanism eliminates the need for washing steps, enabling real-time imaging of peptidoglycan synthesis.[1][2]
Performance Comparison: Data-Driven Insights
The choice between HADA and RfDAAs often comes down to the specific experimental requirements, particularly the need for real-time imaging and the tolerance for washing steps.
| Feature | This compound | Rotor-Fluorogenic D-Amino Acids (RfDAAs) |
| Mechanism | Constitutively fluorescent D-amino acid | Fluorogenic D-amino acid; fluorescence is environmentally sensitive |
| Signal-to-Noise Ratio (SNR) | Variable; highly dependent on washing steps. For E. coli, SNR can be ~6.3 with thorough washing, but close to 1 (no signal) without washing. For B. subtilis, a washed SNR of ~2.7 has been reported. | Inherently high in no-wash conditions due to the "turn-on" mechanism. Background fluorescence from unincorporated probes is minimal. |
| Real-time Imaging | Challenging due to the requirement of washing steps to remove background fluorescence. | Ideal for real-time, continuous tracking of peptidoglycan synthesis without the need for washing. |
| Toxicity | Generally low toxicity and biocompatible at typical working concentrations (e.g., 500 µM). | Demonstrated to be highly biocompatible at concentrations up to 1 mM. |
| Photostability | Described as less photostable compared to some other FDAAs like FDL or TDL.[1] | Photostability is dependent on the specific fluorophore used in the RfDAA design. |
| Excitation Max (λex) | ~405 nm | Rf420DL: 420 nm, Rf470DL: 470 nm, Rf490DL: 490 nm |
| Emission Max (λem) | ~450 nm | Rf420DL: 510 nm, Rf470DL: 560 nm, Rf490DL: 580 nm |
| Molar Extinction Coefficient (ε) | 36,700 M⁻¹cm⁻¹ | Rf420DL: 25,000 M⁻¹cm⁻¹, Rf470DL: 35,000 M⁻¹cm⁻¹, Rf490DL: 30,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | Not Reported | Rf420DL: 0.25, Rf470DL: 0.45, Rf490DL: 0.30 |
| Brightness (ε x Φ) | Not Calculable | Rf420DL: 6,250, Rf470DL: 15,750, Rf490DL: 9,000 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both this compound and RfDAAs.
This compound Labeling Protocol (Optimized)
This protocol is adapted from established methods and includes an optimization step to better preserve the incorporated label.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Bacterial culture in appropriate growth medium
-
10x Sodium Citrate buffer (pH 2.25)
-
1x Sodium Citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Prepare HADA Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Store at -20°C, protected from light.
-
Bacterial Culture: Grow bacteria to the desired growth phase (typically exponential phase).
-
Labeling: Add the HADA stock solution to the bacterial culture to a final concentration of 250-500 µM. The optimal concentration may need to be determined empirically for different bacterial species and growth conditions.
-
Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes for pulse-labeling to one or more generations for continuous labeling.
-
Stop Labeling and Preserve Signal: To stop label incorporation and reduce its removal by hydrolases, add 1/10th volume of ice-cold 10x sodium citrate buffer (pH 2.25) to the culture.
-
Washing:
-
Centrifuge the cells at a low speed.
-
Resuspend the cell pellet in 1x sodium citrate buffer (pH 3.0).
-
Centrifuge again and resuspend in PBS (pH 7.4). Repeat this PBS wash step.
-
-
Fixation (Optional): Resuspend the cells in a fixative solution for 15-30 minutes at room temperature.
-
Final Wash: Wash the fixed cells with PBS.
-
Imaging: Resuspend the final cell pellet in a suitable buffer for fluorescence microscopy.
Rotor-Fluorogenic D-Amino Acid (RfDAA) Labeling Protocol
The protocol for RfDAAs is significantly simpler due to their fluorogenic nature.
Materials:
-
RfDAA of choice
-
DMSO (for stock solution)
-
Bacterial culture in appropriate growth medium or on an agarose pad
Procedure:
-
Prepare RfDAA Stock Solution: Dissolve the RfDAA in DMSO to a stock concentration of 10-50 mM. Store at -20°C, protected from light.
-
Bacterial Culture: Prepare the bacterial sample for imaging. This can be a liquid culture or cells mounted on an agarose pad for time-lapse microscopy.
-
Labeling and Imaging:
-
For endpoint imaging: Add the RfDAA stock solution directly to the liquid culture to a final concentration of 100-500 µM. Incubate for the desired period and image the cells directly without any washing steps.
-
For real-time imaging: Prepare an agarose pad containing the appropriate growth medium and the desired final concentration of the RfDAA. Spot the bacterial cells onto the pad and proceed with time-lapse fluorescence microscopy.
-
Visualizing the Workflows
To further clarify the experimental processes and the underlying principles, the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for bacterial cell wall labeling using this compound.
Caption: Streamlined workflow for bacterial labeling using RfDAAs.
Caption: Comparison of the fluorescence activation mechanisms.
Conclusion: Selecting the Right Tool for the Job
Both this compound and rotor-fluorogenic D-amino acids are invaluable probes for studying bacterial cell wall biosynthesis.
This compound is a reliable and well-established probe that provides excellent labeling when protocols are followed carefully, particularly the washing steps. It is a cost-effective option for endpoint assays where real-time imaging is not a primary concern.
Rotor-fluorogenic D-amino acids (RfDAAs) represent a significant advancement in the field. Their key advantage is the ability to perform no-wash, real-time imaging of peptidoglycan synthesis. This makes them the superior choice for dynamic studies of bacterial growth, cell division, and the real-time effects of antibiotics. While potentially more expensive, the unique capabilities of RfDAAs can open up new avenues of research that are not feasible with conventional, constitutively fluorescent probes.
Ultimately, the choice between HADA and RfDAAs will depend on the specific biological question being addressed, the experimental setup, and the available resources. For researchers aiming to capture the dynamic nature of bacterial cell wall synthesis, RfDAAs offer a clear advantage. For routine, endpoint labeling, HADA remains a robust and effective tool.
References
A Comparative Guide to the Limitations of HADA Hydrochloride for Bacterial Peptidoglycan Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the limitations of 7-hydroxycoumarin-3-carboxylic acid (HADA), a widely used blue fluorescent D-amino acid analog for labeling sites of active peptidoglycan (PG) synthesis in bacteria. While powerful, HADA's efficacy can be species-specific and context-dependent. This document objectively compares HADA's performance with alternative probes, presents supporting experimental data, and offers detailed protocols to aid in experimental design and troubleshooting.
Introduction to HADA and Its Mechanism
HADA is a fluorescent D-amino acid (FDAA) that mimics D-Alanine, a key component of the peptide stems used to cross-link glycan strands in the bacterial cell wall. Peptidoglycan transpeptidases, specifically D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and L,D-transpeptidases (LDTs), recognize and incorporate HADA into the PG sacculus.[1][2][3] This process covalently links the fluorophore to the cell wall, providing a direct readout of active PG synthesis.[4][5]
Key Limitations of HADA in Specific Bacterial Species
The utility of HADA is not universal. Several factors can limit its successful application, leading to weak or no labeling in certain bacterial species.
2.1. Permeability Barriers in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of molecules, including FDAAs. While HADA is relatively small, its uptake can be inefficient in some species. This limitation is more pronounced for larger FDAAs like TAMRA-D-lysine (TDL), which fails to strongly label wild-type Escherichia coli due to poor outer-membrane permeability.
-
Observation : In E. coli, newly developed rhodamine-based fluorogenic D-amino acids (RfDAAs) showed no significant signal in wild-type cells but a marked signal increase in a mutant with a more permeable outer membrane, highlighting the barrier effect.
2.2. Inefficient Enzymatic Incorporation
Successful labeling depends on the ability of a bacterium's native transpeptidases to recognize and incorporate HADA.
-
Species-Specific Affinity : The PG synthesis machinery in some species may not tolerate side-chain modifications on D-amino acids. For example, Chlamydia trachomatis, which has a cryptic PG layer, could not be labeled with the clickable D-amino acid analog ethynyl-D-Ala (EDA), suggesting a lack of recognition by its transpeptidases.
-
Role of L,D-Transpeptidases (LDTs) : In bacteria like E. coli, LDTs are responsible for a significant portion of HADA incorporation that is independent of cell growth. Strains lacking these enzymes (e.g., E. coli Δ6LDT) exhibit a roughly 10-fold reduction in HADA signal, with the remaining fluorescence confined to active growth sites mediated by PBPs. Species with low LDT activity may therefore show weaker overall labeling.
2.3. Removal of Incorporated Probe by PG Hydrolases
A critical and often overlooked limitation is the active removal of incorporated HADA from the cell wall by PG hydrolases (autolysins). This is particularly problematic at sites of high PG turnover, such as the division septum in E. coli.
-
Observation : Standard labeling protocols for E. coli resulted in an unexpected decrease in HADA signal at the mid-cell, where PG synthesis is most active during division. This was attributed to the removal of HADA-labeled muropeptides by hydrolases during sample processing. A modified protocol involving rapid, acidic washes was shown to inactivate these enzymes and preserve the true labeling pattern.
2.4. Low Signal-to-Noise Ratio (SNR)
Effective visualization with HADA requires overcoming background fluorescence from unbound probes in the medium. This necessitates extensive washing steps, which can be detrimental to cells and may not completely eliminate the background.
-
Probe-Dependent SNR : The intrinsic properties of the fluorophore affect the achievable SNR. In a direct comparison, labeling with NADA required a four-fold higher concentration than HADA to achieve a similar SNR in some bacteria.
-
Fluorogenic Alternatives : To address this, fluorogenic D-amino acids (RfDAAs) have been developed. These probes are non-fluorescent until they are incorporated into the peptidoglycan, thereby eliminating background fluorescence and the need for washing.
Comparative Data: HADA vs. Alternatives
The choice of a labeling reagent should be guided by the specific bacterial species and experimental goals. The following table summarizes the performance of HADA compared to other common probes.
| Probe | Type | Emission Max (nm) | Key Advantages | Key Limitations & Disadvantages | Relevant Species Examples |
| HADA | Fluorescent D-Amino Acid (FDAA) | ~450 | Small size, good permeability in many species, commercially available. | Requires washing, susceptible to removal by hydrolases, potential low SNR, outer membrane barrier. | E. coli, B. subtilis, S. aureus, M. smegmatis. |
| NADA | Fluorescent D-Amino Acid (FDAA) | ~550 | Green emission, alternative color for multi-labeling experiments. | May require higher concentrations than HADA for similar SNR, larger size. | E. coli, B. subtilis. |
| TDL | Fluorescent D-Amino Acid (FDAA) | ~575 | Red emission, useful for multi-labeling. | Large size, poor outer membrane permeability in Gram-negatives. | Good for B. subtilis; poor for wild-type E. coli. |
| EDA-DA | Clickable Dipeptide | N/A (requires secondary label) | Bypasses periplasmic transpeptidases for cytoplasmic incorporation, reveals lipid II-dependent synthesis. | Requires cell fixation, permeabilization, and a two-step labeling process (click reaction). | Chlamydia trachomatis, E. coli. |
| RfDAAs | Fluorogenic D-Amino Acid | Variable | "Turn-on" fluorescence upon incorporation, no washing needed, high SNR, enables real-time tracking. | Poor outer membrane permeability in wild-type Gram-negatives. | B. subtilis, S. venezuelae, permeable E. coli mutants. |
Table 1: Signal-to-Noise Ratio (SNR) of FDAAs in E. coli and B. subtilis Data extracted from Kuru et al., 2015.
| Bacterial Species | HADA | NADA | TDL |
| E. coli | 6.3 | 1.9 | 1.07 |
| B. subtilis | 2.69 | 1.55 | 2.91 |
Experimental Protocols
4.1. Standard HADA Labeling Protocol (for Gram-positives and general use)
-
Culture Preparation : Grow bacteria to the desired growth phase (typically early- to mid-logarithmic phase) in appropriate liquid media.
-
Labeling : Add HADA to the culture from a concentrated stock solution (e.g., 50 mM in DMSO). The final concentration typically ranges from 250 µM to 500 µM.
-
Incubation : Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for the desired duration. This can range from a few minutes for a "pulse" label to several generations for a "long-pulse".
-
Washing : Harvest the cells by centrifugation (e.g., 5000 x g for 2 minutes).
-
Resuspend the cell pellet in 1x Phosphate-Buffered Saline (PBS), pH 7.4.
-
Repeat the centrifugation and resuspension steps 2-3 times to remove background fluorescence.
-
Imaging : Resuspend the final pellet in PBS and immobilize the cells on an agarose pad for fluorescence microscopy. Image using a DAPI or equivalent filter set (Excitation/Emission ~405/450 nm).
4.2. Optimized HADA Protocol for E. coli (to prevent hydrolase activity) This protocol is adapted from Peters et al., 2019.
-
Culture and Labeling : Perform steps 1-3 as described in the standard protocol.
-
Inactivation/Harvesting : To stop cell growth and inactivate PG hydrolases, add sodium citrate buffer (pH 2.25) directly to the culture.
-
Harvest the cells by centrifugation.
-
Acidic Wash : Wash the cells once with sodium citrate buffer at pH 3.0.
-
Neutral Wash : Wash the cells twice with 1x PBS (pH 7.4).
-
Imaging : Proceed with imaging as described in the standard protocol. This procedure preserves the HADA signal at the division septum.
Visualizations
Figure 1: Potential failure points in HADA labeling of Gram-negative bacteria.
Figure 2: Experimental workflow for HADA labeling and troubleshooting.
References
- 1. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ Probing of Newly Synthesized Peptidoglycan in Live Bacteria with Fluorescent D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HADA Hydrochloride: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of HADA hydrochloride, ensuring laboratory safety and compliance.
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these is this compound (HCC-Amino-D-alanine hydrochloride), a blue fluorescent D-amino acid utilized for labeling peptidoglycans in live bacteria.[1][2][3][4][5] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, adherence to proper disposal procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C13H13ClN2O6 | |
| Molecular Weight | 328.71 g/mol | |
| CAS Number | 2253733-10-5 | |
| Appearance | White to off-white solid powder | |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (66 mg/mL). | |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Standard Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to minimize environmental impact and ensure the safety of laboratory personnel.
Step-by-Step Disposal Instructions:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses.
-
Segregation of Waste:
-
Solid Waste: Collect unadulterated solid this compound waste, including empty containers and weighing papers, in a designated, clearly labeled "Non-Hazardous Chemical Waste" container.
-
Liquid Waste:
-
Aqueous Solutions: While this compound is insoluble in water, any aqueous suspensions should be collected in a labeled container for non-hazardous aqueous waste.
-
Solvent Solutions: Solutions of this compound in solvents such as DMSO should be treated as hazardous waste due to the nature of the solvent. Collect this waste in a designated "Hazardous Chemical Waste" container that is compatible with the solvent used.
-
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or bench paper, that are contaminated with this compound should be disposed of in the appropriate solid waste stream. If contaminated with a hazardous solvent, dispose of as hazardous waste.
-
-
Container Management:
-
Ensure all waste containers are properly labeled with the full chemical name ("this compound") and are kept securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All chemical waste, whether classified as hazardous or non-hazardous, should be disposed of through your institution's Environmental Health & Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
-
Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount of dust is generated or a volatile solvent is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an absorbent material such as sand or vermiculite to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., water and detergent for aqueous spills, or a solvent appropriate for the waste stream). All materials used for cleanup should be disposed of as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety and disposal guidelines.
References
Navigating the Safe Handling of HADA Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of HADA hydrochloride, a blue fluorescent D-amino acid used for labeling peptidoglycans in live bacteria. While not classified as a hazardous substance, adherence to rigorous safety protocols is crucial to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
Even though this compound is not categorized as a hazardous material, a proactive approach to safety is recommended. The following table summarizes the necessary personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Nitrile Gloves | Standard laboratory nitrile gloves provide sufficient protection against accidental contact. Ensure gloves are inspected for tears or holes before use. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn at all times to protect skin and clothing from potential splashes or spills. |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | To prevent eye contact from splashes or airborne particles, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, safety goggles offer more comprehensive protection. |
| Respiratory Protection | Not generally required | For routine handling of small quantities in a well-ventilated area, respiratory protection is not necessary. If there is a potential for generating significant amounts of dust or aerosols, a NIOSH-approved N95 respirator or working in a fume hood is recommended. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe and efficient workflow.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed to prevent moisture absorption. Recommended storage temperature is typically -20°C for long-term stability.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard information.
Preparation of Solutions
-
Designated Area: All weighing and solution preparation should be conducted in a designated area, such as a chemical fume hood or on a benchtop with good ventilation.
-
Weighing: When weighing the solid form, handle it carefully to avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Use in Experiments
-
Containment: Perform all experimental procedures involving this compound within a well-contained area to minimize the risk of spills.
-
Avoid Contamination: Use clean equipment and techniques to prevent cross-contamination of reagents.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused or expired this compound as non-hazardous chemical waste according to your institution's and local regulations. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated chemical waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a clearly labeled waste container for chemical waste disposal.
Experimental Protocol: Bacterial Labeling with HADA
HADA is utilized to label peptidoglycans in live bacteria. Below is a generalized protocol for this application.
-
Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase in an appropriate culture medium.
-
HADA Preparation: Prepare a stock solution of this compound in a suitable solvent, such as sterile water or DMSO. The final working concentration will need to be optimized for the specific bacterial species and experimental conditions.
-
Labeling: Add the HADA working solution to the bacterial culture.
-
Incubation: Incubate the bacteria with HADA for a specific period. The incubation time will depend on the bacterial growth rate and the desired labeling intensity.
-
Washing: After incubation, wash the bacterial cells to remove any unincorporated HADA. This is typically done by centrifuging the cells and resuspending them in fresh, pre-warmed medium or buffer. Repeat this washing step several times.
-
Imaging: The labeled bacteria can then be visualized using fluorescence microscopy with appropriate filter sets for blue fluorescence.
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and a spill response plan for this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound from receipt to disposal.
Caption: A step-by-step guide for responding to a spill of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
